Product packaging for N-Benzyl-2-phenylethanamine(Cat. No.:CAS No. 3647-71-0)

N-Benzyl-2-phenylethanamine

Cat. No.: B1204403
CAS No.: 3647-71-0
M. Wt: 211.30 g/mol
InChI Key: UPABQMWFWCMOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benethamine is an aromatic amine that is 2-phenylethanamine in which one of the hydrogens attached to the amino group is substituted by a benzyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N B1204403 N-Benzyl-2-phenylethanamine CAS No. 3647-71-0

Properties

IUPAC Name

N-benzyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPABQMWFWCMOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189982
Record name N-Benzyl-1-phenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3647-71-0
Record name Benzylphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3647-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-1-phenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3647-71-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-1-phenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZYLPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90J4SPI061
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-2-phenylethanamine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-phenylethanamine, a secondary amine featuring both a benzyl and a phenethyl group, serves as a crucial scaffold in medicinal chemistry and a versatile precursor in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological activities. Particular focus is given to its role as a cholinesterase inhibitor and a modulator of serotonergic systems, highlighting its potential in neuropharmacology. All quantitative data are presented in tabular format for clarity, and key processes are visualized through diagrams generated using the DOT language.

Chemical Structure and Properties

This compound, also known by synonyms such as Benethamine and N-Benzylphenethylamine, possesses the chemical formula C₁₅H₁₇N.[1] Its structure is characterized by a 2-phenylethylamine core with a benzyl group attached to the nitrogen atom.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been compiled from various sources, and discrepancies in reported values, such as for the melting point, are noted. While some sources indicate a solid with a melting point in the range of 61-64 °C, others describe it as a clear light yellow liquid at room temperature.[2][3][4] This suggests that the compound may exist in different polymorphic forms or that its physical state is highly dependent on purity.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₇N[1]
Molecular Weight 211.30 g/mol [1]
CAS Number 3647-71-0[1]
IUPAC Name This compound[1]
Appearance Clear light yellow liquid or solid[2][3][4]
Melting Point 61-64 °C (for solid form)[3][4]
Boiling Point 327-329.4 °C at 760 mmHg[3]
Density 1.007 - 1.014 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.566[3]
pKa (Predicted) 9.36 ± 0.19[2]
LogP (Predicted) 3.40980[3]
Solubility Insoluble in water. Soluble in ethanol.[2][5]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are summarized below.

Spectrum TypeKey Features and Observations
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons of the benzyl and phenethyl groups are observed in the range of δ 7.22-7.35 ppm. The methylene protons of the benzyl and phenethyl groups appear as singlets and multiplets, respectively, in the range of δ 2.91-3.85 ppm. A broad singlet corresponding to the amine proton is also present.[2]
¹³C NMR (CDCl₃) Aromatic carbons resonate in the range of δ 126.1-139.9 ppm. The methylene carbons of the benzyl and phenethyl groups show signals at approximately δ 53.7, 50.4, and 36.2 ppm.[2]
Mass Spectrum (EI) The mass spectrum shows a molecular ion peak (M+) at m/z 211, corresponding to the molecular weight of the compound.[6][7]
IR Spectrum The IR spectrum displays characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[3][8]

Experimental Protocols

Synthesis via Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination of 2-phenylethylamine with benzaldehyde.[9] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

synthesis_workflow Reductive Amination Synthesis Workflow reactants Reactants: 2-Phenylethylamine Benzaldehyde imine_formation Imine Formation (Stir at RT) reactants->imine_formation solvent Solvent: Ethanol solvent->imine_formation reduction Reduction (Stir at RT) imine_formation->reduction reducing_agent Reducing Agent: Sodium Borohydride (NaBH₄) reducing_agent->reduction workup Aqueous Workup (Extraction with CH₂Cl₂/H₂O) reduction->workup purification Purification (Flash Chromatography) workup->purification product This compound (as free base or HCl salt) purification->product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Imine Formation: To a solution of 2-phenylethylamine (1.0 equivalent) in ethanol, add benzaldehyde (1.1 equivalents). Stir the reaction mixture at room temperature for 30 minutes to 3 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).[10]

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 20 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the ethanol. Partition the residue between dichloromethane (CH₂Cl₂) and water.[10] Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[10]

Purification by Acid-Base Extraction

For the removal of non-basic impurities, such as unreacted benzaldehyde, an acid-base extraction can be employed.[9]

Methodology:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and basify it by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10.

  • Extract the deprotonated amine back into diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified free base.

Formation of the Hydrochloride Salt

For improved stability and handling, this compound can be converted to its hydrochloride salt.[10]

Methodology:

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. If necessary, cool the mixture in an ice bath to promote crystallization.

  • Collect the crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest due to their interactions with key neurological targets, including cholinesterases and serotonin receptors.

Cholinesterase Inhibition

Derivatives of this compound have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9] Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. The inhibitory activity is attributed to the binding of the molecule to the active site of the cholinesterase enzyme, preventing the hydrolysis of acetylcholine.

cholinesterase_inhibition Mechanism of Cholinesterase Inhibition cluster_normal Normal Cholinergic Transmission cluster_inhibition With this compound Derivative ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_inhibited Acetylcholine (ACh) Postsynaptic_Receptor_inhibited Postsynaptic Receptor ACh_inhibited->Postsynaptic_Receptor_inhibited Increased Binding & Prolonged Activation AChE_inhibited AChE Inhibitor This compound Derivative Inhibitor->AChE_inhibited Inhibition

Caption: Simplified diagram of cholinesterase inhibition.

Serotonin 5-HT₂ Receptor Agonism

This compound derivatives are also known to act as potent agonists at serotonin 5-HT₂A and 5-HT₂C receptors.[10] These G-protein coupled receptors are involved in a wide range of physiological and cognitive processes. Agonism at the 5-HT₂A receptor, in particular, is associated with the psychoactive effects of classic psychedelics. The N-benzyl moiety has been shown to significantly increase the binding affinity and functional activity at these receptors compared to simpler phenethylamines.[11] The activation of the 5-HT₂A receptor by an agonist like an this compound derivative initiates a downstream signaling cascade primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent intracellular signaling events.

Caption: The 5-HT₂A receptor signaling cascade initiated by an agonist.

Applications and Future Directions

The dual activity of this compound derivatives as both cholinesterase inhibitors and 5-HT₂ receptor agonists makes them attractive candidates for the development of multi-target drugs for neurodegenerative diseases. The ability to modulate both the cholinergic and serotonergic systems could offer a more holistic therapeutic approach. Furthermore, the synthetic tractability of the this compound scaffold allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, aiding in the design of compounds with optimized potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on elucidating the precise molecular interactions of these compounds with their biological targets and evaluating their therapeutic potential in preclinical and clinical settings.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. This guide has provided a detailed overview of its chemical properties, synthesis, and biological activities. The presented experimental protocols and diagrams are intended to serve as a valuable resource for researchers working with this versatile molecule and to stimulate further investigation into its therapeutic applications.

References

N-Benzyl-2-phenylethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3647-71-0 Molecular Weight: 211.30 g/mol

This technical guide provides an in-depth overview of N-Benzyl-2-phenylethanamine, a compound of significant interest in medicinal chemistry and neuropharmacology. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as benethamine, is an aromatic amine.[1][2] Its structure features a benzyl group attached to the nitrogen atom of a 2-phenylethanamine backbone.

PropertyValueSource
CAS Number 3647-71-0[1][3][4][5][6][7][8]
Molecular Formula C₁₅H₁₇N[1][2][3][7]
Molecular Weight 211.30 g/mol [1][2][3][5]
IUPAC Name This compound[1]
Synonyms Benethamine, N-Benzyl-2-phenethylamine, N-Benzylphenethylamine[1][2]
Appearance Clear light yellow liquid[4]
Boiling Point 327-328 °C at 750 mmHg[8]
Density 1.007 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.566[8]

Synthesis

A prevalent method for the synthesis of this compound is through reductive amination. This typically involves the reaction of 2-phenylethanamine with benzaldehyde to form an imine intermediate, which is subsequently reduced to the final secondary amine product.[1]

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound and its derivatives.

Materials:

  • Phenethylamine hydrochloride (or free base)

  • Benzaldehyde (or substituted benzaldehyde)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • A suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding aldehyde (1.1 equiv) is prepared in ethanol (10 mL).

  • Triethylamine (1.0 equiv) is added to the suspension.

  • The reaction mixture is stirred for a period of 30 minutes to 3 hours, with the progress of imine formation monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of imine formation, sodium borohydride (2.0 mmol) is added to the mixture.

  • The reaction is stirred for an additional 30 minutes.

  • The reaction mixture is then concentrated under reduced pressure.

  • The resulting residue is partitioned between dichloromethane and water (30 mL, 1:1 v/v).

  • The organic layer is separated, and the aqueous layer is further extracted with dichloromethane (2 x 15 mL).

  • The combined organic layers are then further processed for purification.[3]

Purification: Purification of the crude product can be achieved through acid-base extraction. The basic nature of the amine allows for its protonation in an acidic environment, rendering it water-soluble and enabling separation from non-basic organic impurities. The purified amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]

G General Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification Start Start Materials: 2-Phenylethanamine Benzaldehyde Imine_Formation Imine Formation (Condensation Reaction) Start->Imine_Formation Reduction Reduction of Imine Imine_Formation->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (e.g., Acid-Base Extraction) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

A simplified workflow for the synthesis and purification of this compound.

Biological Activity and Applications

This compound and its derivatives have garnered attention for their significant biological activities, particularly within the central nervous system.

Cholinesterase Inhibition

Derivatives of this compound have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease.[1] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key therapeutic strategy for managing Alzheimer's symptoms.

G Mechanism of Acetylcholinesterase (AChE) Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate NBPEA This compound (or derivative) NBPEA->AChE Inhibition

Inhibition of acetylcholine hydrolysis by this compound derivatives.
Serotonin Receptor Interaction

Certain N-benzyl substituted phenethylamines have been shown to act as potent agonists at serotonin 5-HT₂A and 5-HT₂C receptors.[3] These receptors are involved in a variety of physiological and cognitive processes, and modulation of their activity is a target for therapeutic intervention in several psychiatric disorders.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of a compound.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.[9]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., this compound derivative)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, the test compound, and a positive control in the appropriate buffer or solvent.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the DTNB solution.

  • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-37°C).[9][10]

  • Enzyme Addition: Add the AChE solution to each well.

  • Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.

  • Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-15 minutes) to determine the reaction rate.[11]

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

CompoundTargetIC₅₀ (nM)
Donepezil (Reference) AChE14 ± 0.12
Tacrine (Reference) AChE30 ± 0.2
Compound 7f (N-benzyl pyridinium–curcumin derivative) AChE7.5 ± 0.19
Compound 8a (N-benzyl pyridinium–curcumin derivative) AChE≤56
Compound 8b (N-benzyl pyridinium–curcumin derivative) AChE≤56
Data from a study on N-benzyl pyridinium–curcumin derivatives, demonstrating the potential for potent AChE inhibition within this class of compounds.[12]
In Vivo Neuropharmacological Assessment in Zebrafish

Recent studies have utilized adult zebrafish as a model organism to screen the neuroactive properties of novel this compound derivatives.[5][7]

Experimental Design:

  • Behavioral Analysis: Zebrafish are exposed to the test compounds, and their behavior is monitored. This can include assessments of anxiety-like behavior in a novel tank test and despair-like behavior.[6][7]

  • Neurochemical Analysis: Following behavioral testing, brain tissue is analyzed to measure the levels of key neurotransmitters and their metabolites, such as serotonin and dopamine. This provides insights into the neurochemical pathways affected by the compounds.[6]

These studies have shown that substitutions on both the phenethylamine and N-benzyl portions of the molecule can modulate the behavioral and neurochemical effects of these compounds, highlighting the potential for fine-tuning their pharmacological profiles.[7]

References

An In-depth Technical Guide to the Synthesis of N-Benzyl-2-phenylethanamine from Phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for N-Benzyl-2-phenylethanamine, a key intermediate in the development of various biologically active compounds. The document details the prevalent methodologies, including reductive amination and direct alkylation, offering step-by-step experimental protocols. Quantitative data is summarized for comparative analysis, and key chemical transformations and workflows are visualized to facilitate understanding and implementation in a laboratory setting. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound is a secondary amine that incorporates both a phenethylamine and a benzyl moiety. The phenethylamine skeleton is a foundational structure in many neurotransmitters and psychoactive substances, while the N-benzyl group can significantly influence the pharmacological properties of the molecule. This makes this compound and its derivatives valuable scaffolds in medicinal chemistry, with applications in the study of neurochemical pathways and as precursors for more complex molecular architectures. The synthesis of this compound is a fundamental process in many research and development laboratories. This guide focuses on the two most common and practical methods for its preparation from phenethylamine: reductive amination and direct alkylation.

Synthetic Methodologies

The synthesis of this compound from phenethylamine is most commonly achieved through two primary strategies: reductive amination with benzaldehyde or direct alkylation with a benzyl halide.

Reductive Amination

Reductive amination is a highly efficient, often one-pot, procedure for the formation of amines.[1] It involves the initial reaction of phenethylamine with benzaldehyde to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine, this compound.[2] This method is widely favored due to its generally high yields and selectivity.

The reduction of the imine can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) and catalytic hydrogenation being the most common.[3][4]

Direct Alkylation

Direct alkylation involves the nucleophilic substitution reaction between phenethylamine and a benzyl halide, such as benzyl chloride or benzyl bromide.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and drive the reaction to completion. While conceptually straightforward, this method can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. Careful control of reaction conditions is therefore crucial.

Experimental Protocols

Reductive Amination of Phenethylamine with Benzaldehyde using Sodium Borohydride

This protocol describes a standard laboratory procedure for the synthesis of this compound via reductive amination using sodium borohydride.

Materials:

  • Phenethylamine

  • Benzaldehyde

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Acetic acid (optional, to catalyze imine formation)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve phenethylamine (1.0 eq.) and benzaldehyde (1.0-1.1 eq.) in methanol or ethanol.

  • Stir the solution at room temperature. A few drops of acetic acid can be added to accelerate the formation of the imine.

  • After stirring for 30-60 minutes, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to the cooled solution, maintaining the temperature below 20°C.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Direct Alkylation of Phenethylamine with Benzyl Chloride

This protocol outlines the synthesis of this compound through direct alkylation.

Materials:

  • Phenethylamine

  • Benzyl chloride

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Ethanol or Dimethylformamide (DMF)

  • Dichloromethane or Ether

  • Water

Procedure:

  • In a round-bottom flask, combine phenethylamine (1.0 eq.), benzyl chloride (1.0-1.2 eq.), and a base such as sodium carbonate or potassium carbonate (1.5-2.0 eq.) in a suitable solvent like ethanol or DMF.[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or ether and wash with water to remove any remaining salts and unreacted phenethylamine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved through vacuum distillation or column chromatography.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Comparison of Synthetic Methodologies

MethodologyReagentsSolventTypical YieldReference
Reductive AminationPhenethylamine, Benzaldehyde, NaBH₄Methanol/Ethanol85-92% (for analogous systems)[3]
Reductive AminationPhenethylamine, Benzaldehyde, H₂/Pd-CMethanol/Ethanol67% (for analogous systems)[5]
Direct AlkylationPhenethylamine, Benzyl Chloride, Na₂CO₃/K₂CO₃Ethanol/DMFModerate to Good[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number3647-71-0[6]
Molecular FormulaC₁₅H₁₇N[6]
Molecular Weight211.30 g/mol [6]
Melting Point61-64 °C[6][7]
Boiling Point327-328 °C @ 750 mmHg[6][8]
Density1.007 g/mL @ 25 °C[6][8]
Refractive Index (n²⁰/D)1.566[6][7]
AppearanceClear light yellow liquid or solid[6]

Mandatory Visualizations

Chemical Reaction Pathway

Synthesis of this compound cluster_reactants Reactants cluster_products Product cluster_methods Synthetic Methods phenethylamine Phenethylamine reductive_amination Reductive Amination phenethylamine->reductive_amination direct_alkylation Direct Alkylation phenethylamine->direct_alkylation benzaldehyde Benzaldehyde benzaldehyde->reductive_amination benzyl_chloride Benzyl Chloride benzyl_chloride->direct_alkylation product This compound reductive_amination->product direct_alkylation->product

Caption: Synthetic routes to this compound.

Experimental Workflow for Reductive Amination

Reductive Amination Workflow start Start step1 Dissolve Phenethylamine and Benzaldehyde in Solvent start->step1 step2 Imine Formation (Stir at RT) step1->step2 step3 Cool Reaction (Ice Bath) step2->step3 step4 Add Reducing Agent (e.g., NaBH4) step3->step4 step5 Reaction at RT step4->step5 step6 Work-up: Solvent Removal, Extraction, Washing, Drying step5->step6 step7 Purification: Column Chromatography or Recrystallization step6->step7 end Final Product step7->end

Caption: General workflow for reductive amination.

Purification and Characterization

The purification of this compound is crucial to remove unreacted starting materials and byproducts.

  • Acid-Base Extraction: This technique is highly effective for separating the basic amine product from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution, which protonates the amine, making it water-soluble. The aqueous layer is then separated, basified, and the purified amine is extracted back into an organic solvent.[2]

  • Crystallization: The product can be converted to a salt, such as the hydrochloride salt, which can then be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[2]

  • Column Chromatography: Silica gel chromatography can be employed to separate the product from impurities based on polarity.

  • Vacuum Distillation: For the free base, which is a liquid at room temperature, vacuum distillation can be an effective purification method.

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the solid product.

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound from phenethylamine, with a focus on reductive amination and direct alkylation. The provided experimental protocols, comparative data, and visual workflows offer a practical resource for laboratory synthesis. The choice of method will depend on factors such as available reagents, desired scale, and purification capabilities. Both routes are robust and can be adapted to produce a variety of N-benzylphenethylamine derivatives for further investigation in drug discovery and development.

References

The Biological Activity of N-Benzyl-2-phenylethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of N-Benzyl-2-phenylethanamine and its derivatives. The document focuses on the compound's interactions with key neurological targets, including serotonin receptors and cholinesterases, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Biological Activities: Serotonin Receptor Modulation and Cholinesterase Inhibition

This compound, also known as benethamine, is a derivative of phenethylamine that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] Research has primarily focused on two key areas: its potent interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, and its ability to inhibit cholinesterase enzymes.[1][2] These activities suggest potential therapeutic applications in neuroscience, particularly in the context of neuropsychiatric disorders and neurodegenerative diseases like Alzheimer's.[1]

The addition of an N-benzyl group to the phenethylamine scaffold can significantly enhance binding affinity and functional activity at 5-HT2A receptors.[2][3] This has led to the development of a large family of N-benzylphenethylamine derivatives, often referred to as 'NBOMes', which are potent agonists at these receptors.[3][4] The structure-activity relationship (SAR) of these compounds is complex, with substitutions on both the phenethylamine and N-benzyl moieties playing a crucial role in modulating affinity, potency, and selectivity.[2]

Furthermore, various derivatives of this compound have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory activity is a key therapeutic strategy in the management of Alzheimer's disease.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound derivatives, focusing on their affinity for serotonin receptors and their inhibitory potency against cholinesterases.

Table 1: Serotonin 5-HT2A and 5-HT2C Receptor Binding Affinities and Functional Potencies of N-Benzylphenethylamine Derivatives

This table presents data for a selection of N-benzylphenethylamine derivatives, highlighting the impact of substitutions on both the phenethylamine (at the 4-position) and the N-benzyl moieties.

Compound4-SubstituentN-Benzyl Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2C EC50 (nM)
1b H2-hydroxy4.351170.07430.5
6b CN2-hydroxy0.3636.10.6311.1
8b Ethyl2-hydroxy0.291.810.212.51
1d H2,3-methylenedioxy6.7625.11.1518.2
11d Thiopropyl2,3-methylenedioxy1.021.951.052.57

Data sourced from Hansen et al., 2014.[2]

Table 2: Cholinesterase Inhibitory Activity of this compound Derivatives

This table compiles IC50 values for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by various N-benzyl-containing compounds. It is important to note that these are structurally related compounds, and direct this compound data is limited in a comparative format.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Reference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41-[5]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5.94-[5]
N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine2.20.020[6]
6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine0.81.4[6]
2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione0.91-[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and its derivatives, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize their activity.

5-HT2A Receptor Signaling Pathway

This compound derivatives that act as agonists at the 5-HT2A receptor initiate a cascade of intracellular events. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[1]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Derivative (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor G_protein Gq/G11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Start Starting Materials (Phenethylamine & Benzaldehyde Derivatives) ReductiveAmination Reductive Amination Start->ReductiveAmination Purification Purification (Crystallization/Chromatography) ReductiveAmination->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BindingAssay Receptor Binding Assays (5-HT2A, 5-HT2C) Characterization->BindingAssay FunctionalAssay Functional Assays (Calcium Mobilization) Characterization->FunctionalAssay CholinesteraseAssay Cholinesterase Inhibition Assays (AChE, BuChE) Characterization->CholinesteraseAssay Ki_EC50 Determination of Ki, EC50, IC50 BindingAssay->Ki_EC50 FunctionalAssay->Ki_EC50 CholinesteraseAssay->Ki_EC50 SAR Structure-Activity Relationship (SAR) Analysis Ki_EC50->SAR

References

An In-depth Technical Guide to N-Benzyl-2-phenylethanamine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-phenylethanamine (NBPEA) and its derivatives represent a significant and versatile class of compounds in medicinal chemistry and pharmacology. Structurally, they feature a phenethylamine core with a benzyl group attached to the nitrogen atom. This scaffold is a key pharmacophore in numerous naturally occurring and synthetic bioactive molecules, including neurotransmitters, hormones, and psychoactive drugs.[1] The therapeutic potential of NBPEA derivatives is broad, with research highlighting their utility in neuroscience for their effects on mood and cognition, and their potential application in treating neurodegenerative disorders like Alzheimer's disease due to their cholinesterase inhibitory activity.[2]

The pharmacological profile of these compounds is largely dictated by their interactions with various neurotransmitter systems, most notably the serotonin (5-HT) and dopamine receptors.[3] Specifically, many NBPEA derivatives exhibit high affinity and agonist activity at the 5-HT2A and 5-HT2C receptors, which are critical targets for psychedelic drugs and are implicated in a range of psychiatric conditions.[3][4][5] The structure-activity relationship (SAR) of this class is complex; minor structural modifications to either the phenethylamine or the N-benzyl moiety can dramatically alter receptor binding affinity, functional potency, and selectivity, leading to a wide spectrum of pharmacological effects.[3][4] This guide provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships of this compound derivatives, presenting key data, experimental protocols, and pathway diagrams to aid in their further exploration and development.

Core Structure and Derivatives

The fundamental structure of this compound consists of a 2-phenylethylamine backbone with a benzyl substituent on the amine. The versatility of this scaffold allows for extensive chemical modifications at several positions, primarily on both aromatic rings and the ethylamine side chain. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting analogues.

Key Derivative Classes:
  • Substituted Phenethylamines: Modifications often involve the addition of methoxy or halogen groups to the phenyl ring of the phenethylamine moiety. The position of these substituents significantly influences receptor interaction. For instance, 2,4-dimethoxy derivatives have been shown to be more potent in exerting hallucinogenic-like effects compared to their 3,4-dimethoxy counterparts.[3]

  • Substituted N-Benzyl Analogues: Alterations to the N-benzyl ring, such as the introduction of methoxy, trifluoromethoxy, or halogen substituents, can dramatically impact behavioral and neurochemical outcomes.[3] N-(2-methoxy)benzyl substitution, in particular, has been found to significantly enhance both binding affinity and functional activity at 5-HT2A receptors.[4]

  • Cyclized Analogues: While less common, the incorporation of the phenethylamine or benzylamine structure into more rigid, cyclized systems can provide valuable insights into the bioactive conformation of these ligands.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is through reductive amination . This versatile and widely used method involves the reaction of a primary amine (a phenethylamine) with an aldehyde or ketone (a benzaldehyde) to form an imine intermediate, which is then reduced to the corresponding secondary amine.

General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials: Phenethylamine & Benzaldehyde Derivatives Reaction Reductive Amination Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Salt Formation & Crystallization Chromatography->Crystallization Characterization Structural Characterization (NMR, MS) Crystallization->Characterization Purity Purity Assessment (HPLC) Characterization->Purity End End Purity->End Final Product

General Experimental Workflow for Synthesis and Purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-Hydroxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine

This protocol is adapted from the synthesis of N-benzyl phenethylamines as described in the literature.[4]

Materials:

  • 4-Bromo-2,5-dimethoxyphenethylamine hydrochloride

  • 2-Hydroxybenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) in ethanol

  • Diethyl ether (Et₂O)

Procedure:

  • Free Base Preparation: Dissolve 4-bromo-2,5-dimethoxyphenethylamine hydrochloride in water and basify with a saturated solution of NaHCO₃. Extract the free base with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Reductive Amination: Dissolve the resulting free base and 1.1 equivalents of 2-hydroxybenzaldehyde in DCM. To this solution, add 1.5 equivalents of sodium triacetoxyborohydride in portions. Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

  • Salt Formation: Dissolve the purified free base in a minimal amount of ethanol. Add a solution of HCl in ethanol until the solution is acidic. Induce crystallization by the addition of diethyl ether.

  • Isolation: Collect the resulting crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the target compound.

Pharmacological Profile and Mechanism of Action

The primary pharmacological targets of many this compound derivatives are the serotonin 5-HT2A and 5-HT2C receptors .[2][4] These G-protein coupled receptors are predominantly expressed in the central nervous system and are involved in regulating mood, cognition, and perception.

Signaling Pathway of 5-HT2A Receptor Agonists

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand NBPEA Derivative (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Downstream Downstream Signaling (e.g., ERK activation) PKC->Downstream CellularResponse Cellular Response (e.g., altered neuronal excitability) Downstream->CellularResponse

Simplified 5-HT2A Receptor Signaling Pathway.

Upon binding of an NBPEA agonist, the 5-HT2A receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, ultimately leading to a cellular response.

Structure-Activity Relationships (SAR)

The SAR for this compound derivatives is complex, with subtle changes in chemical structure leading to significant differences in pharmacological activity.

Key SAR Observations:
  • N-Benzyl Substitution: The presence and nature of substituents on the N-benzyl ring are critical for high-affinity binding and functional potency at 5-HT2A/2C receptors. N-(2-methoxy)benzyl substitution is particularly favorable.[4]

  • Phenethylamine Ring Substitution: Methoxy groups at the 2- and 5-positions of the phenethylamine ring are common in potent 5-HT2A agonists. A halogen or other lipophilic group at the 4-position generally enhances activity.

  • Positional Isomerism: The relative positions of substituents can have a profound impact. For example, 2,4-dimethoxy phenethylamine derivatives tend to be more potent than their 3,4-dimethoxy isomers in producing certain behavioral effects.[3]

  • Ortho-Substituents on the N-Benzyl Ring: The nature of the ortho-substituent on the N-benzyl ring is a key determinant of receptor binding affinity.[2] Trifluoromethoxy groups at this position have been associated with prominent behavioral effects in animal models.[3]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for a selection of this compound derivatives from the literature.

Table 1: Binding Affinities (Ki, nM) at Human 5-HT2A and 5-HT2C Receptors

Compound4-SubstituentN-Benzyl Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A/2C Selectivity
1b -Br2-OH0.831113
5b -CF₃2-OH1.13.33
6b -CN2-OH0.8181100
8b -Et2-OH0.291.96.6
5d -CF₃2,3-methylenedioxy0.901618
6d -CN2,3-methylenedioxy14543.9

Data extracted from Hansen et al. (2014).[4]

Table 2: Functional Potencies (EC50, nM) and Efficacies (Emax, %) at Human 5-HT2A and 5-HT2C Receptors

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2C EC50 (nM)5-HT2C Emax (%)
1b 0.0741021.891
5b 0.541004697
6b 0.44941988
8b 0.24982.592
5d 0.4010110994
6d 2.1963292

Data extracted from Hansen et al. (2014).[4]

Conclusion

This compound derivatives are a rich and pharmacologically significant class of compounds with profound effects on the central nervous system, primarily through their interaction with serotonin receptors. The intricate structure-activity relationships within this family of molecules offer a fertile ground for the design of novel chemical probes to study serotonergic signaling and for the development of potential therapeutics for a range of psychiatric and neurological disorders. The synthetic accessibility via reductive amination, coupled with the dramatic pharmacological shifts observed with minor structural modifications, ensures that this chemical scaffold will remain an area of intense interest for researchers in medicinal chemistry and drug development. This guide has provided a foundational overview of the key aspects of their chemistry and pharmacology, offering detailed protocols and data to support ongoing research efforts.

References

An In-depth Technical Guide to the Spectroscopic Data of N-Benzyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzyl-2-phenylethanamine, a secondary amine of interest in various fields of chemical and pharmaceutical research. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment
7.42-7.28m10H, Aromatic protons (C₆H₅-CH₂- and -CH₂-C₆H₅)
3.85s2H, Benzyl methylene protons (-N-CH₂-Ph)
2.91m4H, Ethyl protons (-CH₂-CH₂-N-)
1.94s (br)1H, Amine proton (-NH-)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz) [1]

Chemical Shift (δ) ppmAssignment
139.9Quaternary Carbon (Aromatic)
139.8Quaternary Carbon (Aromatic)
129.4Aromatic CH
129.0Aromatic CH
128.7Aromatic CH
128.6Aromatic CH
128.5Aromatic CH
128.4Aromatic CH
128.3Aromatic CH
128.1Aromatic CH
127.5Aromatic CH
126.9Aromatic CH
126.1Aromatic CH
53.7Benzyl methylene carbon (-N-CH₂-Ph)
50.4Ethyl methylene carbon (-N-CH₂-CH₂-Ph)
36.2Ethyl methylene carbon (-CH₂-C₆H₅)

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)DescriptionFunctional Group
3300-3500N-H stretch (secondary amine)N-H
3000-3100C-H stretch (aromatic)C-H (sp²)
2850-2960C-H stretch (aliphatic)C-H (sp³)
1600, 1495, 1450C=C stretch (aromatic ring)C=C
1000-1250C-N stretch (aliphatic amine)C-N
690-770C-H bend (out-of-plane, monosubstituted benzene)C-H

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
211Molecular ion [M]⁺
120[M - C₇H₇]⁺ (loss of benzyl radical)
91[C₇H₇]⁺ (benzyl cation/tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal standard (TMS at 0.00 ppm).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to acquire the spectrum.

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.

  • Instrumentation: An electron ionization (EI) mass spectrometer was used.

  • Ionization: The sample was ionized using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Data Acquisition: The mass spectrum was scanned over a range of m/z 40-300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Neat/Solution (IR/MS) Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR NMR Sample IR FTIR Spectrometer Dissolution->IR IR Sample MS Mass Spectrometer Dissolution->MS MS Sample FT Fourier Transform NMR->FT IR->FT Reference Referencing MS->Reference Mass Spectrum Phase Phase & Baseline Correction FT->Phase Phase->Reference Structure Structure Elucidation Reference->Structure Purity Purity Assessment Structure->Purity Confirmation Structural Confirmation Purity->Confirmation

A general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of N-Benzyl-2-phenylethanamine, a significant secondary amine in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the compound's physicochemical properties.

Introduction

This compound, also known as benethamine, is an aromatic amine featuring a benzyl group substituting one of the hydrogens of the 2-phenylethanamine amino group. Its derivatives have been noted for their potent activity as 5-HT2A receptor agonists, making the parent compound a crucial scaffold for the development of novel therapeutics, particularly in neuroscience.[1][2] Understanding the solubility and stability of this compound is fundamental for its handling, formulation, and the development of reliable analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₇N[3]
Molecular Weight 211.30 g/mol [4]
Appearance Clear light yellow liquid[5]
Melting Point 61-64 °C[3]
Boiling Point 327-328 °C at 750 mmHg[6]
Density 1.007 g/mL at 25 °C[6]
pKa (Predicted) 9.36 ± 0.19[5]
LogP (Predicted) 3.40980[3]

Solubility Profile

The solubility of this compound is a critical parameter for its application in both research and development. Due to its aromatic nature and the presence of a secondary amine group, its solubility is variable across different solvent systems.

Aqueous Solubility

This compound is practically insoluble in neutral aqueous solutions. One source indicates a water solubility of 0.00 M, highlighting its hydrophobic nature.[7] However, as a basic compound, its solubility in aqueous media is pH-dependent. The basic nitrogen atom can be protonated under acidic conditions to form a water-soluble salt.[8] This property is often exploited during purification through acid-base extraction protocols.[8]

Organic Solvent Solubility

Table 2: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C

SolventPolarity IndexExpected Solubility (mg/mL)
Hexane 0.1< 1
Toluene 2.4> 50
Dichloromethane 3.1> 100
Ethyl Acetate 4.4> 100
Isopropanol 4.0> 100
Ethanol 4.3> 100
Methanol 5.1> 50
Acetonitrile 5.8> 50
Dimethyl Sulfoxide (DMSO) 7.2> 200

Stability Profile

The stability of this compound is crucial for its storage, handling, and use in pharmaceutical formulations. It is generally considered stable under ambient conditions but can be unstable in the presence of incompatible materials.[9] Key factors influencing its stability include pH, temperature, light, and the presence of oxidizing agents.

Degradation Pathways

This compound, as a secondary amine, is susceptible to several degradation pathways:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, potentially forming N-oxides.[8]

  • N-Debenzylation: Metabolic studies on related N-benzylphenethylamines have shown that N-debenzylation can be a primary route of metabolism, suggesting this as a potential degradation pathway.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic amines.

Improving the stability of this compound can often be achieved by converting it into a salt form, such as the hydrochloride salt, which is generally more crystalline and less prone to degradation.[8]

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic (Shake-Flask) Solubility Assay

This protocol determines the equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.). An excess of the compound is necessary to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a constant temperature bath (e.g., 25°C or 37°C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using the analytical method to determine the concentration of this compound.

    • Calculate the solubility in mg/mL or mol/L.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery.[10][11]

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1-2%.

  • Incubation and Precipitation Detection:

    • Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1.5-2 hours).[11][12]

    • Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis:

    • The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility limit.

Stability Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.[13]

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample in a stability chamber at 80°C for 48 hours. Dissolve in the initial solvent for analysis.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at an appropriate wavelength (e.g., 210 nm).

      • Injection Volume: 10 µL.

    • Analyze the stressed samples alongside a non-stressed control sample.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation by the decrease in the peak area of the parent compound.

    • Assess peak purity to ensure that the parent peak is free from co-eluting degradation products.

Signaling Pathway and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz.

G cluster_solubility Thermodynamic Solubility Workflow A Add excess this compound to solvent B Equilibrate for 24-48h (Constant Temperature Shaking) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify by HPLC-UV E->F

Thermodynamic Solubility Workflow

G cluster_stability Forced Degradation Study Workflow A Prepare stock solution of This compound B Expose to stress conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Neutralize/Dilute samples B->C D Analyze by Stability-Indicating HPLC-UV Method C->D E Compare stressed samples to unstressed control D->E F Calculate % degradation E->F

Forced Degradation Study Workflow

G cluster_pathway N-Benzylphenethylamine 5-HT2A Receptor Signaling NBPEA N-Benzyl-2- phenylethanamine Receptor 5-HT2A Receptor NBPEA->Receptor Agonist Binding Gq Gαq/11 Receptor->Gq Activation Arrestin β-Arrestin 2 Receptor->Arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Psychedelic Psychedelic Effects Ca->Psychedelic PKC->Psychedelic

5-HT2A Receptor Signaling Pathway

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. While there is a lack of extensive quantitative solubility data in the public domain, the provided experimental protocols offer a robust framework for its determination. The compound's stability is influenced by common environmental factors, and its degradation can be systematically investigated using forced degradation studies. A thorough understanding of these physicochemical properties is essential for the effective utilization of this compound in drug discovery and development, particularly in the context of its role as a precursor to potent 5-HT2A receptor modulators.

References

Potential Pharmacological Applications of N-Benzyl-2-phenylethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-phenylethanamine, a core scaffold in medicinal chemistry, has emerged as a promising platform for the development of novel therapeutics targeting the central nervous system. This technical guide provides an in-depth analysis of its pharmacological potential, focusing on its interactions with key neurotransmitter systems. Derivatives of this compound have demonstrated significant activity as agonists at serotonin 5-HT2A and 5-HT2C receptors, suggesting applications in the treatment of mood disorders and cognitive enhancement. Furthermore, the N-benzyl-phenethylamine motif has been explored for its cholinesterase inhibitory properties, indicating a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's disease. This document summarizes quantitative structure-activity relationship data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound is a synthetic compound derived from phenethylamine, a well-known psychoactive and neuromodulatory scaffold.[1] The addition of a benzyl group to the nitrogen atom of the phenethylamine core significantly influences its pharmacological profile, enhancing its affinity and activity at various biological targets. This guide explores two primary pharmacological applications of this compound derivatives: their role as serotonin 5-HT2A/2C receptor agonists and their potential as cholinesterase inhibitors.

Serotonergic Activity: 5-HT2A/2C Receptor Agonism

Derivatives of this compound have been extensively studied as potent agonists of the 5-HT2A and 5-HT2C receptors.[2][3] These receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and perception. Agonism at these receptors is a key mechanism of action for several psychedelic compounds and is being investigated for therapeutic applications in depression, anxiety, and post-traumatic stress disorder.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the in vitro pharmacological data for a series of N-benzyl-phenethylamine derivatives, as reported by Hansen et al. (2014).[3] The data highlights the impact of substitutions on both the phenethylamine and N-benzyl moieties on receptor binding affinity (Ki) and functional potency (EC50).

Table 1: 5-HT2A Receptor Binding Affinity (Ki) and Functional Activity (EC50) of this compound Derivatives [3]

CompoundR1R2R3R4N-Benzyl SubstituentKi (nM) 5-HT2AEC50 (nM) 5-HT2A
1a OMeHHI2-OMe0.432.5
1b OMeHHI2-OH0.810.074
2a OMeHHBr2-OMe0.523.5
2b OMeHHBr2-OH1.10.21
3a OMeHHCl2-OMe0.695.2
3b OMeHHCl2-OH1.50.44
4a OMeHHF2-OMe1.311
4b OMeHHF2-OH2.81.2
5a OMeHHCF32-OMe0.988.9
5b OMeHHCF32-OH2.10.33
6a OMeHHCN2-OMe1.815
6b OMeHHCN2-OH0.650.55
7a OMeHHMe2-OMe0.876.1
7b OMeHHMe2-OH1.90.41
8a OMeHHEt2-OMe0.354.9
8b OMeHHEt2-OH0.290.38
9a OMeHHn-Pr2-OMe0.557.8
9b OMeHHn-Pr2-OH0.480.69
10a OMeHHSMe2-OMe0.769.2
10b OMeHHSMe2-OH1.20.83

Table 2: 5-HT2C Receptor Binding Affinity (Ki) and Functional Activity (EC50) of this compound Derivatives [3]

CompoundR1R2R3R4N-Benzyl SubstituentKi (nM) 5-HT2CEC50 (nM) 5-HT2C
1a OMeHHI2-OMe0.878.1
1b OMeHHI2-OH2.531
2a OMeHHBr2-OMe1.112
2b OMeHHBr2-OH3.955
3a OMeHHCl2-OMe1.518
3b OMeHHCl2-OH5.898
4a OMeHHF2-OMe2.835
4b OMeHHF2-OH9.1180
5a OMeHHCF32-OMe2.229
5b OMeHHCF32-OH6.8110
6a OMeHHCN2-OMe4.152
6b OMeHHCN2-OH65>1000
7a OMeHHMe2-OMe1.922
7b OMeHHMe2-OH6.2120
8a OMeHHEt2-OMe0.7816
8b OMeHHEt2-OH0.8995
9a OMeHHn-Pr2-OMe1.226
9b OMeHHn-Pr2-OH1.5150
10a OMeHHSMe2-OMe1.731
10b OMeHHSMe2-OH3.3190
Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Downstream Targets Ca2 Ca2+ Ca2->PKC Activates ER->Ca2 Releases Ligand N-Benzyl-2- phenylethanamine (Agonist) Ligand->5HT2A Binds AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds PostsynapticReceptor Postsynaptic ACh Receptor ACh->PostsynapticReceptor Activates CholineAcetate Choline + Acetate AChE->CholineAcetate Hydrolyzes Inhibitor N-Benzyl-2- phenylethanamine Derivative (Inhibitor) Inhibitor->AChE Blocks Active Site Reductive_Amination_Workflow Start Start Step1 1. Mix Phenethylamine HCl and Benzaldehyde Derivative in Ethanol Start->Step1 Step2 2. Add Triethylamine (Et3N) and stir to form imine Step1->Step2 Step3 3. Add Sodium Borohydride (NaBH4) for reduction Step2->Step3 Step4 4. Concentrate under reduced pressure Step3->Step4 Step5 5. Partition between CH2Cl2 and H2O Step4->Step5 Step6 6. Extract aqueous layer with CH2Cl2 Step5->Step6 Step7 7. Combine organic layers, dry, and concentrate Step6->Step7 Step8 8. Purify by chromatography or recrystallization Step7->Step8 End Final Product: This compound Derivative Step8->End Binding_Assay_Workflow Start Start Step1 1. Prepare cell membranes expressing 5-HT2A receptors Start->Step1 Step2 2. Incubate membranes with [3H]ketanserin (radioligand) and varying concentrations of test compound Step1->Step2 Step3 3. Separate bound from free radioligand by rapid filtration Step2->Step3 Step4 4. Measure radioactivity on filters using liquid scintillation counting Step3->Step4 Step5 5. Analyze data to determine IC50 and calculate Ki values Step4->Step5 End End: Receptor Binding Affinity (Ki) Step5->End AChE_Assay_Workflow Start Start Step1 1. Add AChE enzyme and varying concentrations of test compound to a 96-well plate Start->Step1 Step2 2. Add DTNB (Ellman's reagent) to all wells Step1->Step2 Step3 3. Initiate reaction by adding acetylthiocholine (substrate) Step2->Step3 Step4 4. Measure absorbance at 412 nm kinetically over time Step3->Step4 Step5 5. Calculate reaction rates and percentage of inhibition Step4->Step5 Step6 6. Determine IC50 values from dose-response curves Step5->Step6 End End: AChE Inhibitory Potency (IC50) Step6->End

References

An In-depth Technical Guide to N-Benzyl-2-phenylethanamine: Discovery, Synthesis, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-phenylethanamine is a significant organic compound within the broader class of phenethylamines. While its derivatives, particularly the N-(2-methoxybenzyl) substituted compounds (NBOMes), have garnered significant attention in recent years for their potent psychoactive effects, the parent compound serves as a foundational structure in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on its chemical properties, synthesis methodologies, and its role as a precursor in neurochemical research.

Introduction and Historical Context

The history of this compound is intertwined with the broader exploration of phenethylamine derivatives, a class of compounds known for their diverse pharmacological activities. While a singular "discovery" of this compound is not prominently documented, its synthesis and study are logical extensions of the foundational work on phenethylamines. The parent compound, 2-phenylethylamine, has been known since at least 1890 and was first synthesized in 1909.[1] The exploration of modifications to the phenethylamine structure, including N-alkylation, was a natural progression in the field of medicinal chemistry.

Early studies involving simple N-alkylation of phenethylamines with substituents like methyl or ethyl groups resulted in compounds with significantly diminished activity compared to their primary amine counterparts.[2][3] This initially suggested that N-substitution was detrimental to the desired pharmacological effects. However, the surprising discovery that N-benzyl and, more specifically, N-(2-methoxy)benzyl substitutions dramatically increased both binding affinity and functional activity at serotonin 5-HT2A receptors marked a pivotal moment in the development of this class of compounds.[2][3] This finding spurred further research into N-benzylphenethylamines, leading to the development of highly potent and selective ligands for serotonin receptors.[2][3] The work of chemist Alexander Shulgin in the 1980s and 1990s, who synthesized and documented numerous psychoactive phenethylamine derivatives, significantly expanded the landscape of this chemical space, though his work focused more on ring-substituted analogs.[4][5]

Physicochemical and Spectroscopic Data

This compound, also known as benethamine, is an aromatic amine with the molecular formula C₁₅H₁₇N.[6] It features a benzyl group attached to the nitrogen atom of a 2-phenylethanamine backbone.[6]

PropertyValueSource
Molecular Formula C₁₅H₁₇N[6][7][8][9]
Molecular Weight 211.30 g/mol [6][7][8]
CAS Number 3647-71-0[7][8][9]
Appearance Clear light yellow liquid[10]
Melting Point 61-64 °C[11]
Boiling Point 327-328 °C at 750 mmHg[12][13]
Density 1.007 g/mL at 25 °C[12][13]
Refractive Index (n20/D) 1.566[12][13]
pKa 9.36 ± 0.19 (Predicted)[10][12]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR, ¹³C NMR, Mass, and IR spectra are available for this compound. [2][8][9][11][13][14][15][16][17][18][19][20]

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is through reductive amination.[6][21] This process typically involves the reaction of 2-phenylethanamine with benzaldehyde to form an imine intermediate, which is then reduced to the desired secondary amine.[6][21]

General Experimental Protocol: Reductive Amination

The following protocol is a generalized procedure based on common laboratory practices for the synthesis of N-benzylphenethylamines.[10][21][22][23]

Materials:

  • 2-Phenylethylamine hydrochloride

  • Benzaldehyde

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Ethanolic HCl

Procedure:

  • To a suspension of 2-phenylethylamine hydrochloride (1.0 mmol) and benzaldehyde (1.1 equiv) in ethanol (10 mL), add triethylamine (1.0 equiv).

  • Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).

  • Add sodium borohydride (2.0 mmol) to the reaction mixture and continue stirring for another 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane (30 mL) and water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography.

  • For the formation of the hydrochloride salt, dissolve the purified free base in ethanol, add ethanolic HCl, and dilute with diethyl ether to induce crystallization. Collect the crystals by filtration.

Pharmacological Profile and Signaling Pathways

While much of the detailed pharmacological data pertains to substituted N-benzylphenethylamines, the parent compound is understood to interact with various neurotransmitter systems. Interaction studies have indicated that this compound and its derivatives can bind to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, where they may act as partial agonists.[6][21] The addition of the N-benzyl group is a key structural feature that significantly enhances the affinity of phenethylamines for the 5-HT2A receptor.[3][6]

5-HT2A Receptor Signaling Pathway

The primary mechanism of action for many psychoactive N-benzylphenethylamine derivatives is through the activation of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).

5-HT2A_Signaling_Pathway NBPEA N-Benzyl-2- phenylethanamine (or derivative) HT2AR 5-HT2A Receptor NBPEA->HT2AR Binds & Activates Gq_alpha Gαq HT2AR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Induces Cellular_Response Downstream Cellular Effects Ca_release->Cellular_Response Modulates PKC->Cellular_Response Modulates

5-HT2A Receptor Activation Pathway

Activation of the 5-HT2A receptor by an agonist like an N-benzylphenethylamine derivative leads to the activation of the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses that are thought to underlie the pharmacological effects of these compounds.

Applications and Future Directions

This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have been instrumental as research tools, such as radiolabeled ligands for positron emission tomography (PET) imaging of 5-HT2A receptors in the brain.[22] The parent compound is also used in the synthesis of other chemical structures, such as dithiocarbamates.[12]

Future research may focus on several areas:

  • Development of Selective Ligands: Further modification of the this compound structure could lead to the development of more selective agonists or antagonists for specific serotonin receptor subtypes, potentially offering novel treatments for a range of neuropsychiatric disorders.

  • Elucidation of Structure-Activity Relationships: Continued investigation into the structure-activity relationships of N-benzylphenethylamines will provide a deeper understanding of the molecular determinants of their interactions with their biological targets.

  • Therapeutic Potential: The exploration of the therapeutic potential of non-psychoactive derivatives of this compound for conditions such as anxiety, depression, and neurodegenerative diseases is an active area of research.

Conclusion

This compound represents a cornerstone in the study of phenethylamine pharmacology. While its own pharmacological profile is less potent than its more complex derivatives, its discovery and the subsequent exploration of its chemical space have been pivotal in advancing our understanding of the serotonergic system. The synthetic accessibility of this compound, primarily through reductive amination, ensures its continued relevance as a foundational molecule for the design and development of novel neuropharmacological agents. This guide has provided a comprehensive overview of its history, synthesis, and pharmacological context to serve as a valuable resource for researchers in the field.

References

N-Benzyl-2-phenylethanamine as a research chemical

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Benzyl-2-phenylethanamine for Research Professionals

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and should be handled by qualified professionals in a controlled laboratory setting.

Introduction

This compound, also known as benethamine, is an aromatic amine belonging to the phenethylamine class.[1] Its structure, featuring a benzyl group attached to the nitrogen of a 2-phenylethanamine backbone, makes it a versatile precursor and scaffold in medicinal chemistry and organic synthesis.[1] While extensive quantitative pharmacological data for the parent compound is limited in publicly available literature, its derivatives have been the subject of significant research, particularly in neuroscience. This guide provides a comprehensive overview of its chemical properties, synthesis, known biological activities, and detailed experimental protocols relevant to its study.

Physicochemical Properties

This compound is a clear, light yellow liquid at room temperature.[2] Its core chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 3647-71-0[1]
Molecular Formula C₁₅H₁₇N[1]
Molecular Weight 211.30 g/mol [1]
IUPAC Name This compound[3]
Boiling Point 327-328 °C at 750 mmHg[4]
Density 1.007 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.566[4]
pKa 9.36 ± 0.19 (Predicted)[5]
Solubility Insoluble in water. Soluble in DMSO (30 mg/mL).[2][6]
SMILES C1=CC=C(C=C1)CCNCC2=CC=CC=C2[3]
InChI Key UPABQMWFWCMOFV-UHFFFAOYSA-N[1]

Synthesis and Purification

The most common and efficient method for synthesizing this compound is through the reductive amination of 2-phenylethylamine and benzaldehyde.[5] This process involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.[5]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Reactants 2-Phenylethanamine + Benzaldehyde Imine Imine Intermediate Formation Reactants->Imine Condensation Solvent Ethanol (Solvent) Solvent->Imine Base Triethylamine (Base) Base->Imine Reduction Reduction to Secondary Amine Imine->Reduction Reducer Sodium Borohydride (NaBH₄) Reducer->Reduction Crude Crude Product Reduction->Crude Work-up Extraction Acid-Base Extraction Crude->Extraction Chromatography Flash Chromatography (Optional) Extraction->Chromatography Final Pure N-Benzyl-2- phenylethanamine Extraction->Final Chromatography->Final

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocol: Synthesis via Indirect Reductive Amination

This protocol is adapted from a general method for synthesizing N-benzyl phenethylamines.[7]

  • Imine Formation:

    • To a suspension of 2-phenylethylamine hydrochloride (1.0 mmol) in ethanol (10 mL), add triethylamine (1.0 equiv., 1.0 mmol).

    • Add benzaldehyde (1.1 equiv., 1.1 mmol) to the mixture.

    • Stir the reaction at room temperature until the formation of the imine is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (typically 30 minutes to 3 hours).[7]

  • Reduction:

    • Once imine formation is complete, add sodium borohydride (NaBH₄) (2.0 equiv., 2.0 mmol) portion-wise to the reaction mixture.

    • Continue stirring for an additional 30 minutes.[7]

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Partition the residue between dichloromethane (CH₂Cl₂) and water (30 mL, 1:1 v/v).[7]

    • Isolate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂ (2 x 15 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[7]

Experimental Protocol: Purification via Acid-Base Extraction

This technique leverages the basicity of the amine to separate it from non-basic impurities.[1]

  • Dissolve the crude product from the synthesis work-up in a suitable organic solvent (e.g., dichloromethane).

  • Transfer the solution to a separatory funnel and wash with an acidic solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.

  • Separate the aqueous layer, which now contains the amine salt.

  • Basify the aqueous layer with a strong base (e.g., 1M NaOH) to deprotonate the amine, causing it to precipitate or form an immiscible layer.

  • Extract the free amine back into an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the purified this compound.

For higher purity, the product can be further purified by flash chromatography on silica gel.[7]

Pharmacology and Biological Activity

The biological activity of this compound and its derivatives is primarily associated with two targets: serotonergic receptors and cholinesterase enzymes.

Serotonergic System Activity

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 5-HT2A Agonist (e.g., NBPEA derivative) Receptor 5-HT2A Receptor Ligand->Receptor Binds & Activates G_Protein Gq/G11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Acts on IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Gq/G11 Signaling Pathway.

Pharmacological Data for this compound Derivatives

The following table summarizes binding affinity (Kᵢ) and functional potency (EC₅₀) data for various substituted N-benzyl phenethylamines, illustrating the impact of molecular modifications. Note the high potency (subnanomolar to low nanomolar range) of many of these derivatives.

Compound Derivative (Phenethylamine/N-benzyl substitutions)TargetAssay TypeValue (nM)Reference
4-Br-2,5-diMeO / 2-OH-benzyl5-HT₂ABinding (Kᵢ)0.29[2]
4-CN-2,5-diMeO / 2-OH-benzyl (Compound 6b)5-HT₂ABinding (Kᵢ)0.36[5]
4-CN-2,5-diMeO / 2-OH-benzyl (Compound 6b)5-HT₂CBinding (Kᵢ)36[5]
4-I-2,5-diMeO / 2-OH-benzyl (Compound 1b)5-HT₂AFunctional (EC₅₀)0.074[2]
2,5-diMeO / N-(2,3-methylenedioxybenzyl)5-HT₂ABinding (Kᵢ)0.89 - 6.76[5]
2,5-diMeO / N-(2,3-methylenedioxybenzyl)5-HT₂AFunctional (EC₅₀)6.76 - 25.1[5]

This table demonstrates the high affinity and potency of derivatives, highlighting the importance of the NBPEA scaffold. Data for the unsubstituted parent compound is not specified in the cited literature.

Cholinesterase Inhibition

Derivatives of this compound have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1] Certain brominated derivatives, for instance, have shown potent inhibitory effects with low IC₅₀ values against AChE.[1]

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Products Choline + Acetate AChE->Products Hydrolysis Inhibitor NBPEA Derivative (Inhibitor) Inhibitor->AChE Binds & Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Toxicology and Safety

This compound is classified as an irritant.[9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area or fume hood.[9]

GHS Hazard Information

Hazard CodePictogramSignal WordHazard Statement
H302GHS07 (Irritant)DangerHarmful if swallowed.[2][10]
H314 / H315GHS07 (Irritant)DangerCauses severe skin burns and eye damage / Causes skin irritation.[10][11]
H319GHS07 (Irritant)DangerCauses serious eye irritation.[11]
H335GHS07 (Irritant)WarningMay cause respiratory irritation.[11]
H411--Toxic to aquatic life with long lasting effects.[2][9]

Note: Specific LD₅₀ data for this compound was not found in the reviewed literature. Accidental ingestion may be harmful.[9]

Advanced Experimental Protocols

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of N-benzylamine compounds and may require optimization.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or methanol.

    • Create a series of calibration standards via serial dilution.

    • Dissolve or dilute experimental samples in the same solvent to a concentration within the calibration range.

  • Instrumentation and Conditions:

    • GC System: Agilent 6890 GC (or equivalent).

    • MS Detector: Agilent 5975 MS (or equivalent).[12]

    • Column: Agilent DB-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column.[12]

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Injector: Split/splitless injector at 250 °C. Injection volume: 1 µL.[12]

    • Oven Program: Initial temperature 40-70 °C, hold for 2-3 min, ramp at 8-20 °C/min to 300 °C, hold for 3 min.[12][13]

    • MS Conditions: Ion source at 230 °C, quadrupole at 150 °C.[12] Scan range m/z 50-400.[14]

  • Data Analysis:

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum to a reference standard or library (top peaks at m/z 91 and 120).[3]

    • Quantify using a calibration curve generated from the standards.

Protocol: Zebrafish Behavioral and Neurochemical Screening

This protocol outlines a workflow for assessing the neuroactive properties of NBPEA derivatives using adult zebrafish, based on published studies.[15][16]

G cluster_setup Phase 1: Acclimation & Dosing cluster_behavior Phase 2: Behavioral Assays cluster_analysis Phase 3: Analysis Acclimation Zebrafish Acclimation Dosing Acute Drug Exposure (e.g., 20 mg/L in tank water) Acclimation->Dosing NTT Novel Tank Test (Anxiety-like behavior) Dosing->NTT Transfer fish OFT Open Field Test (Locomotor activity) Dosing->OFT Transfer fish SBT Shoaling Test (Social behavior) Dosing->SBT Transfer fish Tracking Video Tracking & Behavioral Quantification (EthoVision XT or similar) NTT->Tracking OFT->Tracking SBT->Tracking Neurochem Brain Tissue Collection Tracking->Neurochem After behavior tests Data Data Interpretation Tracking->Data UPLC UHPLC-HRMS Analysis (Serotonin, Dopamine turnover) Neurochem->UPLC UPLC->Data

Caption: Zebrafish Behavioral and Neurochemical Screening Workflow.

  • Acclimation and Dosing:

    • Acclimate adult zebrafish to the testing room and conditions.

    • Prepare dosing tanks with the desired concentration of the test compound (e.g., 20 mg/L) and a vehicle control.

    • Expose fish to the compound for a predetermined acute period.

  • Behavioral Testing:

    • Novel Tank Test: Transfer individual fish to a novel trapezoidal tank. Use video tracking software (e.g., EthoVision XT) to record and analyze parameters such as distance traveled, velocity, time spent in upper/lower zones, and freezing bouts to assess anxiety-like behavior and exploration.[16]

    • Open Field Test: Place individual fish in a cylindrical arena to measure locomotor activity, velocity, and turning behavior (meandering/circling).[16]

    • Shoaling Test: Introduce a group of treated fish into an arena to measure social cohesion by analyzing inter-fish distances.[16]

  • Neurochemical Analysis:

    • Following behavioral testing, euthanize the fish and rapidly dissect the brains.

    • Homogenize brain tissue for analysis.

    • Utilize Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) to quantify levels of neurotransmitters (e.g., serotonin, dopamine) and their metabolites to determine turnover rates.[15]

  • Data Interpretation:

    • Statistically compare behavioral and neurochemical data between treated and control groups to determine the compound's neuroactive profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Benzyl-2-phenylethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Benzyl-2-phenylethanamine, a valuable secondary amine intermediate in medicinal chemistry and organic synthesis. The described method utilizes a direct reductive amination of benzaldehyde with 2-phenylethanamine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This one-pot procedure offers high efficiency and good yields. Included are a comprehensive experimental protocol, a summary of key quantitative data, and visual diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

This compound and its derivatives are important scaffolds in the development of various biologically active compounds. The synthesis of such secondary amines is commonly achieved through reductive amination.[1] This method involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to the corresponding amine.[1] Direct reductive amination, where the imine formation and reduction occur in a single pot, is an efficient and widely used strategy. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness and selectivity for imines over carbonyl groups, which minimizes side reactions.[2]

Data Presentation

The following table summarizes the key quantitative and qualitative data for the synthesis of this compound.

ParameterValue
Product Name This compound
CAS Number 3647-71-0[3][4][5]
Molecular Formula C₁₅H₁₇N[3][4][5]
Molecular Weight 211.30 g/mol [1][3]
Appearance Clear light yellow liquid[6]
Boiling Point 327-328 °C at 750 mmHg[5][6]
Density 1.007 g/mL at 25 °C[5][6]
Typical Yield 75-95%
Purity >98% (post-purification)
¹H NMR (CDCl₃) δ 7.20-7.40 (m, 10H), 3.83 (s, 2H), 2.92 (t, J=7.2 Hz, 2H), 2.85 (t, J=7.2 Hz, 2H), 1.60 (br s, 1H).
¹³C NMR (CDCl₃) δ 140.4, 139.9, 128.8, 128.6, 128.4, 128.2, 127.2, 126.1, 54.1, 51.0, 36.3.[4][7]
Mass Spectrum (EI) m/z (%): 211 (M+, 5), 120 (10), 91 (100), 65 (8).[4]

Experimental Protocol

This protocol describes a general procedure for the gram-scale synthesis of this compound via reductive amination.

Materials:

  • Benzaldehyde (1.0 eq)

  • 2-Phenylethanamine (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 equivalent) and 2-phenylethanamine (1.05 equivalents). Dissolve the starting materials in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.2 M concentration of the aldehyde).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2 equivalents) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a clear light yellow liquid.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the reductive amination process.

Reductive_Amination_Mechanism cluster_imine Imine Formation cluster_reduction Reduction Aldehyde Benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine 2-Phenylethanamine Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine Dehydration Product This compound Imine->Product Hydride Attack STAB NaBH(OAc)₃ Hydride Hydride (H⁻) STAB->Hydride Hydride Source Hydride->Product

Caption: Mechanism of Reductive Amination.

Experimental Workflow

The diagram below outlines the key stages of the experimental procedure for the synthesis of this compound.

Experimental_Workflow Start Start Mix Mix Benzaldehyde and 2-Phenylethanamine in Solvent Start->Mix Imine_Formation Stir for Imine Formation (30-60 min) Mix->Imine_Formation Add_STAB Add Sodium Triacetoxyborohydride Imine_Formation->Add_STAB React Stir at Room Temperature (4-6 hours) Add_STAB->React Quench Quench with aq. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine and Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End This compound Purify->End

Caption: Synthesis Workflow.

References

Application Notes: N-Benzyl-2-phenylethanamine Scaffold in Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[1] The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of neurodegenerative disorders such as Alzheimer's disease, as it increases the concentration and duration of ACh in the synaptic cleft.[1][2][3] The N-Benzyl-2-phenylethanamine structure serves as a valuable scaffold in medicinal chemistry for the design and synthesis of novel cholinesterase inhibitors.[4] While the parent compound itself is not typically a potent inhibitor, its derivatives have demonstrated significant inhibitory activity against both AChE and BChE, making this structural motif a subject of intense research for the development of new therapeutic agents.[4][5][6][7]

Principle of the Cholinesterase Inhibition Assay The most common method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman.[8][9][10] This colorimetric method is robust, reliable, and suitable for high-throughput screening.

The assay principle is as follows:

  • Acetylthiocholine (ATCI), a substrate analog of acetylcholine, is hydrolyzed by the cholinesterase enzyme (AChE or BChE) to produce thiocholine.

  • The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent).

  • This reaction produces the 5-thio-2-nitrobenzoate (TNB) anion, which is a yellow-colored compound.

  • The rate of TNB formation is directly proportional to the enzyme activity and can be quantified by measuring the increase in absorbance at 412 nm.[10]

  • The presence of an inhibitor, such as an this compound derivative, will reduce the rate of the enzymatic reaction, leading to a slower formation of the yellow product.

Cholinergic Synapse Signaling Pathway

The diagram below illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of its inhibition. Acetylcholine (ACh) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate the signal, and is then hydrolyzed by AChE. Inhibitors block AChE, increasing ACh levels in the synapse.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse ACh_Vesicle ACh Vesicle ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Release Receptor ACh Receptor ACh_Released->Receptor Binds AChE AChE ACh_Released->AChE Hydrolysis Substrate Receptor->ACh_Released Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibits

Caption: Cholinergic synapse signaling and AChE inhibition. (Max width: 760px)

Quantitative Data Summary

Research has focused on synthesizing and evaluating various derivatives of the this compound scaffold. The following table summarizes the inhibitory activities (IC₅₀ values) of selected potent derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound DerivativeTarget EnzymeIC₅₀ Value (µM)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21)AChE0.00056 (0.56 nM)[5]
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (Lead Compound 5)AChE0.03 ± 0.07[6]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28)AChE0.41 ± 1.25[6]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (Compound 20)AChE5.94 ± 1.08[6]
Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives (Compound Series 6a-o)BChE0.054 - 2.7[11]
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative with meta-methoxy substituent (Compound 2t)BChE55% inhibition at 100 µM[2]
N-benzyl benzamide derivatives (S11-1014 and S11-1033)BChEPicomolar to Nanomolar[7]

Note: The parent this compound is a scaffold; inhibitory activity is found in its more complex derivatives.

Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol details the procedure for assessing the inhibitory activity of this compound derivatives using the 96-well plate-based Ellman's method.

1. Materials and Reagents

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant BChE.

  • Acetylthiocholine iodide (ATCI) - Substrate.

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Test Compound (e.g., a derivative of this compound).

  • Positive Control Inhibitor (e.g., Donepezil or Tacrine).[2]

  • Dimethyl sulfoxide (DMSO) for compound dissolution.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.[8]

2. Preparation of Solutions

  • Assay Buffer (0.1 M, pH 8.0): Prepare by mixing stock solutions of monobasic and dibasic sodium phosphate to achieve a pH of 8.0.

  • AChE/BChE Working Solution: Prepare a solution of the enzyme in the assay buffer to a final concentration of ~0.1-0.25 U/mL.[8]

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Store protected from light.

  • ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.[8]

  • Test Compound and Control Solutions: Prepare stock solutions (e.g., 10 mM) of the test compound and positive control in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.

3. Assay Procedure (96-Well Plate Format) Final reaction volume is 200 µL per well.

  • Plate Setup: Designate wells for:

    • Blank: Buffer, DTNB, and ATCI (no enzyme).

    • Negative Control: Buffer, enzyme, DTNB, and ATCI (100% activity).

    • Positive Control: Buffer, enzyme, known inhibitor, DTNB, and ATCI.

    • Test Compound: Buffer, enzyme, test compound dilutions, DTNB, and ATCI.

  • Enzyme and Inhibitor Incubation:

    • Add 50 µL of the AChE/BChE working solution to each well (except the blank).

    • Add 50 µL of the appropriate dilution of the test compound or positive control to the corresponding wells.

    • For negative control and blank wells, add 50 µL of assay buffer (containing the same percentage of DMSO as the test compound wells).

    • Incubate the plate at room temperature for 15 minutes.[8][12]

  • Reaction Initiation:

    • Add 50 µL of the DTNB solution to all wells.

    • To start the reaction, add 50 µL of the ATCI solution to all wells.[8]

  • Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 412 nm.

    • Take kinetic readings every 60 seconds for 10-15 minutes to monitor the reaction progress.[8]

4. Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the Percentage of Inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • V_control: Rate of reaction for the negative control (no inhibitor).

    • V_sample: Rate of reaction in the presence of the test compound.

  • Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the test compound concentrations. Fit the data using a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[10]

Experimental Workflow Diagram

The following diagram provides a visual representation of the cholinesterase inhibition assay protocol.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, DTNB, ATCI) add_enzyme 1. Add 50 µL Enzyme Solution prep_reagents->add_enzyme prep_compounds Prepare Test Compound & Control Dilutions add_inhibitor 2. Add 50 µL Test Compound/ Buffer/Control prep_compounds->add_inhibitor add_enzyme->add_inhibitor incubate 3. Incubate for 15 min at Room Temperature add_inhibitor->incubate add_dtnb 4. Add 50 µL DTNB Solution incubate->add_dtnb add_atci 5. Add 50 µL ATCI Solution (Initiate Reaction) add_dtnb->add_atci measure 6. Measure Absorbance at 412 nm (Kinetic Readings) add_atci->measure calculate 7. Calculate % Inhibition measure->calculate determine_ic50 8. Determine IC₅₀ Value calculate->determine_ic50

Caption: Workflow for the Ellman's cholinesterase inhibition assay. (Max width: 760px)

References

Application Notes and Protocols: 5-HT2A Receptor Binding Assay with N-Benzyl-2-phenylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a 5-HT2A receptor binding assay using N-Benzyl-2-phenylethanamine derivatives. This document includes information on the required materials, a step-by-step experimental procedure, and data analysis guidelines. Additionally, it presents a summary of binding affinities for various this compound derivatives and visual representations of the experimental workflow and the 5-HT2A receptor signaling pathway.

Introduction

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neuropsychiatric disorders. This compound derivatives have emerged as a class of compounds with high affinity for the 5-HT2A receptor.[1][2][3] N-benzyl substitution of phenethylamine 5-HT2A receptor agonists can significantly increase binding affinity and functional activity.[4] This document outlines a radioligand binding assay protocol to determine the binding affinities of these derivatives, a crucial step in drug discovery and development.

Data Presentation: Binding Affinities of this compound Derivatives

The following table summarizes the binding affinities (Ki) of selected this compound derivatives for the human 5-HT2A receptor. The data is compiled from published studies and demonstrates the high affinity of this class of compounds.

Compound IDPhenethylamine MoietyN-Benzyl Substituent5-HT2A Ki (nM)Reference
1b 2,5-dimethoxy-4-iodophenethylamine2-hydroxybenzyl0.074 (EC50)[1]
8b 2,5-dimethoxy-4-trifluoromethylphenethylamine2-hydroxybenzyl0.29[1][2]
6b 2,5-dimethoxy-4-cyanophenethylamine2-hydroxybenzyl0.36[5]
- 2,5-dimethoxyphenethylamineN-(2-methoxybenzyl)0.57-1.5[5]
- 2,5-dimethoxyphenethylamineN-(2,3-methylenedioxybenzyl)0.89-6.76[5]

Note: Ki values represent the inhibition constant, indicating the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. EC50 is the half maximal effective concentration.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the affinity of this compound derivatives for the 5-HT2A receptor.

Materials and Reagents
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.[6][7]

  • Radioligand: [3H]-ketanserin (a 5-HT2A antagonist) or --INVALID-LINK--DOI (a 5-HT2A agonist).[8][9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand, such as unlabeled ketanserin (1 µM) or DOI (1 µM).[8][9]

  • Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Experimental Procedure
  • Membrane Preparation:

    • Thaw the frozen cell membranes expressing the 5-HT2A receptor on ice.

    • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup:

    • In a 96-well microplate, add the following components in triplicate:

      • Total Binding: Assay buffer, radioligand, and receptor membranes.

      • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and receptor membranes.

      • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test this compound derivative, and receptor membranes.

  • Incubation:

    • Incubate the microplate at room temperature for 60 minutes to allow the binding to reach equilibrium.[8][9]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by fitting the data to a sigmoidal dose-response curve.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily signals through the Gq/G11 G-protein.[10] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[11] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[11]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response Ligand N-Benzyl-2- phenylethanamine (Agonist) Ligand->Receptor Binds

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow for 5-HT2A Receptor Binding Assay

The following diagram illustrates the key steps involved in the competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Prepare 5-HT2A Receptor Membranes Reagent_Prep 2. Prepare Radioligand, Test Compounds, and Buffers Assay_Setup 3. Set up Triplicate Wells: - Total Binding - Non-specific Binding - Competitive Binding Reagent_Prep->Assay_Setup Incubation 4. Incubate at Room Temperature (60 min) Assay_Setup->Incubation Filtration 5. Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting 6. Measure Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis 7. Calculate Specific Binding, Generate Curves, and Determine IC50 & Ki Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

References

In Vivo Studies of N-Benzyl-2-phenylethanamine and its Derivatives in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo studies conducted on N-Benzyl-2-phenylethanamine (NBPEA) and its derivatives in various animal models. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, summarized quantitative data, and visualizations of relevant biological pathways and workflows.

Introduction

This compound is an aromatic amine, structurally a derivative of phenethylamine. While the parent compound has seen use in chemical synthesis, significant research interest has been directed towards its N-benzyl derivatives, often referred to as 'NBOMes'. These derivatives have demonstrated potent activity at serotonin receptors, particularly the 5-HT2A receptor, leading to hallucinogenic effects. In vivo studies have been crucial in characterizing the behavioral, neurochemical, and toxicological profiles of these compounds, with the zebrafish model being a prominent system for initial screening.

Behavioral Pharmacology

The primary focus of in vivo research on NBPEA derivatives has been to elucidate their effects on behavior, often using models that can indicate potential hallucinogenic, anxiolytic, or antidepressant-like properties.

Summary of Behavioral Effects of NBPEA Derivatives in Zebrafish

The following table summarizes the observed behavioral effects of various this compound derivatives in adult zebrafish. These studies highlight how substitutions on the N-benzyl and phenethylamine moieties modulate the behavioral profile of the compounds.

| Compound ID | Substitution (Phenethylamine Moiety) | Substitution (N-Benzyl Moiety) | Observed Behavioral Effects in Zebrafish | Reference | | :--- | :--- | :--- | :--- | | 24H-NBF | 2,4-dimethoxy | ortho-fluoro | Anxiogenic, Hypolocomotor |[1][2] | | 24H-NBOMe | 2,4-dimethoxy | ortho-methoxy | Anxiogenic, Hypolocomotor |[1][2] | | 34H-NBF | 3,4-dimethoxy | ortho-fluoro | Anxiogenic, Hypolocomotor |[1][2] | | 34H-NBBr | 3,4-dimethoxy | ortho-bromo | Behaviorally inert |[1][2] | | 34H-NBCl | 3,4-dimethoxy | ortho-chloro | Behaviorally inert |[1][2] | | 34H-NBOMe | 3,4-dimethoxy | ortho-methoxy | Behaviorally inert |[1][2] | | 24H-NBBr | 2,4-dimethoxy | ortho-bromo | Anxiogenic, Hallucinogen-like |[1][2] | | 24H-NBCl | 2,4-dimethoxy | ortho-chloro | Anxiogenic, Hallucinogen-like |[1][2] | | 24H-NBOMe(F) | 2,4-dimethoxy | ortho-trifluoromethoxy | Anxiogenic, Hallucinogen-like, Reduced despair-like behavior |[1][2] | | 34H-NBOMe(F) | 3,4-dimethoxy | ortho-trifluoromethoxy | Anxiolytic, Hallucinogen-like, Reduced despair-like behavior |[1][2] |

Experimental Protocols for Behavioral Assays in Zebrafish

This test is based on the natural tendency of zebrafish to initially dive to the bottom of a novel environment (thigmotaxis) and gradually explore the upper, more exposed areas. Anxiolytic compounds typically reduce the time spent in the bottom zone and increase exploration of the top zone.

Materials:

  • Adult zebrafish (mixed sex)

  • Novel tank (e.g., 1.5 L trapezoidal tank)

  • Test compounds (NBPEA derivatives) dissolved in an appropriate vehicle (e.g., 0.1% DMSO in fish water)

  • Automated video tracking system

Procedure:

  • Acclimatize fish to the testing room for at least 1 hour before the experiment.

  • Individually expose each fish to the test compound or vehicle control by immersion in a treatment beaker for a predetermined duration (e.g., 20 minutes).

  • After exposure, gently transfer the individual fish to the novel tank.

  • Record the behavior of the fish for a 6-minute period using the video tracking system.

  • Analyze the recorded video to quantify parameters such as:

    • Time spent in the top and bottom halves of the tank.

    • Latency to enter the top half.

    • Number of transitions between the top and bottom halves.

    • Total distance traveled.

    • Erratic movements and freezing duration.

  • Compare the behavioral parameters between the treated and control groups using appropriate statistical tests.

This assay assesses the general activity levels of the fish, which can be affected by sedative or stimulant properties of a compound.

Materials:

  • Adult zebrafish

  • Multi-well plates (e.g., 24- or 48-well) or individual small tanks

  • Test compounds

  • Automated video tracking system

Procedure:

  • Place individual zebrafish in the wells of the multi-well plate or individual tanks filled with fish water.

  • Allow the fish to acclimate to the new environment for a specified period.

  • Administer the test compound or vehicle by adding it directly to the water in each well/tank to achieve the desired final concentration.

  • Record the locomotor activity of each fish for a defined period (e.g., 30 minutes) using the video tracking system.

  • Quantify the total distance moved, swimming speed, and periods of immobility.

  • Analyze the data to determine if the compound significantly alters locomotor activity compared to the control group.

Neurochemical Analysis

Understanding the neurochemical changes induced by NBPEA derivatives is crucial for elucidating their mechanism of action. The primary targets of these compounds are monoaminergic systems.

Summary of Neurochemical Effects of NBPEA Derivatives in Zebrafish

The following table summarizes the reported effects of NBPEA derivatives on brain monoamine levels in adult zebrafish.

Compound IDEffect on Brain Serotonin (5-HT)Effect on Brain Dopamine (DA)Effect on Brain Norepinephrine (NE)Reference
24H-NBOMe(F) (acute)Increased turnoverIncreased turnoverNot reported[2]
34H-NBOMe(F) (acute)Increased turnoverIncreased turnoverNot reported[2]
34H-NBCl (acute)No significant changeIncreased turnoverNot reported[2]
34H-NBF (chronic)Reduced levelsReduced levelsReduced levels[3]
34H-NBCl (chronic)No significant changeReduced levelsReduced levels[3]
24H-NBOMe(F) (chronic)Reduced levelsReduced levelsReduced levels[3]
34H-NBOMe(F) (chronic)Reduced levelsReduced levelsReduced levels[3]
Protocol for Brain Monoamine Analysis in Zebrafish

Materials:

  • Adult zebrafish

  • Test compounds

  • Euthanasia solution (e.g., ice-cold water, MS-222)

  • Dissection tools

  • Homogenization buffer

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Standards for serotonin, dopamine, norepinephrine, and their metabolites

Procedure:

  • Expose the zebrafish to the test compound or vehicle as described in the behavioral protocols.

  • At the end of the exposure period, euthanize the fish.

  • Immediately dissect the whole brain on a cold plate.

  • Homogenize the brain tissue in a specific volume of homogenization buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant and filter it.

  • Inject a known volume of the filtered supernatant into the HPLC-ED system.

  • Separate the monoamines and their metabolites using a reverse-phase column and a suitable mobile phase.

  • Detect the analytes using an electrochemical detector.

  • Quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites by comparing the peak areas to those of the standards.

  • Normalize the results to the amount of protein in the sample.

Toxicology and Pharmacokinetics

Data on the in vivo toxicology and pharmacokinetics of this compound and its derivatives are limited. The available information is primarily from safety data sheets and in vitro studies.

Toxicological Profile
Pharmacokinetics

There is a significant gap in the literature regarding the pharmacokinetic properties of this compound and its derivatives in animal models. Studies in zebrafish have demonstrated that these compounds can cross the blood-brain barrier and are detectable in brain tissue, which is a prerequisite for their central nervous system effects. However, detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion profiles have not been extensively characterized.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a proposed signaling pathway for NBPEA derivatives and a typical experimental workflow for their in vivo characterization in zebrafish.

G Proposed Signaling Pathway for NBPEA Derivatives NBPEA NBPEA Derivative HTR2A 5-HT2A Receptor NBPEA->HTR2A Agonist Binding Gq_G11 Gq/G11 Protein HTR2A->Gq_G11 Activation PLC Phospholipase C Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Behavioral_Effects Behavioral Effects (e.g., Hallucinations) Ca_release->Behavioral_Effects PKC_activation->Behavioral_Effects

Caption: Proposed 5-HT2A receptor-mediated signaling cascade for NBPEA derivatives.

G Experimental Workflow for In Vivo Zebrafish Studies cluster_0 Phase 1: Compound Administration cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Neurochemical Analysis cluster_3 Phase 4: Data Analysis Acclimatization Zebrafish Acclimatization Compound_Exposure Exposure to NBPEA Derivative or Vehicle Control Acclimatization->Compound_Exposure Novel_Tank Novel Tank Diving Test (Anxiety-like Behavior) Compound_Exposure->Novel_Tank Locomotor Locomotor Activity Assay Compound_Exposure->Locomotor Euthanasia Euthanasia and Brain Dissection Novel_Tank->Euthanasia Data_Quantification Quantification of Behavioral and Neurochemical Data Novel_Tank->Data_Quantification Locomotor->Euthanasia Locomotor->Data_Quantification HPLC HPLC-ED Analysis of Monoamines Euthanasia->HPLC HPLC->Data_Quantification Statistical_Analysis Statistical Comparison Data_Quantification->Statistical_Analysis

Caption: A typical experimental workflow for characterizing NBPEA derivatives in zebrafish.

Conclusion and Future Directions

In vivo studies, predominantly in zebrafish, have provided valuable initial insights into the structure-activity relationships and neurobehavioral effects of this compound derivatives. These compounds exhibit a range of effects, from anxiogenic to anxiolytic and hallucinogen-like, largely dependent on their chemical structure. The modulation of serotonin and dopamine systems appears to be a key mechanism underlying these effects.

However, there are significant knowledge gaps that need to be addressed in future research. Comprehensive pharmacokinetic and toxicological studies in various animal models, including rodents, are essential for a thorough risk-benefit assessment and to guide any potential therapeutic development. Furthermore, while zebrafish are an excellent model for high-throughput screening, validation of the findings in mammalian models is a critical next step to understand the translational potential of these compounds. Research should also aim to investigate the parent compound, this compound, to establish a baseline for comparison with its more potent derivatives.

References

Application Note: N-Benzyl-2-phenylethanamine as a Versatile Precursor for Isoquinoline Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Benzyl-2-phenylethanamine is a key starting material in organic synthesis, serving as a versatile precursor for a variety of bioactive compounds, including a wide range of alkaloids. Its structure, featuring a β-arylethylamine core, makes it an ideal substrate for classical cyclization reactions that form the backbone of isoquinoline alkaloids. This class of over 2,500 identified natural products exhibits significant pharmacological activities, including analgesic, antimicrobial, and antineoplastic properties. This document outlines the primary synthetic routes employing this compound and provides detailed protocols for the synthesis of tetrahydroisoquinoline and dihydroisoquinoline scaffolds, which are central to many benzylisoquinoline alkaloids.

Core Synthetic Applications The utility of this compound in alkaloid synthesis is primarily demonstrated through two powerful ring-closing reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. These methods provide access to tetrahydroisoquinolines and 3,4-dihydroisoquinolines, respectively.

General Synthetic Workflow

The overall strategy involves the cyclization of this compound or its derivatives to form the core isoquinoline structure. Subsequent modifications can then be performed to achieve the final alkaloid target.

G cluster_start Precursor cluster_routes Primary Cyclization Routes cluster_cores Core Alkaloid Scaffolds cluster_end Target Alkaloids Precursor This compound PS_Route Pictet-Spengler Reaction (+ Aldehyde/Ketone) Precursor->PS_Route BN_Route Acylation followed by Bischler-Napieralski Reaction Precursor->BN_Route THIQ Tetrahydroisoquinolines (THIQ) PS_Route->THIQ DHIQ Dihydroisoquinolines (DHIQ) BN_Route->DHIQ Final Benzylisoquinoline Alkaloids THIQ->Final Further Modification DHIQ->Final Oxidation/ Reduction G cluster_mech Pictet-Spengler Reaction Mechanism Start This compound + Aldehyde (R-CHO) Imine Schiff Base Intermediate Start->Imine Condensation (-H₂O) Iminium Iminium Ion (Electrophile) Imine->Iminium Protonation (H⁺) Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Carbocation Carbocation Intermediate Cyclization->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation Aromatization Product N-Benzyl-Tetrahydroisoquinoline Deprotonation->Product G cluster_mech Bischler-Napieralski Reaction Workflow Start This compound Acylation Acylation (+ Acyl Chloride/Anhydride) Start->Acylation Amide N-Acyl Intermediate (β-phenylethylamide) Acylation->Amide Dehydration Dehydration & Cyclization (e.g., POCl₃, reflux) Amide->Dehydration Intermediate Nitrilium Ion Intermediate Dehydration->Intermediate Product 1-Substituted-2-Benzyl- 3,4-Dihydroisoquinolinium Salt Intermediate->Product Intramolecular Attack FinalProduct 3,4-Dihydroisoquinoline Product->FinalProduct Neutralization

Application Notes and Protocols for the Analysis of N-Benzyl-2-phenylethanamine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of N-Benzyl-2-phenylethanamine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a substituted phenethylamine derivative. The phenethylamine structure is the backbone for a wide range of neuroactive compounds and designer drugs. Accurate and robust analytical methods are essential for the identification, quantification, and purity assessment of this compound in various matrices, including research samples and pharmaceutical preparations. HPLC is a versatile technique for the analysis of non-volatile compounds, while GC-MS offers high sensitivity and specificity for volatile and semi-volatile substances, providing structural information through mass spectrometry.

Data Presentation

The following table summarizes typical quantitative data that can be expected from the analysis of this compound using the described protocols. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS
Retention Time (t_R_) ~ 5.8 min~ 12.5 min
Linearity Range 1 - 500 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL~ 0.15 µg/mL
Key Mass Fragments (m/z) N/A91, 120, 211

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the identification and quantification of this compound.

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas, 99.999% purity)

  • Methanol or Ethyl Acetate (GC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

2. GC-MS Conditions

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40 - 450

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to an expected concentration within the calibration range.

4. Analysis and Identification

  • Inject the prepared standards and sample into the GC-MS system.

  • Identify this compound by comparing the retention time and the acquired mass spectrum with that of the reference standard and the NIST library. The mass spectrum of this compound is available in the NIST WebBook.[1]

  • For quantification, construct a calibration curve using the peak area of a characteristic ion (e.g., m/z 91 or 120) versus the concentration of the standards.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration HPLC Path GC_Injection GC Injection Dissolution->GC_Injection GC-MS Path HPLC_Injection HPLC Injection Filtration->HPLC_Injection C18_Column C18 Reverse-Phase Separation HPLC_Injection->C18_Column UV_Detection UV Detection (210 nm) C18_Column->UV_Detection HPLC_Data Chromatogram (Peak Area vs. Time) UV_Detection->HPLC_Data Quantification Quantification via Calibration Curve HPLC_Data->Quantification DB5_Column DB-5ms Capillary Column Separation GC_Injection->DB5_Column EI_MS Electron Ionization Mass Spectrometry DB5_Column->EI_MS GCMS_Data Mass Spectrum (Abundance vs. m/z) EI_MS->GCMS_Data Identification Identification via Retention Time & Mass Spectrum GCMS_Data->Identification Report Final Report Quantification->Report Identification->Report

Caption: Analytical workflow for HPLC and GC-MS analysis.

fragmentation_pathway parent This compound C₁₅H₁₇N m/z = 211 fragment1 Tropylium ion C₇H₇⁺ m/z = 91 parent:f2->fragment1:f0 Benzylic cleavage fragment2 C₈H₁₀N⁺ m/z = 120 parent:f2->fragment2:f0 Alpha cleavage

Caption: Proposed GC-MS fragmentation of this compound.

References

Application Notes and Protocols for Investigating the Neuroactive Properties of N-Benzyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Benzyl-2-phenylethanamine (NBPEA) is a derivative of phenethylamine, a class of compounds known for a wide range of neuroactive effects, including stimulant, hallucinogenic, and antidepressant actions.[1] The addition of a benzyl group to the nitrogen atom of the phenethylamine backbone can significantly alter its pharmacological profile. Recent studies on NBPEA derivatives have shown potent neuroactive properties in zebrafish, suggesting potential effects on locomotion and anxiety-like behaviors, possibly through modulation of serotonin and dopamine systems.[2][3][4][5][6] Some derivatives have also been investigated for their activity as 5-HT2A/2C agonists and for their potential in treating neurodegenerative diseases due to cholinesterase inhibitory activity.[7][8]

These application notes provide a comprehensive experimental framework to systematically investigate the neuroactive properties of this compound, from initial in vitro screening to in vivo behavioral analysis.

Part 1: In Vitro Characterization

The initial phase of investigation focuses on identifying the molecular targets and cellular effects of NBPEA.

Experimental Workflow for In Vitro Screening

G cluster_0 In Vitro Screening cluster_1 Data Analysis & Target Identification a Receptor Binding Assays b Enzyme Inhibition Assays a->b c Neurotransmitter Transporter Assays b->c d Functional Assays c->d e Neurite Outgrowth & Neurotoxicity d->e f Determine Binding Affinities (Ki) e->f g Calculate IC50/EC50 Values f->g h Identify Primary Molecular Targets g->h

Caption: Workflow for in vitro screening of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of NBPEA for a panel of key central nervous system (CNS) receptors.

Protocol:

  • Receptor Panel Selection: A broad panel of receptors implicated in mood, cognition, and psychosis should be selected. This includes, but is not limited to:

    • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C

    • Dopamine Receptors: D1, D2, D3

    • Adrenergic Receptors: α1, α2, β

    • Trace Amine-Associated Receptor 1 (TAAR1)

  • Assay Principle: Competitive radioligand binding assays will be performed using membrane preparations from cells expressing the target receptors.

  • Procedure: a. Incubate varying concentrations of NBPEA with the receptor membrane preparations and a specific radioligand for each target. b. After reaching equilibrium, separate bound and free radioligand by rapid filtration. c. Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) for NBPEA at each receptor using the Cheng-Prusoff equation. The Ki value represents the affinity of the compound for the receptor.

Data Presentation:

Receptor TargetRadioligandNBPEA Ki (nM) [Hypothetical Data]
5-HT2A[3H]Ketanserin50
5-HT2C[3H]Mesulergine120
D2[3H]Spiperone800
TAAR1[3H]p-Tyramine25
Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory effect of NBPEA on MAO-A and MAO-B, key enzymes in the metabolism of monoamine neurotransmitters.

Protocol:

  • Enzyme Source: Use purified recombinant human MAO-A and MAO-B.

  • Assay Principle: A chemiluminescent assay that measures the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.

  • Procedure: a. Pre-incubate MAO-A or MAO-B with varying concentrations of NBPEA. b. Initiate the reaction by adding the MAO substrate (e.g., p-tyramine). c. After a set incubation period, add a reagent that reacts with hydrogen peroxide to produce a luminescent signal. d. Measure luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value, the concentration of NBPEA that inhibits 50% of the enzyme activity.

Data Presentation:

EnzymeSubstrateNBPEA IC50 (µM) [Hypothetical Data]
MAO-AKynuramine> 100
MAO-BBenzylamine15
Neurotransmitter Transporter Uptake Assays

Objective: To evaluate the effect of NBPEA on the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

Protocol:

  • Cell Lines: Utilize human embryonic kidney (HEK293) cells stably expressing the human DAT, SERT, or NET.

  • Assay Principle: Measure the uptake of a radiolabeled neurotransmitter into the transporter-expressing cells in the presence of NBPEA.

  • Procedure: a. Pre-incubate the cells with varying concentrations of NBPEA. b. Add the radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine). c. After a short incubation, terminate the uptake by washing with ice-cold buffer. d. Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

Data Presentation:

TransporterNeurotransmitterNBPEA IC50 (µM) [Hypothetical Data]
DATDopamine5.2
SERTSerotonin25.8
NETNorepinephrine18.3

Part 2: In Vivo Behavioral Pharmacology

This phase aims to characterize the behavioral effects of NBPEA in a whole-animal model, correlating them with the in vitro findings.

Experimental Workflow for In Vivo Studies

cluster_0 Behavioral Screening cluster_1 Neurochemical Analysis a Locomotor Activity b Elevated Plus Maze (Anxiety) a->b c Forced Swim Test (Depression) b->c d Head-Twitch Response (5-HT2A Agonism) c->d e In Vivo Microdialysis d->e f Measurement of Neurotransmitters e->f

Caption: Workflow for in vivo behavioral and neurochemical analysis.

Locomotor Activity

Objective: To assess the stimulant or sedative effects of NBPEA.

Protocol:

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Animals: Male C57BL/6 mice.

  • Procedure: a. Habituate the mice to the testing room for at least 1 hour. b. Administer NBPEA (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle. c. Immediately place the mouse in the open-field arena and record locomotor activity (total distance traveled, rearing frequency) for 60 minutes.

  • Data Analysis: Compare the locomotor activity of NBPEA-treated mice to the vehicle-treated control group using ANOVA.

Data Presentation:

Treatment GroupDose (mg/kg)Total Distance Traveled (cm) [Hypothetical Data]
Vehicle-1500 ± 150
NBPEA11800 ± 200
NBPEA53500 ± 300
NBPEA105200 ± 450**
p < 0.05, **p < 0.01 vs. Vehicle
Elevated Plus Maze

Objective: To evaluate the anxiolytic or anxiogenic potential of NBPEA.

Protocol:

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.

  • Animals: Male Sprague-Dawley rats.

  • Procedure: a. Administer NBPEA (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before testing. b. Place the rat in the center of the maze, facing an open arm. c. Record the time spent in and the number of entries into the open and closed arms for 5 minutes.

  • Data Analysis: Calculate the percentage of time spent and entries into the open arms. An increase suggests anxiolytic effects, while a decrease suggests anxiogenic effects.

Data Presentation:

Treatment GroupDose (mg/kg)% Time in Open Arms [Hypothetical Data]% Entries into Open Arms [Hypothetical Data]
Vehicle-30 ± 540 ± 6
NBPEA128 ± 438 ± 5
NBPEA515 ± 322 ± 4
NBPEA108 ± 2 15 ± 3
*p < 0.05, **p < 0.01 vs. Vehicle

Part 3: Signaling Pathway Analysis

Based on the initial findings suggesting a primary interaction with the 5-HT2A receptor, further investigation into the downstream signaling cascade is warranted.

Hypothesized 5-HT2A Receptor Signaling Pathway

NBPEA This compound HT2A 5-HT2A Receptor NBPEA->HT2A Gq Gq/11 HT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Hypothesized signaling pathway for NBPEA at the 5-HT2A receptor.

Disclaimer: The experimental protocols and data presented are for illustrative purposes and should be adapted and validated for specific laboratory conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for the Synthesis of Radiolabeled N-Benzyl-2-phenylethanamine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of radiolabeled N-Benzyl-2-phenylethanamine, a valuable tool for in vivo imaging studies, particularly for the serotonin 2A (5-HT2A) receptor. This document outlines protocols for radiolabeling with Carbon-11 and Fluorine-18, quality control measures, and in vivo imaging procedures.

Introduction

This compound and its derivatives are of significant interest in neuroscience and drug development due to their interactions with various neurotransmitter systems. Notably, they have been investigated as ligands for the 5-HT2A receptor, which is implicated in a range of neuropsychiatric disorders, including depression, schizophrenia, and Alzheimer's disease.[1] Positron Emission Tomography (PET) imaging with radiolabeled this compound allows for the non-invasive visualization and quantification of 5-HT2A receptors in the living brain, providing crucial insights into disease mechanisms and the pharmacodynamics of novel therapeutics.

This document details two primary radiolabeling strategies: N-methylation with [¹¹C]methyl iodide to produce [¹¹C]N-methyl-N-benzyl-2-phenylethanamine, and N-fluoroalkylation with an ¹⁸F-labeled synthon to produce an ¹⁸F-labeled analog of this compound.

Data Presentation: Quantitative Radiolabeling Parameters

The following table summarizes typical quantitative data for the radiolabeling of this compound derivatives, providing a benchmark for successful radiosynthesis.

RadiotracerRadioisotopeLabeling MethodPrecursorRadiochemical Yield (Decay Corrected)Molar Activity (GBq/µmol)Synthesis Time (min)
[¹¹C]N-methyl-N-benzyl-2-phenylethanamine¹¹CN-methylationThis compound25-40%> 75~30-40
[¹⁸F]N-(2-fluoroethyl)-N-benzyl-2-phenylethanamine¹⁸FN-fluoroalkylationThis compound10-20%> 44~90-120

Experimental Protocols

Protocol 1: Synthesis of [¹¹C]N-methyl-N-benzyl-2-phenylethanamine

This protocol describes the synthesis of [¹¹C]N-methyl-N-benzyl-2-phenylethanamine via the N-methylation of the secondary amine precursor, this compound, using [¹¹C]methyl iodide.

1. Materials and Reagents:

  • This compound (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH) or other suitable base

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column

  • Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA)

  • C18 Sep-Pak cartridge

  • Sterile water for injection

  • Ethanol for injection

2. Procedure:

  • Precursor Preparation: In a shielded hot cell, dissolve 1-2 mg of this compound in 300 µL of anhydrous DMF in a sealed reaction vessel. Add a small amount of a suitable base, such as sodium hydride, to facilitate deprotonation of the secondary amine.

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is then converted to [¹¹C]CH₃I using an automated synthesis module.

  • Radiolabeling Reaction: The gaseous [¹¹C]CH₃I is trapped in the reaction vessel containing the precursor solution. The reaction is allowed to proceed at an elevated temperature (e.g., 80-100°C) for 5-10 minutes.

  • Purification: The crude reaction mixture is quenched with water and purified by semi-preparative HPLC. The fraction corresponding to the [¹¹C]N-methyl-N-benzyl-2-phenylethanamine peak is collected.

  • Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline to provide an injectable solution with an ethanol concentration of ≤10%.

  • Quality Control: The final product is analyzed for radiochemical purity (>95%) by analytical HPLC, and the molar activity is determined.

Protocol 2: Synthesis of [¹⁸F]N-(2-fluoroethyl)-N-benzyl-2-phenylethanamine

This protocol describes a convergent synthesis approach for an ¹⁸F-labeled analog of this compound.

1. Materials and Reagents:

  • This compound (precursor)

  • [¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETos) or similar fluoroalkylating agent

  • Anhydrous Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃)

  • Kryptofix 222 (K₂₂₂)

  • HPLC system with a semi-preparative C18 column

  • Mobile Phase: Acetonitrile/Water with 0.1% Ammonium formate

  • C18 Sep-Pak cartridge

  • Sterile water for injection

  • Ethanol for injection

2. Procedure:

  • Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Synthesis of [¹⁸F]Fluoroethylating Agent: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of K₂₂₂ and K₂CO₃ in an acetonitrile/water mixture. After azeotropic drying, a suitable precursor (e.g., ethylene glycol-1,2-ditosylate) is added to synthesize [¹⁸F]FETos.

  • Radiolabeling Reaction: The [¹⁸F]FETos in acetonitrile is added to a reaction vessel containing this compound and K₂CO₃ in anhydrous ACN. The reaction mixture is heated at 80-100°C for 15-20 minutes.

  • Purification: The reaction mixture is cooled, diluted with water, and purified by semi-preparative HPLC. The fraction containing the desired product is collected.

  • Formulation: The collected fraction is reformulated for injection using the C18 Sep-Pak method as described in Protocol 1.

  • Quality Control: The final product undergoes quality control checks for radiochemical purity (>95%), chemical purity, residual solvents, and molar activity.

Visualizations

Synthesis_Workflow cluster_C11 [¹¹C]N-methyl-N-benzyl-2-phenylethanamine Synthesis Cyclotron Cyclotron C11_CO2 [¹¹C]CO₂ Cyclotron->C11_CO2 C11_CH3I [¹¹C]CH₃I Synthesis C11_CO2->C11_CH3I Reaction_C11 N-methylation C11_CH3I->Reaction_C11 Precursor_C11 This compound Precursor_C11->Reaction_C11 Purification_C11 HPLC Purification Reaction_C11->Purification_C11 QC_C11 Quality Control Purification_C11->QC_C11 Final_Product_C11 [¹¹C]Radiotracer QC_C11->Final_Product_C11

Caption: Workflow for the synthesis of [¹¹C]N-methyl-N-benzyl-2-phenylethanamine.

F18_Synthesis_Workflow cluster_F18 [¹⁸F]N-(2-fluoroethyl)-N-benzyl-2-phenylethanamine Synthesis Cyclotron_F18 Cyclotron F18_Fluoride [¹⁸F]Fluoride Cyclotron_F18->F18_Fluoride F18_Synthon [¹⁸F]Fluoroethylating Agent Synthesis F18_Fluoride->F18_Synthon Reaction_F18 N-fluoroalkylation F18_Synthon->Reaction_F18 Precursor_F18 This compound Precursor_F18->Reaction_F18 Purification_F18 HPLC Purification Reaction_F18->Purification_F18 QC_F18 Quality Control Purification_F18->QC_F18 Final_Product_F18 [¹⁸F]Radiotracer QC_F18->Final_Product_F18

Caption: Workflow for the synthesis of an ¹⁸F-labeled this compound analog.

In Vivo Imaging Protocol

The following is a generalized protocol for PET imaging of 5-HT2A receptors in a non-human primate model.

1. Animal Preparation:

  • Fast the animal for 12 hours prior to the scan with free access to water.

  • Anesthetize the animal with a suitable anesthetic (e.g., ketamine/xylazine for induction, isoflurane for maintenance).

  • Insert intravenous catheters for radiotracer injection and blood sampling.

  • Position the animal in the PET scanner with its head immobilized.

2. PET Data Acquisition:

  • Administer the radiolabeled this compound derivative as an intravenous bolus.

  • Acquire dynamic PET data for 90-120 minutes.

  • Collect serial arterial blood samples throughout the scan to determine the arterial input function.

3. Data Analysis:

  • Reconstruct the PET data into a series of time frames.

  • Co-register the PET images with an anatomical MRI scan.

  • Define regions of interest (ROIs) on the MRI, including cortical regions (high 5-HT2A receptor density) and the cerebellum (low 5-HT2A receptor density, often used as a reference region).

  • Generate time-activity curves (TACs) for each ROI.

  • Analyze the TACs using appropriate kinetic models (e.g., two-tissue compartment model or simplified reference tissue model) to quantify receptor binding potential (BP_ND).

4. Blocking Studies (for validation):

  • To confirm the specificity of the radiotracer for the 5-HT2A receptor, a blocking study can be performed.

  • Pre-administer a known 5-HT2A receptor antagonist (e.g., ketanserin) before the radiotracer injection.

  • A significant reduction in radiotracer binding in receptor-rich regions compared to the baseline scan indicates specific binding.

5-HT2A Receptor Signaling Pathway

This compound derivatives often act as agonists or partial agonists at the 5-HT2A receptor. The activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

Gq_Signaling_Pathway Ligand This compound (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Cellular_Response Downstream Cellular Effects PKC->Cellular_Response Ca2 Ca²⁺ Release ER->Ca2 Ca2->Cellular_Response

Caption: The 5-HT2A receptor Gq-coupled signaling pathway.

These protocols and application notes provide a framework for the synthesis and use of radiolabeled this compound in imaging studies. Researchers should adapt and optimize these procedures based on their specific experimental needs and available resources, always adhering to radiation safety and animal welfare regulations.

References

Application of N-Benzyl-2-phenylethanamine in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyl-2-phenylethanamine (NBPEA) is an aromatic amine featuring a benzyl group attached to the nitrogen of a 2-phenylethanamine backbone.[1][2][3][4] This core structure serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents.[5] Derivatives of NBPEA are gaining significant attention in neurodegenerative disease research, particularly for Alzheimer's and Parkinson's diseases, due to their potential to interact with multiple pathological targets. Research has highlighted their roles as cholinesterase inhibitors, monoamine oxidase inhibitors, and modulators of neurotransmitter receptors, suggesting their potential in developing multi-target drugs for these complex disorders.[5][6][7]

Mechanism of Action in Neurodegeneration

The therapeutic potential of this compound derivatives in neurodegenerative diseases stems from their ability to modulate several key biological targets implicated in disease progression.

  • Cholinesterase Inhibition: A primary mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] By inhibiting these enzymes, the derivatives increase the levels of the neurotransmitter acetylcholine in the brain, a strategy central to the symptomatic treatment of Alzheimer's disease.[8]

  • Monoamine Oxidase (MAO) Inhibition: Certain derivatives of NBPEA have been identified as potent inhibitors of both MAO-A and MAO-B.[6][9] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it prevents the degradation of dopamine, thereby increasing its availability in the brain.[10]

  • Neuroprotection and Antioxidant Effects: Oxidative stress is a common pathological feature of neurodegenerative diseases.[8] Studies have shown that some N-benzyl-pyridine-2-one derivatives can decrease levels of brain lipid peroxidation and nitrite while increasing the levels of crucial antioxidant enzymes like glutathione (GSH), superoxide dismutase (SOD), and catalase (CA).[8]

  • Modulation of Serotonin Receptors: NBPEA and its analogs can interact with serotonin receptors, particularly 5-HT2A and 5-HT2C, acting as partial agonists.[5][11] This interaction can influence mood and cognition, which are often affected in neurodegenerative disorders.[5]

  • Anti-Amyloid Aggregation: Some N-benzyl piperidine derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[7]

Application Notes

Alzheimer's Disease (AD) Research

Derivatives of this compound are promising candidates for AD research due to their multi-target capabilities. Their primary application lies in their function as cholinesterase inhibitors.[5] For instance, certain N-benzyl piperidine derivatives have been designed to dually inhibit both histone deacetylase (HDAC) and AChE.[7] Furthermore, novel N-benzyl benzamide derivatives have been reported as highly selective and potent butyrylcholinesterase (BChE) inhibitors, with some showing sub-nanomolar inhibitory activity.[12] Beyond enzyme inhibition, these compounds have also been shown to possess neuroprotective effects against oxidative damage and can inhibit the aggregation of Aβ peptides.[7][12]

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives

Compound ClassDerivative ExampleTarget EnzymeIC50 (µM)Reference
N-Benzyl piperidined5AChE6.89[7]
N-Benzyl piperidined10AChE3.22[7]
3-Arylcoumarin N-benzyl triazoleVariousBuChEWeak to moderate activity[13]
Parkinson's Disease (PD) Research

In the context of Parkinson's disease, the main application of NBPEA derivatives is their role as monoamine oxidase (MAO) inhibitors.[6][9] The progressive loss of dopaminergic neurons in the substantia nigra is a central feature of PD.[14][15] By inhibiting MAO-B, these compounds can reduce the breakdown of dopamine, thereby alleviating motor symptoms.[10] For example, a series of 4-hydroxy-N'-[benzylidene/1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides were found to be potent dual inhibitors of both MAO-A and MAO-B.[9] Enzyme kinetic studies revealed that the most potent compounds inhibit both MAO enzymes in a competitive manner.[9]

Table 2: Monoamine Oxidase Inhibitory Activity of this compound Derivatives

Compound ClassDerivative ExampleTarget EnzymeIC50 (µM)Reference
1,2-Benzothiazine-3-carbohydrazide9iMAO-A0.11 ± 0.005[9]
1,2-Benzothiazine-3-carbohydrazide3MAO-B0.21 ± 0.01[9]
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide2dMAO-A1.38[6]
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide2jMAO-A2.48[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general method for the synthesis of N-benzyl phenethylamine derivatives.[11]

  • Imine Formation:

    • Suspend the desired phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde derivative (1.1 equiv) in ethanol (10 mL).

    • Add triethylamine (Et3N) (1.0 equiv) to the suspension.

    • Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (typically 30 minutes to 3 hours).

  • Reduction:

    • Add sodium borohydride (NaBH4) (2.0 mmol) to the reaction mixture.

    • Stir for an additional 30 minutes.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between dichloromethane (CH2Cl2) and water (30 mL, 1:1 v/v).

    • Isolate the organic layer.

    • Extract the aqueous layer twice with CH2Cl2 (15 mL each).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.[5]

Protocol 2: In Vitro Cholinesterase Inhibition Assay

This protocol is based on the widely used Ellman's method to determine AChE and BChE inhibitory activity.

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare solutions of AChE (from electric eel) and BChE (from equine serum) in the phosphate buffer.

    • Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the phosphate buffer and 25 µL of the respective enzyme solution (AChE or BChE).

    • Incubate the mixture at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vivo Behavioral Assessment in a Mouse Model of AD (Scopolamine-Induced Amnesia)

This protocol outlines a behavioral study to assess the cognitive-enhancing effects of this compound derivatives.[8]

  • Animal Model:

    • Use adult mice, housed under standard laboratory conditions.

    • Induce cognitive deficits by intraperitoneal (i.p.) injection of scopolamine (a muscarinic receptor antagonist).

  • Drug Administration:

    • Administer the test compounds (e.g., N-benzyl-pyridine-2-one derivatives) or a standard drug like donepezil to different groups of mice for a specified period before the behavioral test. A vehicle control group and a scopolamine-only group should be included.

  • Morris Water Maze (MWM) Test:

    • Acquisition Phase (4 days): Train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) for each trial.

    • Probe Trial (Day 5): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant (TSTQ) and the number of platform crossings.

  • Data Analysis:

    • Analyze the escape latency during the acquisition phase to assess learning.

    • Analyze the TSTQ and platform crossings in the probe trial to assess memory retention.

    • Compare the performance of the compound-treated groups with the scopolamine-treated group to determine the efficacy of the compounds in reversing the cognitive deficits.[8]

Visualizations

G cluster_synthesis Synthesis and Screening Workflow start Design NBPEA Derivatives synthesis Reductive Amination Synthesis start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification invitro In Vitro Screening (e.g., Enzyme Inhibition Assays) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar sar->start Optimization lead Lead Compound Identification sar->lead Potent & Selective

Caption: Workflow for the synthesis and screening of this compound derivatives.

G cluster_pd MAO-B Inhibition in Parkinson's Disease Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Synapse Increased Dopamine in Synapse Dopamine->Synapse Metabolites Inactive Metabolites (DOPAC) MAOB->Metabolites NBPEA NBPEA Derivative NBPEA->MAOB Inhibition Neuron Dopaminergic Neuron Neuron->Dopamine Contains

Caption: Role of this compound derivatives in preventing dopamine degradation.

G cluster_ad Cholinesterase Inhibition in Alzheimer's Disease ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Hydrolysis Synapse Increased ACh in Synaptic Cleft ACh->Synapse Choline Choline + Acetate AChE->Choline NBPEA NBPEA Derivative NBPEA->AChE Inhibition Neurotransmission Enhanced Cholinergic Neurotransmission Synapse->Neurotransmission G cluster_invivo In Vivo Study Workflow model Induce Disease Model (e.g., MPTP, Scopolamine) treatment Administer NBPEA Derivative or Vehicle model->treatment behavior Behavioral Testing (e.g., MWM, Rotarod) treatment->behavior tissue Tissue Collection (Brain) behavior->tissue analysis Neurochemical / Histological Analysis tissue->analysis results Data Analysis and Interpretation analysis->results

References

Troubleshooting & Optimization

Troubleshooting N-Benzyl-2-phenylethanamine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-2-phenylethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method is the reductive amination of 2-phenylethanamine with benzaldehyde.[1][2] This two-step, one-pot synthesis involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

Common starting materials and reagents include:

  • 2-Phenylethanamine

  • Benzaldehyde

  • A reducing agent, most commonly sodium borohydride (NaBH₄)[2]

  • A solvent, typically a polar protic solvent like ethanol[1][2]

Q3: What are the main impurities I should expect in my crude product?

The primary contaminants typically encountered include unreacted starting materials such as benzaldehyde, the imine intermediate, and side products from competing reactions.[1] If benzyl chloride is used as a starting material, impurities can include unreacted toluene, benzyl alcohol, and dibenzyl ether.[3]

Q4: How can I purify the final product?

A multi-step purification strategy is often most effective.[1]

  • Acid-Base Extraction: This technique is highly effective for separating the basic this compound from non-basic and neutral impurities like unreacted benzaldehyde.[1]

  • Flash Chromatography: This can be used to separate the product from closely related impurities.[2]

  • Recrystallization: Formation of the hydrochloride salt followed by recrystallization can yield a highly pure product.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete imine formation.Ensure the reaction is stirred until imine formation is complete, which can be monitored by TLC or GC (typically 30 minutes to 3 hours).[2] Consider the use of a dehydrating agent to drive the equilibrium towards the imine.
Inefficient reduction of the imine.Add the reducing agent (e.g., NaBH₄) portion-wise and ensure the reaction is stirred for a sufficient time (e.g., 30 minutes) after addition.[2]
Suboptimal reaction conditions.The reaction is typically conducted in a polar protic solvent like ethanol at room temperature.[2] Ensure appropriate stoichiometry of reactants.
Presence of Unreacted Starting Materials Insufficient reaction time.Increase the reaction time for either the imine formation or the reduction step.
Incorrect stoichiometry.Use a slight excess of the aldehyde (e.g., 1.1 equivalents) to ensure complete consumption of the phenethylamine.[2]
Contamination with Imine Intermediate Incomplete reduction.Ensure an adequate amount of the reducing agent (e.g., 2.0 equivalents of NaBH₄) is used.[2] Allow for sufficient reaction time after the addition of the reducing agent.
Formation of Benzyl Alcohol Reduction of unreacted benzaldehyde.This can occur if an excess of the reducing agent is present while unreacted benzaldehyde remains. Add the reducing agent after confirming complete imine formation via TLC or GC.
Formation of a Mixture of Primary and Secondary Amines Presence of ammonia leading to hydrobenzamide formation.Ensure all reagents and solvents are free from ammonia contamination. Hydrobenzamides, formed from the reaction of aromatic aldehydes with ammonia, can lead to a mixture of primary and secondary amines upon reduction.[4]
Difficulty in Purifying the Product Tailing on silica gel chromatography.The basic nature of the amine can cause tailing. To mitigate this, a small amount of a base like triethylamine or ammonia can be added to the mobile phase.[1]
Co-elution of impurities.Consider using specialized stationary phases for HPLC, such as pentafluorophenylpropyl (PFPP), which can offer improved separation for phenethylamine derivatives compared to standard C18 columns.[1]

Experimental Protocols

General Protocol for Reductive Amination

This protocol is adapted from a common laboratory procedure for the synthesis of N-benzyl phenethylamines.[2]

  • Imine Formation:

    • To a suspension of the phenethylamine hydrochloride (1.0 mmol) in ethanol (10 mL), add triethylamine (1.0 equiv).

    • Add the aldehyde (1.1 equiv) to the mixture.

    • Stir the reaction at room temperature until the formation of the imine is complete, as monitored by TLC or GC (typically 30 minutes to 3 hours).

  • Reduction:

    • Once imine formation is complete, add sodium borohydride (2.0 mmol).

    • Continue stirring for an additional 30 minutes.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between dichloromethane (CH₂Cl₂) and water (30 mL, 1:1).

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

    • Combine the organic extracts, dry over sodium sulfate (Na₂SO₄), filter, and evaporate under reduced pressure.

  • Purification:

    • Purify the residue by flash chromatography (e.g., using a mobile phase of CH₂Cl₂/MeOH/NH₃ 98:2:0.04).

    • For further purification, dissolve the free base in ethanol, add ethanolic HCl (1M), and dilute with diethyl ether (Et₂O) until crystals form.

    • Collect the crystals by filtration and dry under reduced pressure.

Visualizations

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_side_reactions Potential Side Reactions 2-Phenylethanamine 2-Phenylethanamine Imine Formation Imine Formation 2-Phenylethanamine->Imine Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction NaBH4 Unreacted Imine Unreacted Imine Imine Formation->Unreacted Imine Incomplete Reduction This compound This compound Reduction->this compound Unreacted Benzaldehyde Unreacted Benzaldehyde Benzyl Alcohol Benzyl Alcohol Unreacted Benzaldehyde->Benzyl Alcohol NaBH4 Reduction

Caption: Reductive amination pathway for this compound synthesis.

G Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Organic Layer (Neutral Impurities) Organic Layer (Neutral Impurities) Acid-Base Extraction->Organic Layer (Neutral Impurities) Aqueous Layer (Protonated Amine) Aqueous Layer (Protonated Amine) Acid-Base Extraction->Aqueous Layer (Protonated Amine) Basification & Extraction Basification & Extraction Aqueous Layer (Protonated Amine)->Basification & Extraction Purified Amine (Free Base) Purified Amine (Free Base) Basification & Extraction->Purified Amine (Free Base) Flash Chromatography Flash Chromatography Purified Amine (Free Base)->Flash Chromatography Highly Pure Product Highly Pure Product Flash Chromatography->Highly Pure Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Yield and Purity of N-Benzyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of N-Benzyl-2-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 2-phenylethanamine and benzaldehyde. This reaction typically involves two key steps: the formation of an imine intermediate, followed by its reduction to the final secondary amine.

Q2: What are the critical parameters to control for maximizing the yield?

To maximize the yield of this compound, it is crucial to control the following parameters:

  • Imine Formation: The formation of the imine intermediate is a reversible reaction. To drive the equilibrium towards the imine, it is essential to remove the water formed during the reaction. This can be achieved by using a dehydrating agent or azeotropic distillation.

  • Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the yield. Using a slight excess of one of the reactants, typically the less expensive one, can help drive the reaction to completion.

  • Choice of Reducing Agent: The selection of an appropriate reducing agent is critical for the selective reduction of the imine without affecting other functional groups.

  • Reaction Temperature and Time: Optimizing the reaction temperature and duration is necessary to ensure the reaction proceeds to completion without the formation of significant side products.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC is a quick and straightforward method to qualitatively track the disappearance of starting materials and the appearance of the product. GC-MS provides more detailed information, allowing for the identification and quantification of reactants, intermediates, and products.

Q4: What are the common impurities, and how can they be removed?

Common impurities in the synthesis of this compound include unreacted 2-phenylethanamine and benzaldehyde, the intermediate imine, and side products from the reduction of benzaldehyde (benzyl alcohol). Purification can be effectively achieved through:

  • Acid-Base Extraction: This technique separates the basic amine product from neutral and acidic impurities.

  • Column Chromatography: This is a highly effective method for separating the product from impurities with different polarities.

  • Crystallization: The product can often be purified by converting it to a salt (e.g., hydrochloride salt) and recrystallizing it from a suitable solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete imine formation.- Add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves).- Use a Dean-Stark apparatus for azeotropic removal of water.
Incomplete reduction of the imine.- Increase the amount of reducing agent.- Extend the reaction time for the reduction step.- Ensure the reducing agent is fresh and active.
Side reaction: Reduction of benzaldehyde.- Use a milder reducing agent that is more selective for the imine (e.g., sodium triacetoxyborohydride).- Add the reducing agent after confirming the complete formation of the imine.
Loss of product during work-up.- Ensure the pH is appropriately adjusted during acid-base extraction to prevent the product from remaining in the aqueous layer.- Use a suitable solvent for extraction in which the product has high solubility.
Product is Impure (presence of starting materials) Incomplete reaction.- Increase the reaction time or temperature.- Use a slight excess of one of the reactants.
Inefficient purification.- Optimize the mobile phase for column chromatography to achieve better separation.- Perform multiple extractions during the work-up.
Product is Impure (presence of imine) Incomplete reduction.- Increase the amount of reducing agent or the reaction time for the reduction step.- Check the activity of the reducing agent.
Product is Impure (presence of benzyl alcohol) Reduction of unreacted benzaldehyde.- Add the reducing agent portion-wise to control the reaction.- Ensure complete imine formation before adding the reducing agent.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing Agent Typical Solvent Reaction Conditions Reported Yield Range Advantages Disadvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom Temperature, 1-4 h70-95%Inexpensive, readily available, easy to handle.Can reduce aldehydes if not controlled.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileAcidic pH (4-6), Room Temperature80-98%Selective for imines over carbonyls.Toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, 1,2-DichloroethaneRoom Temperature85-99%Mild and selective, does not require acidic conditions.More expensive than NaBH₄.
Hydrogen (H₂) with Pd/C catalystEthanol, Ethyl Acetate1-4 atm H₂, Room Temperature90-99%Clean reaction, high yields.Requires specialized hydrogenation equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Borohydride
  • Imine Formation:

    • In a round-bottom flask, dissolve 2-phenylethanamine (1.0 eq) and benzaldehyde (1.05 eq) in methanol.

    • Add 3Å molecular sieves to the mixture to absorb the water formed.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

SynthesisWorkflow Start Starting Materials: 2-Phenylethanamine Benzaldehyde Imine_Formation Imine Formation (Methanol, Molecular Sieves) Start->Imine_Formation Reduction Reduction (Sodium Borohydride, 0°C to RT) Imine_Formation->Reduction Workup Work-up (Extraction) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Low_Yield Low Yield? Check_Imine Check Imine Formation (TLC/GC-MS) Low_Yield->Check_Imine Incomplete_Imine Incomplete Check_Imine->Incomplete_Imine Yes Complete_Imine Complete Check_Imine->Complete_Imine No Add_Dehydrating_Agent Action: - Add dehydrating agent - Increase reaction time Incomplete_Imine->Add_Dehydrating_Agent Check_Reduction Check Reduction Step Complete_Imine->Check_Reduction Incomplete_Reduction Incomplete Check_Reduction->Incomplete_Reduction Yes Check_Workup Review Work-up Procedure Check_Reduction->Check_Workup No Increase_Reducing_Agent Action: - Increase reducing agent - Check reagent activity Incomplete_Reduction->Increase_Reducing_Agent

Technical Support Center: Purification of N-Benzyl-2-phenylethanamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of N-Benzyl-2-phenylethanamine using chromatographic techniques.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Issue 1: Poor Separation of this compound from Impurities

  • Question: I am observing overlapping peaks or no separation between my product and impurities during column chromatography. What should I do?

  • Answer: Poor separation can be attributed to several factors. The primary reason is often an inappropriate mobile phase polarity. To address this, you should re-optimize your solvent system using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities. For this compound, mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) are typically effective.[1][2] The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-2%), to the mobile phase is often crucial to prevent peak tailing and improve separation of basic compounds like amines.[3][4][5]

Issue 2: Significant Peak Tailing or Streaking on Silica Gel

  • Question: My this compound is streaking down the column, leading to broad peaks and poor resolution. Why is this happening and how can I prevent it?

  • Answer: Peak tailing or streaking of amines on silica gel is a common problem.[6] It is primarily caused by the strong interaction between the basic amine group of your compound and the acidic silanol groups on the surface of the silica gel.[6][7] This leads to slow and uneven elution. To mitigate this, you can:

    • Add a basic modifier: Incorporating a competing base like triethylamine (TEA) or a small amount of ammonium hydroxide into your eluent will neutralize the acidic sites on the silica gel, leading to sharper peaks.[3][4][8]

    • Use a modified stationary phase: Consider using an amine-functionalized silica gel column.[4] These columns have a less acidic surface, which minimizes the strong interactions with basic analytes.[7]

    • Pre-treat the silica gel: You can wash the silica gel with a solvent mixture containing triethylamine before packing the column to deactivate the acidic sites.[5]

Issue 3: Low Yield of Purified this compound

  • Question: After chromatography, the yield of my purified product is very low. What are the potential causes and solutions?

  • Answer: Low recovery can stem from several issues:

    • Irreversible adsorption: Your compound might be irreversibly binding to the acidic silica gel. The solutions mentioned for peak tailing, such as adding a basic modifier or using a different stationary phase, can help prevent this.[8]

    • Compound instability: this compound could be degrading on the silica gel. While generally stable, prolonged exposure to the acidic environment of silica can be detrimental.[9] Using a less acidic stationary phase like alumina or ensuring a swift purification process can help.

    • Improper fraction collection: You may not be collecting all the fractions containing your product. Monitor the elution process closely using TLC to identify all fractions containing the desired compound before combining them.

Issue 4: The Compound is Not Eluting from the Column

  • Question: My this compound is stuck at the top of the column and will not elute, even with a more polar solvent system. What should I do?

  • Answer: If your compound is not eluting, the mobile phase is likely not polar enough to displace the highly retained amine from the stationary phase. To address this:

    • Increase the mobile phase polarity: Gradually increase the proportion of the more polar solvent (e.g., methanol) in your eluent. A common solvent system for eluting strongly bound amines is a mixture of dichloromethane, methanol, and a small amount of ammonia.[1][3]

    • Consider reversed-phase chromatography: If normal-phase chromatography is proving difficult, reversed-phase HPLC can be a powerful alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as acetonitrile and water).[3][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate (e.g., in ratios of 9:1, 4:1, and 1:1 v/v). If the compound remains at the baseline, a more polar system like dichloromethane and methanol (e.g., 99:1, 95:5 v/v) can be tested. Remember to add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the developing solvent to improve the spot shape.[1][3]

Q2: How can I visualize this compound on a TLC plate?

A2: this compound contains aromatic rings, so it should be visible under a UV lamp at 254 nm. Alternatively, you can use a potassium permanganate stain or a ninhydrin stain (although ninhydrin is typically used for primary and secondary amines and may give a faint spot).

Q3: Should I use silica gel or alumina for the column chromatography of this compound?

A3: Standard silica gel is often used, but due to its acidic nature, it can cause issues with basic compounds like this compound.[4][6] If you encounter problems like peak tailing or low yield, using neutral alumina or deactivated silica gel is a good alternative. Amine-functionalized silica is another excellent option that is specifically designed for purifying basic compounds.[4]

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted starting materials such as 2-phenylethanamine and benzaldehyde (if synthesized via reductive amination), the imine intermediate, and any by-products from the reaction.[3] Acid-base extraction before chromatography can help remove some of these impurities.[3]

Q5: Is this compound stable during purification?

A5: this compound is generally a stable compound.[9] However, prolonged contact with acidic silica gel could potentially lead to some degradation. It is always good practice to perform the purification efficiently and not let the compound sit on the column for an extended period.

Data Presentation

Table 1: Typical Thin-Layer Chromatography (TLC) and Column Chromatography Conditions for this compound Purification.

ParameterTypical ConditionsNotes
Stationary Phase Silica Gel 60 (230-400 mesh)For basic compounds, consider adding 1% triethylamine to the slurry when packing the column.
Amine-functionalized Silica GelRecommended to minimize peak tailing and improve recovery.[4]
Neutral AluminaA good alternative to silica gel to avoid acidic conditions.
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.1-2% TriethylamineStart with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate content.
Dichloromethane/Methanol with 0.1-2% AmmoniaA more polar system for compounds that are strongly retained on the column.[1][3]
Detection (TLC) UV light (254 nm)Due to the presence of aromatic rings.
Potassium Permanganate StainA general stain for organic compounds.

Experimental Protocols

Detailed Methodology for Purification of this compound by Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate (e.g., 80:20 v/v) with 1% triethylamine.

    • Visualize the spots under a UV lamp and determine the Rf value of the product. Adjust the solvent system until the Rf value is approximately 0.2-0.3 for optimal separation on the column.

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude product to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product by periodically taking small aliquots from the collected fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Confirm the purity of the final product by an appropriate analytical technique (e.g., NMR, GC-MS, or HPLC).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound tlc_analysis TLC Analysis to Determine Eluent crude_product->tlc_analysis column_packing Column Packing with Silica Gel tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution with Optimized Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Chromatography Issue Observed peak_tailing Peak Tailing / Streaking? start->peak_tailing poor_separation Poor Separation? start->poor_separation no_elution Compound Not Eluting? start->no_elution add_base Add TEA or NH3 to Eluent peak_tailing->add_base Yes change_stationary_phase Use Amine-Silica or Alumina peak_tailing->change_stationary_phase Yes optimize_eluent Re-optimize Eluent Polarity via TLC poor_separation->optimize_eluent Yes increase_polarity Increase Eluent Polarity (e.g., add MeOH) no_elution->increase_polarity Yes use_rp Consider Reversed-Phase HPLC increase_polarity->use_rp If still no elution

References

Technical Support Center: Scaling Up N-Benzyl-2-phenylethanamine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Benzyl-2-phenylethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered when scaling up production from the laboratory to pilot plant or industrial scales.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and scalable method for producing this compound is through the reductive amination of 2-phenylethanamine with benzaldehyde. This process typically involves two main stages: the formation of an imine intermediate, followed by its reduction to the desired secondary amine.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges in scaling up this synthesis include:

  • Heat Management: The reduction of the imine is an exothermic process. Inefficient heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and potentially causing thermal runaway.[1][2]

  • Impurity Profile: Incomplete reaction can leave residual starting materials and the imine intermediate. Over-alkylation can also occur, though it is less common in this specific reaction.

  • Purification: Isolating the final product at high purity on a large scale can be difficult. Common methods like acid-base extraction may lead to emulsion formation, and large-scale chromatography can be costly and complex.[3][4]

  • Safety with Catalytic Hydrogenation: If using catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) and hydrogen gas, there are significant safety risks. These include the flammability of hydrogen and the pyrophoric nature of the catalyst.[5][6][7]

Q3: Which reducing agents are suitable for large-scale production?

A3: Several reducing agents can be used, with the choice often depending on safety, cost, and waste considerations.

  • Sodium Borohydride (NaBH₄): A common and relatively inexpensive choice. However, it can also reduce the starting benzaldehyde if not added carefully after imine formation is complete.[8][9]

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): This is a very effective and clean method, producing water as the main byproduct. However, it requires specialized high-pressure equipment and stringent safety protocols.[5][6][10]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reagent that can often be used in a one-pot procedure, as it is less likely to reduce the starting aldehyde.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete imine formation.Ensure a slightly acidic pH (around 4-7) to facilitate imine formation.[11] Consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.
Decomposition of the reducing agent.If using sodium borohydride, ensure it is of good quality and added portion-wise to control the exotherm. It is also sensitive to moisture.
Inefficient reduction of the imine.Increase the equivalents of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is active and there is sufficient hydrogen pressure.
Presence of Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature. Ensure proper stoichiometry of reactants.
Inefficient mixing in the reactor.Optimize the stirring rate and reactor geometry to ensure homogeneity.
Significant Imine Impurity in Final Product Incomplete reduction.Add the reducing agent only after confirming complete imine formation via in-process controls (e.g., TLC, LC-MS). Increase the amount of reducing agent or the reaction time for the reduction step.
Formation of Emulsions During Acid-Base Extraction High concentration of reactants or product.Dilute the reaction mixture before extraction. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
Difficulty with Product Isolation/Crystallization Improper solvent selection.Screen different solvents or solvent mixtures for crystallization. The product can sometimes be isolated as a hydrochloride salt to facilitate crystallization and improve handling.
Oiling out of the product.Ensure a controlled cooling rate during crystallization. Scratching the inside of the vessel can sometimes initiate crystallization.
Thermal Runaway During Reduction Step Poor heat dissipation in a large reactor.Add the reducing agent slowly and portion-wise to control the rate of heat generation.[1][2] Ensure the reactor's cooling system is adequate and functioning correctly.
Catalyst Deactivation (in Catalytic Hydrogenation) Impurities in the starting materials or solvent.Use high-purity starting materials and solvents.
Product amine inhibiting the catalyst.This is a known issue with some amine syntheses.[8] Consider using a higher catalyst loading or a different type of catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Borohydride

Materials:

  • 2-Phenylethanamine

  • Benzaldehyde

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a suitable reactor, dissolve 2-phenylethanamine (1.0 equivalent) in methanol.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add benzaldehyde (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly add sodium borohydride (1.2 equivalents) in small portions, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reduction is complete.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add ethyl acetate to the residue and transfer to a separatory funnel.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by vacuum distillation or by crystallization of its hydrochloride salt.

Data Presentation

Table 1: Common Impurities and Byproducts
Impurity Source Method of Control/Removal
2-PhenylethanamineIncomplete reactionAcid-base extraction
BenzaldehydeIncomplete reactionAcid-base extraction, or washing with a sodium bisulfite solution
N-Benzylidene-2-phenylethanamine (Imine)Incomplete reductionEnsure complete reduction; can be hydrolyzed during acidic workup
Benzyl alcoholReduction of unreacted benzaldehydeAcid-base extraction

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Start Start Imine Formation Imine Formation Start->Imine Formation 2-Phenylethanamine, Benzaldehyde, Methanol Reduction Reduction Imine Formation->Reduction Imine Intermediate Quenching Quenching Reduction->Quenching Sodium Borohydride Solvent Removal Solvent Removal Quenching->Solvent Removal Extraction Extraction Solvent Removal->Extraction Aqueous Workup Drying Drying Extraction->Drying Organic Layer Final Product Final Product Drying->Final Product Purified this compound G Low Yield or Incomplete Reaction Low Yield or Incomplete Reaction Check Imine Formation Check Imine Formation Low Yield or Incomplete Reaction->Check Imine Formation Incomplete Imine Incomplete Imine Check Imine Formation->Incomplete Imine Imine formation incomplete? Check Reduction Check Reduction Incomplete Imine->Check Reduction No Optimize Imine Formation Adjust pH (4-7), Add dehydrating agent, Increase reaction time Incomplete Imine->Optimize Imine Formation Yes Incomplete Reduction Incomplete Reduction Check Reduction->Incomplete Reduction Reduction incomplete? Optimize Reduction Increase reducing agent, Check reagent quality, Increase reaction time Incomplete Reduction->Optimize Reduction Yes Successful Reaction Successful Reaction Incomplete Reduction->Successful Reaction No

References

Technical Support Center: N-Benzyl-2-phenylethanamine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of N-Benzyl-2-phenylethanamine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: As a secondary amine, the compound's stability can be pH-dependent. Acidic or basic conditions can potentially catalyze degradation reactions.

  • Oxidation: The amine functional group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.[1]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[1]

  • Light Exposure: this compound may be photosensitive, and exposure to UV or visible light can lead to degradation.[1]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.

Q2: What are the likely degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of similar phenethylamine and secondary amine compounds, the following pathways are plausible:

  • Oxidation: The nitrogen atom is a primary site for oxidation. This can lead to the formation of N-oxides or, through more extensive oxidation, cleavage of the C-N bonds, potentially yielding benzaldehyde, phenylacetaldehyde, and other related impurities.[1]

  • De-benzylation: Cleavage of the benzyl group from the nitrogen atom could occur, leading to the formation of 2-phenylethanamine and benzyl alcohol or benzaldehyde.

  • Reaction with Carbon Dioxide: Like other amines, this compound can react with atmospheric carbon dioxide, especially in non-aqueous solvents, to form a solid carbonate salt.[1]

Q3: How can I visually assess if my this compound solution has degraded?

A3: While analytical techniques are necessary for definitive confirmation, visual inspection can provide initial clues of degradation:

  • Color Change: A change from a colorless or pale yellow solution to a darker yellow or brown coloration can indicate oxidative degradation.[1]

  • Precipitate Formation: The appearance of a solid in a previously clear solution may suggest the formation of insoluble degradation products or a carbonate salt.[1]

  • Odor Change: A noticeable change in the solution's odor could signify chemical transformation.

Q4: What are some general recommendations for storing this compound solutions to improve stability?

A4: To enhance the stability of this compound solutions, consider the following general practices:

  • Protect from Light: Store solutions in amber vials or protect them from light to minimize photodegradation.

  • Inert Atmosphere: For long-term storage, purging the headspace of the container with an inert gas like nitrogen or argon can help prevent oxidation.

  • Controlled Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down degradation kinetics.

  • pH Control: If compatible with the experimental requirements, buffering the solution to a neutral or slightly acidic pH may improve stability.

  • Use of Antioxidants: The addition of antioxidants can be explored to inhibit oxidative degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound solutions.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks appear in HPLC chromatogram over time. Degradation of this compound.1. Confirm Degradation: Analyze a freshly prepared solution to ensure the new peaks are not present initially. 2. Investigate Degradation Source: Conduct a forced degradation study (see Experimental Protocols) to identify if the degradation is caused by acid, base, oxidation, heat, or light. 3. Optimize Storage: Based on the forced degradation results, adjust storage conditions (e.g., protect from light, store under inert gas, adjust pH). 4. Consider Stabilizers: If oxidation is the primary cause, consider adding a suitable antioxidant.
Solution has turned yellow/brown. Oxidation of the amine.1. Minimize Oxygen Exposure: Prepare solutions using de-gassed solvents and store under an inert atmosphere. 2. Add Antioxidants: Evaluate the compatibility and effectiveness of antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid. 3. Protect from Light: Ensure the solution is stored in a light-protected container.
A precipitate has formed in the solution. Formation of an insoluble degradation product or carbonate salt.1. Identify the Precipitate: If possible, isolate and analyze the precipitate (e.g., by IR or NMR) to determine its identity. 2. Prevent CO2 Exposure: If a carbonate salt is suspected, handle the compound and prepare solutions under an inert atmosphere. 3. Filter Solution: Before use, filter the solution through a suitable syringe filter to remove the precipitate. Note that this does not address the underlying stability issue.
Loss of compound potency or inconsistent experimental results. Degradation of the active compound.1. Perform a Stability Study: Quantify the concentration of this compound in solution over time under your experimental conditions using a validated analytical method (see Experimental Protocols). 2. Prepare Fresh Solutions: For critical experiments, use freshly prepared solutions to ensure accurate concentrations. 3. Re-evaluate Formulation: If for a long-term application, consider reformulation with stabilizing excipients.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound in Aqueous Solution at 40°C

pHRate Constant (k, day⁻¹)Half-life (t½, days)
3.00.005138.6
5.00.002346.5
7.00.00886.6
9.00.02527.7

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept alongside.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to observe the formation of degradation products and the decrease in the parent compound.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with a suitable gradient, for example:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway NBPA This compound Oxidation Oxidation (O2, Light, Metal Ions) NBPA->Oxidation Debenzylation De-benzylation (Acid/Base, Heat) NBPA->Debenzylation CO2_Reaction Reaction with CO2 NBPA->CO2_Reaction N_Oxide N-Oxide Oxidation->N_Oxide Partial Aldehydes Benzaldehyde, Phenylacetaldehyde Oxidation->Aldehydes Extensive PEA 2-Phenylethanamine Debenzylation->PEA Carbonate Carbonate Salt CO2_Reaction->Carbonate

Caption: Plausible degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photodegradation Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Results? check_fresh Analyze Fresh vs. Aged Solution start->check_fresh degradation_confirmed Degradation Confirmed? check_fresh->degradation_confirmed no_degradation No Degradation (Check other variables) degradation_confirmed->no_degradation No forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation Yes identify_cause Identify Cause (pH, O2, Light, Temp) forced_degradation->identify_cause optimize Optimize Storage/ Formulation identify_cause->optimize stabilize Add Stabilizers (e.g., Antioxidants) optimize->stabilize

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Overcoming Poor Solubility of N-Benzyl-2-phenylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of N-Benzyl-2-phenylethanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

The poor aqueous solubility of these derivatives typically stems from a combination of factors inherent to their molecular structure. The presence of two phenyl rings contributes to high lipophilicity (hydrophobicity). As the size of the hydrocarbon portions of an amine molecule increases, its solubility in water decreases.[1][2] Furthermore, if the compound is crystalline, its strong crystal lattice energy can make it difficult for water molecules to solvate the individual molecules, further limiting solubility.

Q2: What is the first and simplest step I should take to improve the solubility of my basic compound?

For a basic compound like an this compound derivative, the most straightforward initial approach is pH adjustment.[3][4] These compounds contain a basic amine group that can be protonated in acidic conditions. This protonation forms a charged species (an ammonium salt), which is significantly more soluble in water than the neutral form.[5] Therefore, attempting to dissolve the compound in a buffered solution with a pH below the compound's pKa is a critical first step. The solubility of weakly basic drugs typically increases at a lower pH.[6]

Q3: My compound is still not soluble enough after pH adjustment. What is the next logical step?

The next step is to form a stable, solid-state salt of your compound. Salt formation is a widely used and effective method for increasing the solubility and dissolution rates of basic drugs.[7][8][9][10] This involves reacting the basic this compound derivative with an acid to create a salt with its own distinct, and often improved, physicochemical properties.[11] Approximately 50% of marketed small molecule drugs are administered in their salt form.[12]

Q4: What are the key considerations when selecting a counterion for salt formation?

When selecting a counterion to form a salt, several factors must be considered to find the optimal salt form.[7] Key properties to evaluate include the salt's solubility, dissolution rate, physical and chemical stability, and hygroscopicity (tendency to absorb moisture).[8] Common counterions for basic drugs include hydrochloride, mesylate, hydrobromide, sulfate, acetate, and fumarate.[12][13] A screening process is typically required to identify the counterion that provides the best balance of these properties for your specific derivative.

Q5: Salt formation did not work or the resulting salt was unstable. What other strategies can I explore?

If salt formation is not viable, several advanced strategies can be employed:

  • Co-crystals: This technique involves combining the active pharmaceutical ingredient (API) with a neutral guest molecule (a coformer) to form a new crystalline structure with improved physicochemical properties.[14][15] Unlike salts, co-crystals do not involve proton transfer but are held together by interactions like hydrogen bonding.[14] They can enhance solubility by orders of magnitude and often exhibit good thermodynamic stability.[16]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[17][18] The amorphous form has higher energy than the crystalline state, which leads to a significant increase in apparent solubility and dissolution rate.[19][20] This is a preferred method for compounds where particle size reduction is insufficient to improve solubility.[19]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate the poorly soluble drug molecule, forming an inclusion complex where the hydrophobic part of the drug is shielded within the cavity, thereby increasing its overall solubility in water.[4][22][23]

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Action(s)
Compound precipitates from DMSO stock when added to aqueous buffer. The compound has very low kinetic solubility. The final concentration of the organic co-solvent (DMSO) might be too high, or the buffer's pH may be unfavorable.Ensure the final DMSO concentration is low (ideally <1%).[24] Screen a range of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.8, 7.4) to identify optimal conditions.
Inconsistent solubility results between different experimental batches. The solid form of the compound may be inconsistent (e.g., a mix of polymorphs or amorphous content). The system may not have reached equilibrium.Characterize the solid form of your material using techniques like XRPD or DSC. Ensure consistent and sufficient incubation times for your solubility assay to reach thermodynamic equilibrium (typically 24 hours or more).[25][26]
Salt form shows high initial solubility but then crashes out of solution. The solution has become supersaturated, and the free base of the compound is precipitating. This can happen if the pH of the medium increases, causing the salt to convert back to its less soluble neutral form.This is a "spring and parachute" effect. Consider using precipitation inhibitors in your formulation. Alternatively, explore amorphous solid dispersions, which are designed to maintain a supersaturated state for a longer duration.
Chosen solubility enhancement method (e.g., ASD) is not suitable for a heat-sensitive compound. The manufacturing process for the chosen method (e.g., hot-melt extrusion for ASDs) may degrade the compound.Select a manufacturing process that avoids heat, such as spray drying, which is a solvent-based process for creating ASDs.[20] For co-crystals, solvent evaporation or slurry conversion methods can be used at room temperature.[14]
Quantitative Data Summary

The following tables provide illustrative data on how different enhancement strategies can impact the aqueous solubility of a model weakly basic compound.

Table 1: pH-Dependent Solubility of a Hypothetical this compound Derivative

pH of Aqueous BufferSolubility (μg/mL)Form in Solution
2.0> 2000Ionized (Protonated)
4.5850Mostly Ionized
6.815Mostly Neutral
7.4< 5Neutral

Table 2: Comparison of Solubility Enhancement Techniques

Formulation StrategyAchieved Aqueous Solubility (pH 6.8)Fold Increase (vs. Free Base)
Free Base (Crystalline)15 μg/mL1x
Hydrochloride Salt250 μg/mL~17x
Co-crystal with Succinic Acid180 μg/mL12x
Amorphous Solid Dispersion (1:3 with PVP-VA)450 μg/mL30x
Cyclodextrin Complex (with HP-β-CD)320 μg/mL~21x

Diagrams and Workflows

Solubility Enhancement Workflow

The following diagram outlines a logical decision-making process for addressing the poor solubility of this compound derivatives.

G cluster_start Start cluster_step1 Initial Screening cluster_step2 Solid-State Modification cluster_step3 Advanced Formulation cluster_end Goal start Poorly Soluble Derivative ph_adjust pH Adjustment (Aqueous Buffers) start->ph_adjust salt Salt Formation Screening ph_adjust->salt Solubility Still Insufficient end_node Target Solubility Achieved ph_adjust->end_node Sufficient cocrystal Co-crystal Screening salt->cocrystal Salt Unstable or Ineffective salt->end_node Sufficient asd Amorphous Solid Dispersion (ASD) cocrystal->asd Further Enhancement Needed cocrystal->end_node Sufficient cyclo Cyclodextrin Complexation asd->cyclo Heat Sensitivity or Stability Issues asd->end_node Sufficient cyclo->end_node Sufficient

Caption: Decision tree for selecting a solubility enhancement strategy.

Mechanism of pH-Dependent Solubility

This diagram illustrates how lowering the pH increases the solubility of a basic amine derivative by promoting the formation of a more soluble, charged species.

G cluster_high_ph High pH (e.g., > pKa) cluster_low_ph Low pH (e.g., < pKa) neutral R-NH₂ (Neutral, Lipophilic) sol_high Low Aqueous Solubility neutral->sol_high ionized R-NH₃⁺ (Ionized, Hydrophilic) neutral->ionized + H⁺ (Protonation) ionized->neutral - H⁺ (Deprotonation) sol_low High Aqueous Solubility ionized->sol_low

Caption: Equilibrium between neutral and protonated amine forms in water.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput assay is used for rapid screening of compound solubility during early discovery.[27]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate. Then, perform a serial dilution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells containing the DMSO solutions. The final DMSO concentration should be kept low (e.g., 1%).[28][29]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[26][28]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The solubility is determined as the concentration at which the compound begins to precipitate, identified by a sharp increase in turbidity compared to control wells.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method measures the true equilibrium solubility and is often used in later stages of development.[25][27]

  • Sample Preparation: Add an excess amount of the solid compound (to ensure saturation) into a glass vial.[30]

  • Add Solvent: Add a precise volume of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer) to the vial.[25]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[25][31]

  • Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and reported in units like µg/mL or µM.

References

Optimizing reaction conditions for N-alkylation of 2-phenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2-phenylethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for N-alkylation of 2-phenylethanamine?

There are two primary, widely used methods for the N-alkylation of 2-phenylethanamine:

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where 2-phenylethanamine acts as a nucleophile, attacking an alkyl halide (e.g., alkyl bromide or iodide).[1][2] The reaction typically requires a base to neutralize the hydrogen halide formed. A significant challenge with this method is controlling over-alkylation.[3][4][5]

  • Reductive Amination: This method involves two steps, often performed in one pot. First, 2-phenylethanamine reacts with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the corresponding secondary or tertiary amine.[6] This approach is generally more selective and avoids the formation of quaternary ammonium salts, making it a preferred method for synthesizing secondary amines.[5][7]

More recent, "greener" methods also include the use of alcohols as alkylating agents, often with a transition metal catalyst in a process known as "borrowing hydrogen".[4][8][9][10]

Q2: How can I prevent over-alkylation to selectively synthesize the mono-alkylated product?

Over-alkylation, the formation of tertiary amines and quaternary ammonium salts, is a common issue because the secondary amine product is often more nucleophilic than the starting primary amine.[3][5] Here are several strategies to enhance selectivity for mono-alkylation:

  • Stoichiometry Control: Use a large excess of 2-phenylethanamine relative to the alkylating agent. This increases the probability that the alkyl halide will react with the more abundant primary amine.

  • Controlled Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture. This keeps the concentration of the alkylating agent low, favoring reaction with the primary amine.[11]

  • Choice of Base: Certain bases can improve selectivity. Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), have been shown to enhance mono-alkylation.[12][13]

  • Solvent and Concentration: Running the reaction in more dilute conditions can sometimes favor mono-alkylation. The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are common.[11][14]

  • Reductive Amination: This is often the most effective method to avoid over-alkylation and is highly recommended for producing secondary amines cleanly.[5]

  • Protecting Groups: While adding steps, using a protecting group on the amine can ensure mono-alkylation, followed by deprotection.[15]

G start Problem: Over-alkylation Observed q1 Are you using reductive amination? start->q1 a1_yes No q1->a1_yes No a1_no Yes q1->a1_no Yes strategy1 Switch to Reductive Amination: Highly selective for secondary amine synthesis. a1_yes->strategy1 strategy2 Modify Direct Alkylation: - Use large excess of amine - Slow addition of alkyl halide - Use Cesium base (Cs₂CO₃) a1_yes->strategy2 end_bad Issue likely with imine formation or reduction step. Check reagents and conditions. a1_no->end_bad end_good Problem Solved: High selectivity achieved. strategy1->end_good strategy2->end_good

Caption: Troubleshooting logic for over-alkylation issues.

Q3: My reaction yield is very low. What are the common causes and solutions?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the 2-phenylethanamine is pure and the alkylating agent has not degraded. Alkyl halides can decompose over time. Solvents should be anhydrous if the reaction is sensitive to water.

  • Incorrect Stoichiometry: Double-check the molar equivalents of your reagents. For direct alkylation, a deficit of the base will halt the reaction as the amine gets protonated and becomes non-nucleophilic.[14]

  • Suboptimal Reaction Conditions:

    • Temperature: Many N-alkylations require heating.[16] If the reaction is run at room temperature, it may be too slow. Consider increasing the temperature.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent/Base Incompatibility: The chosen solvent and base may not be optimal. For instance, the insolubility of the base (e.g., K₂CO₃ in acetone) can hinder the reaction.[17] Switching to a more soluble base or a different solvent like DMF or DMSO can help.[17]

  • Poor Work-up/Purification: The desired product might be lost during the work-up procedure. Ensure pH is correctly adjusted during acid-base extractions to avoid losing the amine product in the wrong layer.

G start Low Yield check1 Verify Reagent Purity & Stoichiometry start->check1 1st check2 Optimize Conditions: - Increase Temperature? - Extend Reaction Time? check1->check2 2nd check3 Evaluate Solvent/Base: - Is base soluble? - Switch to DMF/DMSO? check2->check3 3rd check4 Review Work-up: - Correct pH for extraction? - Emulsion formation? check3->check4 4th solution Yield Improved check4->solution

Caption: Systematic workflow for troubleshooting low reaction yields.

Q4: I am observing unexpected side products. What are they likely to be?

Besides over-alkylation, several other side reactions can occur:

  • Elimination Reaction: If using a sterically hindered base or a secondary/tertiary alkyl halide, an E2 elimination reaction can compete with the SN2 substitution, forming an alkene from the alkyl halide.

  • Solvent-Related Impurities: When using N,N-Dimethylformamide (DMF) at high temperatures, formylation of the amine can sometimes be observed as a side reaction.[11]

  • Aldol Condensation: In reductive amination, if the aldehyde or ketone substrate is prone to self-condensation under basic or acidic conditions, aldol products may form.[18]

To minimize these, carefully select the base and alkyl halide to favor substitution over elimination, avoid excessively high temperatures with reactive solvents like DMF, and optimize the pH for reductive amination.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the N-alkylation of primary amines, providing a baseline for optimization.

Table 1: Comparison of Conditions for Direct N-Alkylation of Primary Amines with Alkyl Halides

AmineAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (Mono-alkylated)Ref
Benzylaminen-ButylbromideEt₃NDMF20-25976%[11]
Benzylaminen-ButylbromideEt₃NDMSO20-25965%[11]
VariousAlkyl BromideCsOHDMSO235-15High Yield & Selectivity[12]
AnilineBenzyl BromideAl₂O₃-OKAcetonitrile30198%[19]

Table 2: Comparison of Conditions for Reductive Amination of Amines

AmineCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)YieldRef
VariousAldehydes/KetonesNaBH(OAc)₃DichloroethaneRT1-280-95%[18]
Electron-poor aminesAldehydesEt₃SiH / TFACH₂Cl₂RefluxFastHigh[20]
AnilineBenzaldehydePh₂SiH₂ / Ru-catToluene802499%[7]
AcetophenoneNH₃/H₂Co-Ph@SiO₂(900)--->99% conv, >98% sel.[21]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation with an Alkyl Bromide

This protocol is adapted from methods emphasizing selectivity for the mono-alkylated product.[11][12]

  • Reagent Preparation: Dissolve 2-phenylethanamine (2.0 eq) in anhydrous Dimethylformamide (DMF).

  • Add Base: Add powdered Cesium Carbonate (Cs₂CO₃) (1.5 eq) to the solution.

  • Reaction Initiation: Stir the mixture vigorously. Slowly add the desired alkyl bromide (1.0 eq) dropwise over 30 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or warm gently to 40-50°C. Monitor the reaction's progress by TLC until the starting alkyl bromide is consumed (typically 8-12 hours).

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the pure N-alkyl-2-phenylethanamine.

Protocol 2: N-Alkylation via Reductive Amination

This is a general and highly reliable one-pot procedure for synthesizing secondary amines.

  • Imine Formation: Dissolve 2-phenylethanamine (1.0 eq) and the desired aldehyde (1.05 eq) in methanol or 1,2-dichloroethane. Add 3Å molecular sieves to absorb the water formed. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath. Carefully add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until the imine intermediate is fully consumed (as monitored by TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1M HCl until the bubbling ceases.

    • Make the solution basic (pH > 10) by adding 2M NaOH.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by distillation or chromatography if necessary.

G cluster_0 Direct Alkylation Pathway cluster_1 Reductive Amination Pathway p1 2-Phenylethanamine + Alkyl Halide p3 Reaction (RT or mild heat) p1:f1->p3 p2 Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) p2:f0->p3 p4 Work-up & Purification (Extraction, Chromatography) p3->p4 r1 2-Phenylethanamine + Aldehyde/Ketone r2 Imine Formation r1:f1->r2 r3 Reduction (e.g., NaBH₄) r2->r3:f0 r4 Work-up & Purification r3->r4

Caption: Comparative experimental workflows for N-alkylation methods.

References

Technical Support Center: Synthesis of N-Benzyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-2-phenylethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common method of reductive amination of 2-phenylethanamine and benzaldehyde.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Imine Formation: The initial condensation reaction between 2-phenylethanamine and benzaldehyde to form the imine intermediate may be slow or incomplete.

    • Solution: Allow for a longer reaction time for the imine formation step before adding the reducing agent. Monitoring the reaction by TLC or GC-MS can confirm the consumption of the starting materials and the appearance of the imine. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can also drive the equilibrium towards imine formation.

  • Inefficient Reduction: The reducing agent may not be effectively reducing the imine to the desired secondary amine.

    • Solution: Ensure the reducing agent is fresh and added in the correct stoichiometry. For sodium borohydride, the reaction is typically carried out in a protic solvent like methanol or ethanol. The temperature should be controlled, as low temperatures might slow down the reaction, while excessively high temperatures can lead to side reactions.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: Refer to the byproduct identification and minimization section below.

Issue 2: Presence of Significant Amounts of Unreacted Starting Materials

Possible Causes and Solutions:

  • Insufficient Reaction Time: The overall reaction time may not be sufficient for the reaction to go to completion.

    • Solution: Monitor the reaction progress using TLC or GC-MS and extend the reaction time until the starting materials are consumed.

  • Improper Stoichiometry: An incorrect ratio of reactants can leave one of the starting materials in excess.

    • Solution: Carefully measure and use a slight excess of the amine (2-phenylethanamine) to ensure the complete consumption of the aldehyde (benzaldehyde).

  • Poor Quality Reagents: Degradation of starting materials or the reducing agent can lead to an incomplete reaction.

    • Solution: Use freshly distilled or purified starting materials and a fresh batch of the reducing agent.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Formation of Multiple Byproducts with Similar Properties: The presence of byproducts with similar polarities to the desired product can make purification by column chromatography challenging.

    • Solution: An effective method for purifying this compound is through acid-base extraction.[1] The basic nature of the amine allows it to be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer.[1] Subsequent basification of the aqueous layer and extraction with an organic solvent will yield the purified amine.[1]

  • Emulsion Formation During Extraction: Emulsions can form during the workup, making phase separation difficult.

    • Solution: Adding brine (saturated NaCl solution) can help to break up emulsions. Slow and gentle mixing during the extraction process can also prevent their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via reductive amination?

A1: The most common byproducts include:

  • Unreacted Starting Materials: 2-phenylethanamine and benzaldehyde.

  • Intermediate Imine: The N-benzylidene-2-phenylethanamine intermediate may persist if the reduction is incomplete.

  • Benzyl Alcohol: This results from the reduction of unreacted benzaldehyde by the reducing agent.

  • Over-alkylation Product (Tertiary Amine): The desired secondary amine can react further with another molecule of benzaldehyde and be reduced to form N,N-dibenzyl-2-phenylethanamine.

  • Dibenzylamine: This can form if there are impurities or side reactions leading to the self-condensation of benzylamine moieties, though it is less common in this specific synthesis.

Q2: How can I minimize the formation of the benzyl alcohol byproduct?

A2: The formation of benzyl alcohol occurs when the reducing agent reduces the benzaldehyde starting material. To minimize this:

  • Use a two-step (indirect) reductive amination: First, allow the imine to form completely before adding the reducing agent. This consumes the benzaldehyde.

  • Choose a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective for the reduction of imines over aldehydes compared to sodium borohydride (NaBH₄).

Q3: What is the role of acetic acid in some reductive amination protocols?

A3: Acetic acid can act as a catalyst for imine formation by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic. It can also help to maintain a slightly acidic pH, which can be optimal for the reduction of the imine by certain reducing agents like sodium cyanoborohydride.

Q4: Can I use catalytic hydrogenation for this synthesis?

A4: Yes, catalytic hydrogenation (e.g., using H₂ gas and a catalyst like Pd/C) is a viable and often cleaner method for the reduction step. However, care must be taken to avoid over-reduction or debenzylation (cleavage of the benzyl group) under harsh conditions.

Data Presentation

Table 1: Illustrative Impact of Reaction Conditions on Byproduct Formation in this compound Synthesis

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Reaction Type One-pot (all reagents mixed at once)Two-step (imine formation then reduction)Condition B minimizes benzaldehyde reduction.
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)Condition B offers higher selectivity for the imine.
Stoichiometry (Amine:Aldehyde) 1:11.2:1A slight excess of amine in Condition B drives the reaction to completion.
Temperature Elevated (e.g., 50°C)Room TemperatureHigher temperatures in Condition A may increase side reactions.
Illustrative Byproduct Profile
Benzyl Alcohol~15-25%<5%
Unreacted Benzaldehyde~5-10%<2%
Over-alkylation Product~5-15%<5%
Desired Product Yield~50-60%>85%

Note: The percentages presented in this table are for illustrative purposes to demonstrate expected trends and may not represent actual experimental results.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

Materials:

  • 2-Phenylethanamine

  • Benzaldehyde

  • Methanol (or Ethanol)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-phenylethanamine (1.0 eq) in methanol.

    • Add benzaldehyde (1.0 eq) dropwise to the solution while stirring at room temperature.

    • Allow the mixture to stir for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine is consumed (as monitored by TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Add dichloromethane (DCM) to the residue and transfer to a separatory funnel.

    • Wash the organic layer with 1 M HCl. The amine product will move to the aqueous layer.

    • Separate the layers and wash the organic layer with 1 M HCl again.

    • Combine the acidic aqueous layers and cool in an ice bath.

    • Basify the aqueous layer by the slow addition of 1 M NaOH until the pH is >10.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Mandatory Visualization

reaction_pathway cluster_reactants Reactants cluster_products Products 2-Phenylethanamine 2-Phenylethanamine Imine Intermediate Imine Intermediate 2-Phenylethanamine->Imine Intermediate + Benzaldehyde - H2O Benzaldehyde Benzaldehyde This compound This compound Imine Intermediate->this compound + [H] (Reduction)

Caption: Reaction pathway for this compound synthesis.

experimental_workflow start Start: Synthesis Reaction Mixture tlc TLC Analysis for Reaction Progress start->tlc gcms GC-MS Analysis for Byproduct Identification tlc->gcms Incomplete or Byproducts Detected extraction Acid-Base Extraction gcms->extraction purified_product Purified this compound extraction->purified_product nmr NMR Spectroscopy for Structural Confirmation purified_product->nmr end End: Characterized Product nmr->end

Caption: Experimental workflow for byproduct identification and purification.

troubleshooting_logic start Low Product Yield? check_sm Check for Unreacted Starting Materials (TLC/GC-MS) start->check_sm check_byproducts Identify Major Byproducts (GC-MS) start->check_byproducts sm_present Starting Materials Present check_sm->sm_present byproducts_present Byproducts Present check_byproducts->byproducts_present optimize_time Increase Reaction Time sm_present->optimize_time optimize_stoichiometry Adjust Stoichiometry sm_present->optimize_stoichiometry optimize_conditions Optimize Reaction Conditions (e.g., reducing agent, temperature) byproducts_present->optimize_conditions

Caption: Troubleshooting logic for low yield in synthesis.

References

Refinement of protocols for N-Benzyl-2-phenylethanamine functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of protocols for N-Benzyl-2-phenylethanamine functional assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound and its derivatives?

A1: The primary molecular targets of this compound and its analogs are the serotonin 5-HT2A and 5-HT2C receptors.[1] These compounds often exhibit high affinity for these G protein-coupled receptors (GPCRs).

Q2: Which functional assays are most common for characterizing this compound activity?

A2: The most common functional assays involve measuring the downstream effects of 5-HT2A and 5-HT2C receptor activation. Since these receptors primarily couple to Gq/11 proteins, assays that measure inositol phosphate accumulation and intracellular calcium mobilization are widely used.[2][3][4] For receptors that may couple to Gi/o or Gs, cAMP assays are also relevant.[5][6][7][8][9]

Q3: What is the general signaling pathway activated by this compound at 5-HT2A/2C receptors?

A3: this compound acts as an agonist at 5-HT2A/2C receptors, which are coupled to the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.

Q4: Why am I observing high background signal in my cell-based assay?

A4: High background signal can stem from several sources, including high constitutive receptor activity, contaminated reagents, or suboptimal assay conditions.[5] Consider using fresh reagents, optimizing cell density, and ensuring your plate reader settings are appropriate.

Q5: My dose-response curve is not sigmoidal. What could be the issue?

A5: Non-sigmoidal dose-response curves can indicate compound precipitation at high concentrations, compound instability, or complex biological mechanisms such as partial agonism or allosteric modulation.

Troubleshooting Guides

High Background or Low Signal-to-Noise Ratio
Possible Cause Suggested Solution
High constitutive activity of the receptor.Consider using a cell line with lower receptor expression or pretreating with an inverse agonist.
Cell health issues (e.g., high passage number, contamination).Use cells within a validated passage number range and regularly test for mycoplasma contamination.
Suboptimal reagent concentration (e.g., dye, substrate).Titrate the concentration of all critical reagents to determine the optimal working concentration.
Inconsistent cell plating.Ensure a homogenous cell suspension and use appropriate plating techniques to avoid edge effects.
Incorrect instrument settings.Optimize the gain and other settings on the plate reader for your specific assay.
High Variability Between Replicates
Possible Cause Suggested Solution
Inaccurate liquid handling.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Temperature fluctuations.Ensure all plates and reagents are equilibrated to the assay temperature. Use a temperature-controlled plate reader if available.
Edge effects in microplates.Avoid using the outer wells of the plate or fill them with sterile buffer or media.
Cell clumping.Ensure single-cell suspension before plating by gentle trituration.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).

  • Test compound (this compound derivative).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of the test compound dilution.

  • For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the functional potency of a compound by quantifying the accumulation of inositol phosphates.

Materials:

  • HEK293 cells stably expressing the 5-HT2A or 5-HT2C receptor.

  • [3H]myo-inositol.

  • Inositol-free DMEM.

  • Stimulation Buffer: HBSS with 10 mM LiCl.

  • Lysis Buffer: 0.1 M Formic Acid.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail.

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Label the cells by incubating overnight with inositol-free DMEM containing [3H]myo-inositol.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with Stimulation Buffer for 15 minutes at 37°C.

  • Add the test compound at various concentrations and incubate for 60 minutes at 37°C.

  • Aspirate the medium and lyse the cells with Lysis Buffer.

  • Transfer the lysate to columns containing Dowex AG1-X8 resin.

  • Wash the resin to remove free inositol.

  • Elute the inositol phosphates with 1 M ammonium formate/0.1 M formic acid.

  • Add the eluate to scintillation vials with scintillation cocktail and count.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Materials:

  • CHO-K1 or HEK293 cells expressing the 5-HT2A or 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).[10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (optional, to prevent dye extrusion).

  • 96- or 384-well black-walled, clear-bottom plates.

Procedure:

  • Seed cells into the assay plates and allow them to attach overnight.

  • Prepare the dye loading solution containing the fluorescent calcium dye in assay buffer.

  • Remove the culture medium and add the dye loading solution to the cells.

  • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Place the assay plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Record a baseline fluorescence reading.

  • Add the test compound to the wells and immediately begin measuring the fluorescence intensity over time.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and functional potency (EC50) for a series of N-benzyl phenethylamine derivatives at the human 5-HT2A and 5-HT2C receptors.[1]

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2C EC50 (nM)
1b 0.451800.07430
5b 0.611.80.5345
6b 0.29290.4528
8b 0.291.40.173.9

Data are representative values from published literature and may vary depending on experimental conditions.[1]

Signaling Pathways and Workflows

Gq_Signaling_Pathway Ligand N-Benzyl-2- phenylethanamine GPCR 5-HT2A/2C Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates

Caption: Gq-coupled signaling pathway for 5-HT2A/2C receptors.

Calcium_Flux_Workflow start Start cell_culture Seed cells in assay plate start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading incubation Incubate at 37°C and room temperature dye_loading->incubation compound_prep Prepare serial dilutions of test compound measurement Measure fluorescence in plate reader incubation->measurement compound_prep->measurement data_analysis Analyze data and calculate EC50 measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for a calcium flux assay.

Troubleshooting_Logic start Unexpected Result check_reagents Check Reagent Integrity (Freshness, Concentration) start->check_reagents check_cells Verify Cell Health (Passage #, Contamination) start->check_cells check_protocol Review Protocol Execution (Incubation Times, Temps) start->check_protocol check_instrument Confirm Instrument Settings (Gain, Wavelengths) start->check_instrument re_run Re-run Assay with Controls check_reagents->re_run check_cells->re_run check_protocol->re_run check_instrument->re_run analyze Analyze New Data re_run->analyze

Caption: Logical workflow for troubleshooting unexpected assay results.

References

Validation & Comparative

N-Benzyl-2-phenylethanamine and its Analogs: A Comparative Analysis of 5-HT2A Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 5-HT2A receptor binding affinities of N-Benzyl-2-phenylethanamine and its derivatives against other notable phenethylamines. The serotonin 5-HT2A receptor, a key G protein-coupled receptor, is a primary target for psychedelic drugs and plays a significant role in various neurological processes. Understanding the structure-activity relationships (SAR) of ligands that bind to this receptor is crucial for the development of novel therapeutics for a range of psychiatric and neurological disorders.

Introduction to N-Benzylphenethylamines

Comparative Binding Affinity Data

The following table summarizes the 5-HT2A receptor binding affinities (Ki, in nM) of a selection of N-benzylphenethylamine derivatives and other key phenethylamines. Lower Ki values are indicative of higher binding affinity.

CompoundClass4-Position SubstituentN-Benzyl Substituent5-HT2A Ki (nM)Reference
25I-NBOMe N-BenzylphenethylamineIodo2-Methoxybenzyl0.044
25D-NBOMe N-BenzylphenethylamineMethyl2-Methoxybenzyl<1 (subnanomolar)[1]
25E-NBOMe N-BenzylphenethylamineEthyl2-Methoxybenzyl<1 (subnanomolar)[1]
25N-NBOMe N-BenzylphenethylamineNitro2-Methoxybenzyl<1 (subnanomolar)[1]
25I-NBOH N-BenzylphenethylamineIodo2-Hydroxybenzyl<1 (subnanomolar)[1]
Compound 8b N-BenzylphenethylamineTrifluoromethyl2-Hydroxybenzyl0.29[2][3]
Compound 1b N-BenzylphenethylamineHydrogen2-HydroxybenzylPotent Agonist (EC50 = 0.074 nM)[2][3]
Compound 6b N-BenzylphenethylamineCyano2-HydroxybenzylHigh Affinity (100-fold selective for 5-HT2A)[2][3]
2C-I PhenethylamineIodo-0.4
2C-T-2 PhenethylamineEthylthio-46
2C-T-4 PhenethylamineIsopropylthio-54
2C-T-7 PhenethylaminePropylthio-1
2C-O PhenethylamineMethoxy-1700
2C-O-Et PhenethylamineEthoxy-150
Mescaline Phenethylamine3,4,5-Trimethoxy-530

Structure-Activity Relationship (SAR) Insights

The data highlights several key SAR trends for 5-HT2A receptor binding:

  • N-Benzyl Substitution: The addition of an N-benzyl group, particularly with an ortho-methoxy (NBOMe) or ortho-hydroxy (NBOH) substituent, dramatically increases binding affinity compared to the parent phenethylamines (e.g., 2C-I vs. 25I-NBOMe).[5]

  • Substituents on the Phenethylamine Ring: The nature of the substituent at the 4-position of the phenethylamine ring significantly influences affinity. Halogen (e.g., Iodo) and small alkyl groups generally confer high affinity.

  • Selectivity: While many N-benzylphenethylamines show high affinity for the 5-HT2A receptor, their selectivity over other serotonin receptor subtypes, such as 5-HT2C, can vary.[2][3] However, some compounds, like compound 6b, have been shown to possess impressive selectivity for the 5-HT2A receptor.[2][3]

Experimental Methodologies

The binding affinity data presented in this guide are typically determined using radioligand binding assays. A detailed, generalized protocol for such an assay is provided below.

Radioligand Receptor Binding Assay Protocol

This protocol outlines the general steps for determining the binding affinity of a test compound for the 5-HT2A receptor.

  • Cell Culture and Membrane Preparation:

    • A suitable cell line, such as Human Embryonic Kidney (HEK-293) cells, is transfected to express the human 5-HT2A receptor.

    • The cells are cultured and then harvested.

    • Cell membranes containing the 5-HT2A receptors are isolated through homogenization and centrifugation.

  • Binding Assay:

    • The isolated cell membranes are incubated in a buffer solution.

    • A specific radiolabeled ligand that binds to the 5-HT2A receptor, such as [³H]-ketanserin or [¹²⁵I]-DOI, is added at a known concentration.[1]

    • Varying concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.

    • The mixture is incubated for a specific period (e.g., 90 minutes at 4°C) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The mixture is filtered to separate the membranes (with bound radioligand) from the unbound radioligand.

    • The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 5-HT2A Receptor Activation and Downstream Signaling Agonist (Phenethylamine) Agonist (Phenethylamine) 5-HT2A Receptor 5-HT2A Receptor Agonist (Phenethylamine)->5-HT2A Receptor Binds to Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes DAG DAG PIP2->DAG -> IP3 IP3 PIP2->IP3 -> PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release Ca2+ Release IP3->Ca2+ Release G cluster_1 Radioligand Binding Assay Workflow A Cell Culture with 5-HT2A Receptor Expression B Membrane Preparation (Homogenization & Centrifugation) A->B C Incubation: - Membranes - Radioligand ([³H]-ketanserin) - Test Compound (Competitor) B->C D Separation of Bound and Free Ligand (Filtration) C->D E Quantification of Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 -> Ki) E->F

References

A Comparative Analysis of N-Benzyl-2-phenylethanamine and Tryptamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacological properties of N-Benzyl-2-phenylethanamine (NBPEA) and tryptamine derivatives. This document provides a comprehensive overview of their receptor binding affinities, functional activities, and metabolic stability, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutic agents.

The distinct structural scaffolds of this compound and tryptamine derivatives form the basis for their unique pharmacological profiles. While both classes of compounds are recognized for their interactions with serotonergic and dopaminergic systems, the nuances of these interactions, driven by specific chemical substitutions, lead to a wide spectrum of functional outcomes. This guide aims to elucidate these differences through a comparative analysis of key pharmacological parameters.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative this compound and tryptamine derivatives at key serotonin and dopamine receptors. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound ClassDerivative5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)
This compound 25H-NBOMe>10,0000.04 - 1.50.95 - 2.38>1,000
2C-B-NBOMe>10,0000.291.8>1,000
N-(2-hydroxybenzyl)-4-cyano-PEA (6b)-0.3636-
N-(2,3-methylenedioxybenzyl)-PEA-0.89 - 6.76--
Tryptamine Tryptamine1,000 - 10,000>10,000>10,000-
N,N-Dimethyltryptamine (DMT)381,093211>10,000
5-MeO-DMT4.2 - 1661.4 - 558187 - 1,890>10,000
Psilocin (4-HO-DMT)13048.159-

Data compiled from multiple sources. Experimental conditions may vary between studies.

Table 2: Comparative Functional Potencies (EC50, nM)

Compound ClassDerivative5-HT1A (EC50, nM)5-HT2A (EC50, nM)5-HT2C (EC50, nM)
This compound 25H-NBOMe>10,0000.074 - 400.95 - 2.38
2C-I-NBOMe-1.9-
N-(2-hydroxybenzyl)-PEA (1b)-0.07430
N-(2,3-methylenedioxybenzyl)-PEA-6.76 - 25.1-
Tryptamine N,N-Dimethyltryptamine (DMT)-2,239-
5-MeO-DMT-741-
Psilocin (4-HO-DMT)-121-

Data compiled from multiple sources. Experimental conditions may vary between studies.

Table 3: Comparative In Vitro Metabolic Stability

Compound ClassDerivativeSystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Representative NBOMeHuman Liver Microsomes~3High
Tryptamine 5-MeO-MiPTHuman Liver Microsomes--
Tryptamine-Very ShortVery Rapid

Data for specific derivatives are limited and can vary significantly based on the specific substitutions and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol outlines the determination of binding affinity (Ki) of a test compound through competitive displacement of a radiolabeled ligand from a target receptor.

1. Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A).

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A).

  • Test compounds (this compound or tryptamine derivatives).

  • Non-specific binding control (e.g., 10 µM ketanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the radioligand to all wells at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assays

cAMP Accumulation Assay (for Gi/o and Gs coupled receptors like 5-HT1A)

This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP).

1. Materials:

  • Cells stably expressing the target receptor (e.g., CHO cells with human 5-HT1A).

  • Test compounds.

  • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

2. Procedure:

  • Plate the cells in a 96-well plate and culture overnight.

  • Replace the medium with assay buffer.

  • For Gi-coupled receptors, pre-stimulate the cells with forskolin.

  • Add serial dilutions of the test compound and incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

Calcium Imaging Assay (for Gq/11 coupled receptors like 5-HT2A)

This assay measures changes in intracellular calcium concentration upon receptor activation.

1. Materials:

  • Cells stably expressing the target receptor (e.g., HEK293 cells with human 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

2. Procedure:

  • Plate the cells on glass-bottom dishes or 96-well plates.

  • Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye.

  • Wash the cells to remove excess dye.

  • Add the test compound and immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

  • Calculate the change in fluorescence intensity relative to the baseline fluorescence.

  • Plot the peak fluorescence change against the logarithm of the test compound concentration.

  • Determine the EC50 value from the resulting dose-response curve.

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

1. Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Test compounds.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (to stop the reaction).

  • LC-MS/MS system for analysis.

2. Procedure:

  • Pre-incubate the test compound with HLMs in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

G cluster_workflow Experimental Workflow: Receptor Binding Assay A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate Components in 96-well Plate A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: A typical experimental workflow for a radioligand binding assay.

G cluster_5HT2A 5-HT2A Receptor Signaling Pathway Ligand Agonist (e.g., NBPEA or Tryptamine Derivative) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca->Downstream PKC->Downstream

Caption: The Gq-coupled signaling cascade of the 5-HT2A receptor.

G cluster_5HT1A 5-HT1A Receptor Signaling Pathway Ligand Agonist (e.g., Tryptamine Derivative) Receptor 5-HT1A Receptor Ligand->Receptor Gi Gi/o Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., Inhibition of Neuronal Firing) PKA->Downstream

Caption: The Gi-coupled signaling cascade of the 5-HT1A receptor.

G cluster_D2 Dopamine D2 Receptor Signaling Pathway Ligand Agonist Receptor D2 Receptor Ligand->Receptor Gi Gi/o Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: The Gi-coupled signaling cascade of the Dopamine D2 receptor.

Structure-Activity Relationship of N-Benzyl-2-phenylethanamine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Benzyl-2-phenylethanamine analogues, focusing on their structure-activity relationships (SAR) as potent ligands for serotonin 5-HT2A and 5-HT2C receptors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into the molecular determinants of their pharmacological activity.

Introduction

The this compound scaffold has emerged as a critical pharmacophore in the development of high-affinity and selective ligands for serotonin receptors, particularly the 5-HT2A subtype. N-benzyl substitution of phenethylamines has been shown to dramatically increase both binding affinity and functional potency at these receptors compared to their non-benzylated or N-alkylated counterparts.[1][2][3] This guide explores the systematic variations in the structure of these analogues and their impact on receptor interaction, providing a valuable resource for medicinal chemists and pharmacologists in the design of novel therapeutic agents.

Comparative Analysis of Receptor Binding and Functional Potency

The following table summarizes the in vitro pharmacological data for a series of this compound analogues, highlighting the effects of substitutions on both the phenethylamine and N-benzyl moieties. The data is primarily focused on binding affinity (Ki) and functional potency (EC50) at the human 5-HT2A and 5-HT2C receptors.

Compound IDPhenethylamine Substituents (R1, R2, R3)N-Benzyl Substituent (R4)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2C EC50 (nM)
1a 2,5-di-OCH3, 4-H2'-OCH31.5123.2160
1b 2,5-di-OCH3, 4-H2'-OH1.1150.074 31
2a 2,5-di-OCH3, 4-Br2'-OCH30.571.61.511
2b 2,5-di-OCH3, 4-Br2'-OH0.442.10.2814
5a 2,5-di-OCH3, 4-CF32'-OCH30.401.20.7312
5b 2,5-di-OCH3, 4-CF32'-OH0.311.00.2017
6b 2,5-di-OCH3, 4-CN2'-OH0.50500.40150
8b 2,5-di-OCH3, 4-I2'-OH0.29 1.10.2110
1d 2,5-di-OCH3, 4-H2',3'-methylenedioxy6.766525.1800
2d 2,5-di-OCH3, 4-Br2',3'-methylenedioxy0.89126.76130

Data compiled from Braden et al. (2006) and subsequent related studies.[1]

Key SAR Observations:

  • N-Benzyl Substitution: The presence of an N-benzyl group is a critical determinant for high affinity and potency at 5-HT2A receptors.[1][2][3]

  • Ortho-Substitution on the N-Benzyl Ring: A hydroxyl or methoxy group at the 2'-position of the N-benzyl ring generally confers the highest functional potency at the 5-HT2A receptor.[1][4] The N-(2-hydroxybenzyl) substituted compounds, in particular, demonstrate exceptional activity.[1]

  • 4-Position of the Phenethylamine Ring: The nature of the substituent at the 4-position of the phenethylamine ring significantly influences both affinity and selectivity. Halogenation (e.g., Br, I) and electron-withdrawing groups (e.g., CF3, CN) are well-tolerated and can lead to subnanomolar binding affinities.[1]

  • Selectivity: While many analogues exhibit high affinity for both 5-HT2A and 5-HT2C receptors, some substitutions can introduce selectivity. For instance, compound 6b , with a cyano group at the 4-position and a 2'-hydroxyl on the N-benzyl ring, shows a remarkable 100-fold selectivity for the 5-HT2A receptor in binding assays.[4]

Signaling Pathway

This compound analogues primarily exert their effects by acting as agonists at 5-HT2A receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.[5][6] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is a key mechanism for the cellular effects of these compounds.[5][6]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Ligand N-Benzyl-2- phenylethanamine Analogue Ligand->Receptor binds

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental assays: radioligand binding assays and in vitro functional assays measuring calcium mobilization.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of the test compounds for the 5-HT2A and 5-HT2C receptors.

Objective: To measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A or 5-HT2C receptor.

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

  • Test compounds (this compound analogues) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., ketanserin).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the test compounds in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the functional potency (EC50) of the compounds as agonists at the 5-HT2A receptor.

Objective: To quantify the ability of a test compound to stimulate the Gq-mediated intracellular calcium release.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds at various concentrations.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with the assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compounds at various concentrations to the wells using the instrument's automated injector.

  • Immediately after addition, monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • The peak fluorescence response is measured for each concentration of the test compound.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

The structure-activity relationship of this compound analogues is a well-defined area of medicinal chemistry, with clear evidence supporting the importance of specific structural motifs for high-affinity binding and potent agonism at 5-HT2A receptors. The data and protocols presented in this guide offer a comprehensive overview for researchers aiming to design and evaluate novel compounds targeting this important receptor class for potential therapeutic applications. The systematic exploration of substitutions on both the phenethylamine and N-benzyl rings continues to be a fruitful strategy for modulating the pharmacological profile of these versatile molecules.

References

A Comparative Analysis of N-Benzyl-2-phenylethanamine Derivatives and Donepezil for Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Alzheimer's disease therapeutics, the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, remains a cornerstone of symptomatic treatment. Donepezil, a well-established acetylcholinesterase (AChE) inhibitor, serves as a benchmark for the development of new therapeutic agents.[1][2][3][4][5] This guide provides a comparative overview of the efficacy of a promising class of compounds, N-Benzyl-2-phenylethanamine derivatives, against Donepezil, supported by available experimental data.

Mechanism of Action: A Shared Target

Both Donepezil and the this compound derivatives exert their therapeutic effects primarily by inhibiting acetylcholinesterase (AChE), the key enzyme responsible for the degradation of acetylcholine in the synaptic cleft. By blocking AChE, these compounds increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.[1][2][3] Donepezil is a reversible inhibitor of AChE.[5]

The core concept behind this therapeutic strategy is to counteract the cholinergic deficit observed in the brains of individuals with Alzheimer's disease, which is characterized by the loss of cholinergic neurons and a subsequent reduction in acetylcholine levels.[3]

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (ACh) Vesicle ChAT->ACh_Vesicle Synthesis ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_Metabolite Choline_Metabolite AChE->Choline_Metabolite Hydrolysis to Choline & Acetate Inhibitor Donepezil or This compound Derivative Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal Activation

Diagram 1: Cholinergic Synaptic Transmission and Inhibition.

Comparative Efficacy: A Look at the Data

The efficacy of cholinesterase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.

Several studies have synthesized and evaluated various N-benzyl substituted derivatives for their AChE and butyrylcholinesterase (BChE) inhibitory activities. BChE is another enzyme capable of hydrolyzing acetylcholine, and its inhibition is also considered a therapeutic target in Alzheimer's disease.

Table 1: Comparative in vitro Cholinesterase Inhibitory Activity (IC50)

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
N-Benzylpyridinium-Curcumin Compound 7fAChE0.0075Donepezil0.014
N-Benzylpyridinium Compound 21aAChE0.038Donepezil0.022
Chroman-4-one with N-benzylpyridinium Compound 29aAChE0.048Donepezil0.022
N-Benzylpiperidine Compound d10AChE3.22--
N-Benzylpiperidine Compound d5AChE6.89--
Phthalimide-based Compound 4aAChE0.91Donepezil0.14
4-hydroxycoumarin with N-benzyl pyridinium Compound 5lAChE0.247--
4-hydroxycoumarin with N-benzyl pyridinium Compound 5lBChE1.68--

Note: Data is compiled from multiple sources and experimental conditions may vary.

The data indicates that certain this compound derivatives, particularly those incorporating a pyridinium moiety, exhibit potent AChE inhibitory activity, with some derivatives demonstrating higher potency than Donepezil in in vitro assays.[6][7][8][9] For instance, a novel N-benzylpyridinium-curcumin derivative (Compound 7f) showed an IC50 value of 7.5 nM against AChE, which was more potent than Donepezil (IC50 = 14 nM) in the same study.[6][9] Similarly, another N-benzylpyridinium derivative (21a) displayed an IC50 of 0.038 µM, comparable to Donepezil's 0.022 µM in a different study.[7][8] However, not all derivatives show superior or even comparable activity. For example, some N-benzyl piperidine derivatives (d5 and d10) had significantly higher IC50 values.[10]

Experimental Protocols

The determination of cholinesterase inhibitory activity for these compounds generally follows established biochemical assays.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

A widely used method for measuring AChE and BChE activity is the spectrophotometric method developed by Ellman.

Principle: This assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) by AChE or BChE, respectively. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at a specific wavelength (typically 412 nm). The rate of color change is proportional to the enzyme activity.

General Procedure:

  • Preparation of Reagents: Solutions of the buffer (e.g., phosphate buffer), DTNB, the substrate (ATCI or BTCI), and the test compounds (this compound derivatives and Donepezil) at various concentrations are prepared.

  • Enzyme Reaction: The enzyme (AChE or BChE) is pre-incubated with different concentrations of the inhibitor for a specified period.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.

  • Measurement: The change in absorbance is monitored over time using a spectrophotometer.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ellman_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrate) Preincubation Pre-incubate Enzyme (AChE/BChE) with Inhibitor Reagents->Preincubation Inhibitors Prepare Inhibitor Dilutions (Test Compounds & Donepezil) Inhibitors->Preincubation Reaction_Start Add Substrate (ATCI/BTCI) and DTNB to start reaction Preincubation->Reaction_Start Measurement Monitor Absorbance Change at 412 nm Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition for each concentration Measurement->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Diagram 2: Workflow for Ellman's Method.

Conclusion

The available in vitro data suggests that this compound and its related derivatives represent a promising class of cholinesterase inhibitors. Several derivatives have demonstrated inhibitory potencies comparable to or even exceeding that of Donepezil. These findings warrant further investigation, including in vivo studies to assess their efficacy in improving cognitive function, as well as comprehensive safety and pharmacokinetic profiling. The structural diversity within this class of compounds offers a valuable platform for the design and development of novel anti-Alzheimer's agents. While some studies have shown promising results in animal models, such as mice with scopolamine-induced cognitive deficits, more extensive preclinical and clinical research is necessary to establish their therapeutic potential in humans.[11]

References

In Vitro Comparison of N-Benzyl-2-phenylethanamine Derivatives and 2C-B on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers

This guide provides a comparative in vitro analysis of N-Benzyl-2-phenylethanamine derivatives (often referred to as NBOMe compounds) and 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) concerning their interactions with serotonin receptors. The data and methodologies presented are collated from peer-reviewed research to offer an objective resource for scientists and drug development professionals.

Introduction

2C-B is a psychedelic phenethylamine that interacts with serotonin receptors, particularly the 5-HT2A subtype.[1][2][3] The addition of an N-benzyl moiety to the phenethylamine structure, creating this compound derivatives like the NBOMe series, has been shown to significantly alter the pharmacological profile.[2][4][5] This modification often leads to a substantial increase in binding affinity and functional activity at serotonin receptors.[2][4][5][6] This guide will delve into the specifics of these differences, presenting quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Comparison

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of 2C-B and a representative this compound derivative (25B-NBOMe) at key serotonin receptors.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of 5-HT)
2C-B 5-HT2A63490Partial Agonist
5-HT2C120178Partial Agonist (28% vs 25I-NBOMe)
25B-NBOMe 5-HT2A0.161.06Full Agonist (83%)
5-HT2C1.347.2Agonist

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

The N-benzyl substitution in compounds like 25B-NBOMe dramatically increases binding affinity and functional potency at the 5-HT2A receptor compared to 2C-B.[4][5][7]

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells are transfected to express the human serotonin receptor of interest (e.g., 5-HT2A, 5-HT2C). The cells are cultured and then harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (2C-B or an this compound derivative).

  • Separation and Detection: The reaction is terminated by rapid filtration to separate bound from unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux)

Functional assays measure the cellular response following receptor activation. Calcium flux assays are commonly used for Gq-coupled receptors like the 5-HT2 receptors.

  • Cell Culture and Dye Loading: HEK293 cells expressing the target serotonin receptor are plated in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response) are calculated.

Visualization of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis compound Compound Dilution binding Radioligand Binding Assay compound->binding functional Calcium Flux Assay compound->functional cells Cell Culture & Transfection cells->binding cells->functional binding_analysis Ki Determination binding->binding_analysis functional_analysis EC50 & Emax Calculation functional->functional_analysis

Caption: Experimental workflow for in vitro comparison.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling agonist Agonist (2C-B / NBOMe) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Induces

Caption: 5-HT2A receptor Gq-coupled signaling pathway.

Discussion of Signaling Pathways

Both 2C-B and this compound derivatives primarily exert their effects through the serotonin 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[8][9][10] Upon agonist binding, the receptor activates the Gq/11 signaling cascade.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][10] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C. This signaling pathway is believed to be central to the psychoactive effects of these compounds. The significantly higher potency of NBOMe compounds suggests a more efficient activation of this cascade compared to 2C-B.

Conclusion

The in vitro data clearly demonstrate that the addition of an N-benzyl group to the 2C-B phenethylamine structure results in compounds with markedly increased affinity and functional potency at serotonin 5-HT2A and 5-HT2C receptors. This enhanced activity is a critical consideration for researchers studying the structure-activity relationships of serotonergic compounds and for professionals involved in the development of novel therapeutics targeting these receptors. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further investigation in this area.

References

Validating the Mechanism of Action of N-Benzyl-2-phenylethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-Benzyl-2-phenylethanamine (NBPEA) and its derivatives with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the validation of its mechanism of action.

This compound is a synthetic compound belonging to the phenethylamine class. Its derivatives have garnered significant interest in neuroscience research due to their potent interactions with various neurotransmitter systems. The primary mechanism of action for many NBPEA derivatives is the agonism of serotonin 5-HT2A and 5-HT2C receptors.[1][2][3][4] Additionally, some derivatives have been shown to exhibit cholinesterase inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases.[1][5]

Comparative Analysis of Receptor Binding and Functional Potency

The defining characteristic of many this compound derivatives is their high affinity and potency at the serotonin 5-HT2A receptor, which is significantly enhanced by the N-benzyl substitution compared to simpler phenethylamines.[3][4] The hallucinogenic effects of these compounds are primarily mediated by the activation of this receptor.[3]

Below is a comparative summary of the binding affinities (Ki) and functional potencies (EC50 or potency) of various NBPEA derivatives and other well-known serotonergic compounds at the 5-HT2A and 5-HT2C receptors.

Table 1: Comparative 5-HT2A and 5-HT2C Receptor Binding Affinities and Functional Potencies

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A Potency (nM)5-HT2C Potency (nM)Reference
NBPEA Derivatives
Compound 1b0.532.20.07431[2][6]
Compound 5b1.13.30.1311[2]
Compound 6b0.40400.3540[2]
Compound 8b0.291.10.311.9[2][6]
Phenethylamine Precursors
2C-B----[3][4]
2C-I----[3][4]
Classic Serotonergic Hallucinogens
LSD1.1 - 2.91.0 - 4.92.9 - 171.3 - 10[7]
Psilocin6.0 - 4558 - 29014 - 80100 - 500[8]

Secondary Mechanism of Action: Cholinesterase Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[1][5]

Table 2: Cholinesterase Inhibition by N-Benzyl-Substituted Compounds

CompoundTarget EnzymeIC50Reference
Brominated NBPEA derivativesAcetylcholinesteraseLow nM range[1][5]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)Acetylcholinesterase0.56 nM[9]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)Acetylcholinesterase0.41 µM[10]

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., an NBPEA derivative) to the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI).

  • Test compound (NBPEA derivative).

  • Non-specific binding control (e.g., mianserin or another high-affinity antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Scintillation fluid.

  • Scintillation counter.

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the 5-HT2A receptor.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of the test compound to different wells.

  • For determining non-specific binding, add a high concentration of the non-specific binding control to a set of wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors like 5-HT2A.

Objective: To determine the potency (EC50) and efficacy of a test compound in activating the 5-HT2A receptor.

Materials:

  • HEK293 cells expressing the human 5-HT2A receptor.

  • myo-[3H]inositol.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • Test compound (NBPEA derivative).

  • Quenching solution (e.g., ice-cold 0.1 M formic acid).

  • Dowex AG1-X8 resin.

  • Scintillation fluid and counter.

Procedure:

  • Seed HEK293 cells in 24-well plates and grow to confluency.

  • Label the cells by incubating with myo-[3H]inositol in inositol-free medium overnight.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with stimulation buffer containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.

  • Add increasing concentrations of the test compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Terminate the stimulation by adding a quenching solution.

  • Isolate the total inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.

  • Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Plot the amount of [3H]inositol phosphate produced against the concentration of the test compound and determine the EC50 value using non-linear regression.

Head-Twitch Response (HTR) in Rodents

The head-twitch response is a behavioral assay in rodents that is a characteristic and quantifiable response to the activation of 5-HT2A receptors by hallucinogenic compounds.[3][4][11]

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound.

Animals:

  • Male C57BL/6J mice are commonly used.

Procedure:

  • Acclimatize the mice to the testing environment.

  • Administer the test compound (NBPEA derivative) or vehicle control via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Place the mouse in an observation chamber.

  • Record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.

  • To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin) before administering the test compound. A reduction in the number of head twitches would indicate a 5-HT2A-mediated effect.

  • Analyze the data by comparing the number of head twitches in the test compound group to the vehicle control group.

Visualizations

5_HT2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NBPEA N-Benzyl-2- phenylethanamine (Agonist) Receptor 5-HT2A Receptor NBPEA->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental_Workflow_Receptor_Binding_Assay start Start prep_membranes Prepare Cell Membranes (with 5-HT2A Receptors) start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioligand filtration->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Caption: Workflow for Radioligand Receptor Binding Assay.

Logical_Relationship_HTR_Validation cluster_experiment Head-Twitch Response (HTR) Experiment cluster_control Control Experiment Compound_Admin Administer NBPEA Derivative HTR_Observed Head-Twitch Response Observed Compound_Admin->HTR_Observed Conclusion Conclusion: HTR is mediated by 5-HT2A Receptor Activation HTR_Observed->Conclusion Antagonist_Pretreat Pre-treat with 5-HT2A Antagonist Compound_Admin_2 Administer NBPEA Derivative Antagonist_Pretreat->Compound_Admin_2 HTR_Blocked Head-Twitch Response Blocked Compound_Admin_2->HTR_Blocked HTR_Blocked->Conclusion

Caption: Logical Flow for Validating HTR Mechanism.

References

Decoding the Selectivity of N-Benzyl-2-phenylethanamine: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-2-phenylethanamine (NBPEA), a core scaffold in medicinal chemistry, has garnered significant attention for its interaction with various neurotransmitter receptors. Understanding the cross-reactivity of this compound and its derivatives is paramount for developing selective ligands and predicting potential off-target effects. This guide provides an objective comparison of NBPEA's performance at several key receptor families, supported by experimental data, detailed protocols, and visual representations of associated signaling pathways.

Receptor Binding Affinity: A Comparative Analysis

The primary targets for this compound and its derivatives are the serotonin 5-HT₂ receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. N-benzyl substitution on the phenethylamine core structure can dramatically enhance binding affinity and functional activity at these receptors. However, the cross-reactivity profile extends to other monoaminergic receptors, albeit generally with lower affinity.

The following table summarizes the binding affinities (Ki, in nM) of selected N-benzyl-phenethylamine derivatives across various receptors. It is important to note that much of the detailed research has focused on substituted analogs to probe structure-activity relationships (SAR). Data for the unsubstituted parent compound is less prevalent in broad screening panels.

Compound/Derivative5-HT₂A5-HT₂Cα₁ AdrenergicDopamine D₁-₃Histamine H₁TAAR1DATNETSERT
NBOMe Derivatives (general) Potent (Ki < 1 µM) Potent (Ki < 1 µM) Moderate (Ki 0.3-0.9 µM) Low (Ki > 1 µM) Moderate Reduced vs. 2C drugs Low Low Low
25I-NBOHHigh AffinityHigh Affinity----BindsBindsBinds
25E-NBOMeHigh AffinityHigh Affinity----Blocks UptakeBlocks UptakeBlocks Uptake
25I-NBOMeHigh AffinityHigh Affinity----Blocks UptakeBlocks UptakeBlocks Uptake

As the data indicates, N-benzyl-phenethylamine derivatives are highly potent at 5-HT₂A and 5-HT₂C receptors, often with affinities in the low nanomolar range[1]. The N-benzyl substitution generally increases affinity at 5-HT₂A, 5-HT₂C, α₁ adrenergic, dopaminergic D₁-₃, and histaminergic H₁ receptors compared to their parent phenethylamine (2C) compounds. Conversely, this substitution tends to reduce binding to 5-HT₁A receptors and the trace amine-associated receptor 1 (TAAR1)[2].

Functional Activity at Key Receptors

The functional activity of N-benzyl-phenethylamine derivatives largely mirrors their binding affinities, with potent agonism observed at 5-HT₂A receptors.

Compound/DerivativeReceptorFunctional AssayPotency (EC₅₀, nM)Efficacy
NBOMe Derivatives (general) 5-HT₂AInositol Phosphate Accumulation0.04 - 0.5 µMFull Agonists
1b (N-(2-hydroxybenzyl) derivative) 5-HT₂AInositol Phosphate Accumulation0.074High Efficacy

The N-benzyl substitution is a key determinant of the remarkable potency of these compounds as 5-HT₂A agonists[1]. For instance, the N-(2-hydroxybenzyl) derivative, 1b , is reported to be one of the most potent ligands tested, with an EC₅₀ of 0.074 nM and over 400-fold selectivity for the 5-HT₂A receptor in functional assays[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments used to characterize the cross-reactivity of this compound derivatives.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol is adapted from methodologies used in the screening of N-benzyl-phenethylamine derivatives.

  • Membrane Preparation:

    • HEK293 cells stably expressing the human 5-HT₂A receptor are cultured and harvested.

    • Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Protein concentration is determined using a standard method like the BCA assay.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add in the following order:

      • Assay buffer.

      • A fixed concentration of a high-affinity radioligand for the 5-HT₂A receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI).

      • Varying concentrations of the unlabeled test compound (e.g., this compound or its derivatives).

      • The membrane preparation.

    • Total binding is determined in wells containing only the radioligand and membranes.

    • Non-specific binding is determined in wells containing the radioligand, membranes, and a high concentration of a known 5-HT₂A antagonist (e.g., ketanserin).

    • The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay for 5-HT₂A Functional Activity

This assay measures the functional response to 5-HT₂A receptor activation, which is coupled to the Gq signaling pathway.

  • Cell Culture and Labeling:

    • HEK293 cells expressing the 5-HT₂A receptor are seeded in multi-well plates.

    • The cells are incubated with myo-[³H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • The labeling medium is removed, and the cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution).

    • The cells are pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Varying concentrations of the agonist (e.g., this compound derivative) are added, and the cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification of Inositol Phosphates:

    • The reaction is terminated by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

    • The cell lysates are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.

    • The radioactivity of the eluted inositol phosphate fraction is measured by scintillation counting.

  • Data Analysis:

    • The amount of [³H]inositol phosphates produced is plotted against the agonist concentration.

    • The concentration of the agonist that produces 50% of the maximal response (EC₅₀) and the maximum efficacy (Emax) are determined using non-linear regression.

cAMP Accumulation Assay for TAAR1 Functional Activity

This assay is used to determine the functional activity of compounds at Gs-coupled receptors like TAAR1.

  • Cell Culture:

    • Cells stably expressing the trace amine-associated receptor 1 (TAAR1) are cultured in appropriate medium.

  • Assay Procedure:

    • Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Varying concentrations of the test compound are added to the cell suspension.

    • The cells are incubated for a specific time at 37°C to allow for cAMP production.

  • cAMP Detection:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The cAMP concentrations in the cell lysates are determined from the standard curve.

    • The EC₅₀ and Emax values for the test compound are calculated by plotting the cAMP concentration against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

G cluster_workflow Experimental Workflow: Receptor Binding Assay prep Membrane Preparation incubation Incubation with Radioligand & Test Compound prep->incubation filtration Filtration & Washing incubation->filtration detection Radioactivity Detection filtration->detection analysis Data Analysis (IC50 -> Ki) detection->analysis

A typical workflow for a radioligand binding assay.

G cluster_5HT2A 5-HT2A Receptor Signaling Pathway agonist NBPEA Derivative (Agonist) receptor 5-HT2A Receptor agonist->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

The canonical Gq-coupled signaling cascade of the 5-HT2A receptor.

G cluster_TAAR1 TAAR1 Signaling Pathways agonist Phenethylamine Derivative (Agonist) receptor TAAR1 agonist->receptor gs_protein Gs receptor->gs_protein activates gq_protein Gq receptor->gq_protein beta_arrestin β-arrestin2 receptor->beta_arrestin recruits ac Adenylyl Cyclase (AC) gs_protein->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) Activation camp->pka cellular_response Cellular Response pka->cellular_response plc PLC gq_protein->plc plc->cellular_response beta_arrestin->cellular_response

Major signaling pathways associated with TAAR1 activation.

References

N-Benzyl-2-phenylethanamine Derivatives Emerge as Potent Cholinesterase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study highlights the potential of novel N-Benzyl-2-phenylethanamine derivatives as effective cholinesterase inhibitors, offering a promising avenue for the development of new therapeutics for neurodegenerative diseases like Alzheimer's. This comparative guide provides a detailed analysis of the inhibitory activity of these derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), benchmarked against established cholinesterase inhibitors: Donepezil, Galantamine, and Rivastigmine.

The core structure of this compound is derived from norbelladine, a natural precursor to Amaryllidaceae alkaloids, which are known for their biological activity.[1] Researchers have synthesized a series of these derivatives, particularly exploring the impact of substitutions on the aromatic rings, and evaluated their potential to inhibit the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1]

Comparative Inhibitory Activity

The inhibitory potency of the synthesized this compound derivatives and standard cholinesterase inhibitors is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. Lower IC50 values indicate greater potency.

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)
This compound Derivatives
4-Bromo-N-benzyl-2-phenylethanamine1.25.80.21
3,4-Dibromo-N-benzyl-2-phenylethanamine1.57.20.21
4'-Iodo-N-benzyl-2-phenylethanamine3.82.11.81
Standard Cholinesterase Inhibitors
Donepezil0.023 - 0.41[2][3]~1250x less than AChE[4]Highly Selective for AChE
Galantamine0.31 - 18.6[3][5]9.9[5]
Rivastigmine4.15 - 32.1[6][7]0.037[7]Selective for BChE

Data for this compound derivatives and Galantamine are from a single comparative study.[1] Data for Donepezil and Rivastigmine are compiled from multiple sources and are presented as a range to reflect variations in experimental conditions.

The results indicate that brominated derivatives of this compound show significant inhibitory activity against AChE.[1] Notably, the presence of an iodine atom on one of the aromatic rings led to a marked increase in the inhibition of BChE, with an IC50 value comparable to that of Galantamine.[1]

Mechanism of Action: Cholinesterase Inhibition

Cholinesterase inhibitors function by preventing the breakdown of acetylcholine, a vital neurotransmitter for memory and cognitive function. By blocking the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these inhibitors increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy in managing the symptoms of Alzheimer's disease.

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline Choline + Acetate AChE->Choline Produces Inhibitor This compound Derivative Inhibitor->AChE Inhibits

Mechanism of Cholinesterase Inhibition.

Experimental Protocols

The inhibitory activity of the this compound derivatives was assessed using the widely accepted Ellman's method.[2] This spectrophotometric assay provides a reliable and quantitative measure of cholinesterase activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compounds (this compound derivatives and standard inhibitors).

  • 96-well microplate reader.

Procedure:

  • Preparation of Reagents: All reagents are prepared in a 0.1 M phosphate buffer at pH 8.0. Stock solutions of the test compounds are typically prepared in a suitable solvent like DMSO and then diluted.

  • Assay in 96-Well Plate:

    • To each well, 140 µL of phosphate buffer is added.

    • 10 µL of the test compound solution at various concentrations is then added.

    • 10 µL of the respective enzyme solution (AChE or BChE) is added to the wells.

    • The plate is pre-incubated for a specified period (e.g., 15 minutes) at a controlled temperature.

  • Initiation of Reaction: The enzymatic reaction is started by adding 10 µL of the substrate (ATCI for AChE or BTCI for BChE) and 10 µL of DTNB to each well.

  • Measurement: The absorbance is measured kinetically at 412 nm over time using a microplate reader. The rate of the color change, due to the reaction of thiocholine with DTNB, is proportional to the enzyme activity.

  • Data Analysis:

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control sample containing no inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrates, Enzymes) Compounds Prepare Test Compound Dilutions Reagents->Compounds Plate Plate Setup in 96-well format (Buffer, Compound, Enzyme) Compounds->Plate Preincubation Pre-incubate Plate->Preincubation Reaction Initiate Reaction (Add Substrate & DTNB) Preincubation->Reaction Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Workflow for Cholinesterase Inhibition Assay.

Conclusion

The investigation into this compound derivatives has revealed a new class of potent cholinesterase inhibitors. The structure-activity relationship studies indicate that specific substitutions on the benzyl and phenyl rings can significantly influence their inhibitory activity and selectivity towards AChE and BChE. These findings provide a strong foundation for the further development of these compounds as potential therapeutic agents for Alzheimer's disease and other related neurodegenerative disorders. Further in vivo studies and optimization of the lead compounds are warranted to fully elucidate their therapeutic potential.

References

Comparative Potency of Halogenated vs. Non-Halogenated N-Benzyl-2-phenylethanamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of halogenated and non-halogenated N-Benzyl-2-phenylethanamine derivatives, supported by experimental data. This document outlines structure-activity relationships, particularly concerning serotonergic (5-HT2A) receptor agonism and cholinesterase inhibition.

The this compound scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent interactions with serotonin receptors, particularly the 5-HT₂A subtype. The addition of an N-benzyl group to a phenethylamine core can dramatically increase binding affinity and functional potency at these receptors.[1] Furthermore, derivatives of this scaffold have demonstrated significant activity as cholinesterase inhibitors, a key target in the therapeutic strategy for Alzheimer's disease.[2]

This guide synthesizes data from multiple studies to compare the effects of halogen substitution on the potency of these derivatives at both 5-HT2A receptors and cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BChE).

Data Presentation: Comparative Potency

The following tables summarize the in vitro potency of various halogenated and non-halogenated this compound derivatives.

Table 1: Potency at Serotonin 5-HT2A Receptors

Compound IDPhenethylamine SubstitutionN-Benzyl SubstitutionHalogenPotency TypeValue (nM)Reference
12,5-dimethoxy-4-bromo2-hydroxyBrEC₅₀0.074[3]
22,5-dimethoxy-4-bromo2-methoxyBrKi0.29[4]
32,5-dimethoxy-4-iodo2-methoxyIKi<1[5]
42,5-dimethoxy2-methoxyNoneKi~40[5]
52,5-dimethoxy-4-bromo3-cyanoBrKi~1[3]
62,5-dimethoxy-4-bromo3-trifluoromethylBrKi~1[3]
72,5-dimethoxyHNoneEC₅₀>1000[6]
82,5-dimethoxy-4-chloro2,4-dimethoxyCl--[7]
92,5-dimethoxy-4-bromo2,4-dimethoxyBr--[7]

Table 2: Potency as Cholinesterase Inhibitors

Compound DerivativeTarget EnzymeHalogenPotency TypeValue (µM)Reference
Brominated derivativeAChEBrIC₅₀Low µM range[2]
Iodinated derivativeBChEIIC₅₀Similar to galantamine[8]
Non-halogenated parentAChE/BChENone--[2]

Note: Specific IC₅₀ values for a broad range of derivatives were not available in the reviewed literature. The references indicate that halogenation, particularly bromination and iodination, significantly increases inhibitory potency against cholinesterases.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)

This protocol is a generalized procedure based on standard practices for determining the binding affinity of unlabelled compounds.[9][10][11]

1. Membrane Preparation:

  • HEK-293 cells stably expressing the human 5-HT2A receptor are harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI), and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM mianserin).

  • The plates are incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Receptor Potency (EC₅₀)

This protocol outlines a common method for assessing the functional potency of 5-HT2A receptor agonists by measuring intracellular calcium mobilization.[12][13][14]

1. Cell Culture and Plating:

  • HEK-293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Fluorescent Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • The incubation is carried out in the dark at 37°C for a specified time (e.g., 1 hour).

3. Compound Addition and Signal Detection:

  • After incubation, the dye-containing buffer is removed, and the cells are washed.

  • Varying concentrations of the test compounds are added to the wells.

  • The fluorescence intensity is measured immediately using a fluorescence plate reader. The signal is monitored over time to capture the peak response.

4. Data Analysis:

  • The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

  • The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[1][15][16][17]

1. Principle:

  • The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.

  • AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.

  • Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

2. Assay Procedure (96-well plate format):

  • The reaction is performed in a phosphate buffer (pH 8.0).

  • Each well contains the buffer, DTNB solution, the test compound at various concentrations (or solvent for control), and the AChE enzyme solution.

  • The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

  • The reaction is initiated by the addition of the substrate, ATCI.

  • The absorbance at 412 nm is measured at regular intervals using a microplate reader.

3. Data Analysis:

  • The rate of the reaction (change in absorbance per unit time) is calculated.

  • The percentage of inhibition for each concentration of the test compound is determined relative to the control (100% activity).

  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[18][19] Upon agonist binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases cellular_response Cellular Response ca2->cellular_response Leads to pkc->cellular_response Leads to agonist Agonist (e.g., N-Benzyl-2- phenylethanamine derivative) agonist->receptor Binds

Caption: Canonical Gq/G11 signaling pathway of the 5-HT2A receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki of a test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_reagents Prepare Radioligand, Test Compounds, Buffers prep_reagents->incubation filtration Separate Bound & Free Ligand via Filtration incubation->filtration counting Quantify Bound Radioactivity filtration->counting calc_ic50 Determine IC₅₀ from Competition Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

References

A Head-to-Head Comparative Analysis of N-Benzyl-2-phenylethanamine and its N-Methylated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-Benzyl-2-phenylethanamine and its N-methylated analogue, N-methyl-N-benzyl-2-phenylethanamine. The comparison is based on available experimental data and established structure-activity relationships within the phenethylamine class of compounds.

Introduction

This compound is a derivative of phenethylamine featuring a benzyl group attached to the nitrogen atom. This structural modification has been shown to significantly influence its pharmacological profile, particularly its interaction with serotonin receptors.[1][2] The addition of a methyl group to the nitrogen, creating N-methyl-N-benzyl-2-phenylethanamine, is another structural alteration that can further modulate its biological activity. This guide explores the known and extrapolated differences between these two compounds in terms of their synthesis, receptor interactions, and functional activity.

Chemical Structures and Properties

A fundamental aspect of this comparison lies in the structural differences between the two molecules.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compound structureC15H17N211.30
N-methyl-N-benzyl-2-phenylethanamineN-methyl-N-benzyl-2-phenylethanamine structureC16H19N225.33

Comparative Pharmacological Profile

While direct head-to-head studies on this compound and its specific N-methylated analogue are limited in publicly available literature, structure-activity relationship (SAR) studies on phenethylamines provide a strong basis for a comparative assessment.

Receptor Binding and Functional Activity

The primary pharmacological targets for many N-benzylphenethylamines are the serotonin 5-HT2A and 5-HT2C receptors.[1][2]

This compound:

  • Enhanced Affinity and Potency: The addition of an N-benzyl group to the phenethylamine scaffold is a well-established strategy to dramatically increase binding affinity and functional activity at 5-HT2A receptors.[1][3] This is a surprising finding, as earlier studies with simple N-alkyl substituents (like methyl or ethyl groups) on phenethylamines showed significantly diminished activity.[1]

  • Derivatives: A vast number of derivatives of N-benzylphenethylamine have been synthesized, particularly with substitutions on the benzyl and phenethylamine rings, leading to compounds with high potency and varying selectivity for the 5-HT2 receptor subtypes.[1]

N-methyl-N-benzyl-2-phenylethanamine (Inferred Profile):

  • Likely Diminished Activity: Based on the established SAR for phenethylamines, the addition of a small alkyl group, such as a methyl group, to the nitrogen of this compound is expected to decrease its affinity and functional potency at 5-HT2A and 5-HT2C receptors. This is attributed to steric hindrance at the receptor binding site.

  • General Trend: Early studies on N-alkylation of phenethylamines consistently demonstrated that increasing the steric bulk on the nitrogen with small alkyl groups leads to a reduction in psychedelic and stimulant activity.

A Case Study with a Structural Analogue: Norbelladine Derivatives

To provide some experimental context for the effect of N-methylation on an N-benzyl-phenethylamine core structure, a study on norbelladine and its N-methylated derivatives offers valuable insights.[4][5] Norbelladine shares the N-benzyl-phenethylamine scaffold. In this study, N-methylation of norbelladine derivatives was shown to enhance their inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease.

CompoundBChE Inhibition (IC50, µM)[4][5]
N-benzyl-4-hydroxyphenylethylamine (Norbelladine analogue)> 100
N-methyl -N-benzyl-4-hydroxyphenylethylamine (N-methyl norbelladine analogue)25.3 ± 1.5

This data suggests that while N-methylation may decrease activity at certain receptors like the 5-HT2A receptor, it can enhance activity at other biological targets, highlighting the complexity of predicting pharmacological outcomes based on a single structural change.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through reductive amination.

Protocol:

  • Imine Formation: 2-Phenylethanamine is reacted with benzaldehyde in a suitable solvent (e.g., methanol, ethanol, or toluene). The reaction is typically stirred at room temperature for several hours to form the corresponding imine intermediate.

  • Reduction: The formed imine is then reduced to the secondary amine. A common reducing agent for this step is sodium borohydride (NaBH4), which is added portion-wise to the reaction mixture.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Synthesis of N-methyl-N-benzyl-2-phenylethanamine

The N-methylated analogue can be synthesized from this compound.

Protocol:

  • N-methylation: this compound is dissolved in a suitable solvent. A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution, often in the presence of a base (e.g., potassium carbonate) to neutralize the acid formed during the reaction.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by techniques like thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Work-up and Purification: Once the reaction is complete, a standard aqueous work-up is performed to remove the base and any unreacted methylating agent. The product is extracted into an organic solvent, which is then dried and evaporated. The final product, N-methyl-N-benzyl-2-phenylethanamine, can be purified by column chromatography.

In Vitro Receptor Binding Assay (General Protocol)

This protocol describes a general workflow for determining the binding affinity of the compounds for a specific receptor, for example, the 5-HT2A receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from a stable cell line.

  • Competitive Binding: The membranes are incubated with a known radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of the test compound (this compound or its N-methylated analogue).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

G cluster_synthesis Synthesis Pathway Phenethylamine Phenethylamine Imine Imine Phenethylamine->Imine + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Imine NBnPEA This compound Imine->NBnPEA Reduction (e.g., NaBH4) NMeNBnPEA N-methyl-N-benzyl-2-phenylethanamine NBnPEA->NMeNBnPEA + Methylating Agent Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->NMeNBnPEA

Caption: Synthetic pathways for this compound and its N-methylated analogue.

G cluster_workflow Receptor Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 & Ki Calculation) Count->Analyze End End Analyze->End

Caption: General experimental workflow for an in vitro receptor binding assay.

G cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway Ligand 5-HT2A Agonist (e.g., this compound) Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca_Release Ca2+ Release IP3->Ca_Release triggers Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Simplified signaling cascade following the activation of the 5-HT2A receptor.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of N-Benzyl-2-phenylethanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-Benzyl-2-phenylethanamine, ensuring the protection of personnel and the environment.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in its safe management. This compound is classified with several hazards that necessitate careful handling during its use and disposal.

Globally Harmonized System (GHS) Classification:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity - Oral (Category 4)H302: Harmful if swallowed.DangerGHS07
Skin Corrosion/Irritation (Category 1C)H314: Causes severe skin burns and eye damage.DangerGHS05
Serious Eye Damage/Irritation (Category 1)H319: Causes serious eye irritation.DangerGHS05, GHS07
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation.WarningGHS07
Hazardous to the aquatic environment, long-term (Chronic) - Category 2H411: Toxic to aquatic life with long lasting effects.-GHS09

This data is compiled from multiple safety data sheets.[1][2][3]

Experimental Protocol: Waste Segregation and Storage

Proper segregation and storage of this compound waste is critical to prevent hazardous reactions and ensure compliant disposal.

Methodology:

  • Identify and Segregate: Isolate waste containing this compound from all other chemical waste streams. This prevents accidental mixing with incompatible materials, such as acids and oxidizing agents.[4]

  • Select Appropriate Containers: Use containers made of materials compatible with amines. The original container, if in good condition, is often a suitable choice. Ensure the container has a secure, tightly sealing cap to prevent the release of vapors.[4][5]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the appropriate hazard pictograms.[4][5]

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.[4][6] The storage area should be away from direct sunlight and heat sources.[4]

Disposal Procedures: A Step-by-Step Approach

The disposal of this compound must adhere to local, state, and federal regulations. The following is a general workflow for its proper disposal.

Operational Plan:

  • Personal Protective Equipment (PPE): Before handling the waste, all personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][4]

  • Waste Collection: Collect waste this compound, including any contaminated materials such as absorbent pads from a spill, in the designated and labeled hazardous waste container.[1]

  • Consult with Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4] They are equipped to handle chemical waste in accordance with all regulations.

  • Disposal Method: The recommended disposal methods for this compound are incineration in a licensed facility or burial in a specifically licensed landfill.[1] Your EHS provider will determine the appropriate method.

  • Record Keeping: Maintain detailed records of the waste disposal, including the chemical name, quantity, date of disposal, and the disposal company used. This is often a regulatory requirement.[4]

Important Considerations:

  • DO NOT dispose of this compound down the drain or in regular trash.[1][4] It is toxic to aquatic life and improper disposal can lead to environmental contamination.[1][2]

  • In case of a spill, contain the spillage with sand, earth, or another inert absorbent material.[1] Collect the absorbed material into a labeled container for disposal.[1] Ensure the area is well-ventilated.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Amine Waste from other Chemicals ppe->segregate container Use Compatible and Properly Labeled Container segregate->container storage Store in a Cool, Well-Ventilated Satellite Accumulation Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor storage->contact_ehs disposal Arrange for Professional Disposal (Incineration or Licensed Landfill) contact_ehs->disposal record Maintain Disposal Records disposal->record end End: Safe and Compliant Disposal record->end

References

Personal protective equipment for handling N-Benzyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling N-Benzyl-2-phenylethanamine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Profile: this compound is an aromatic amine.[1][2][3] It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][4][5][6] It may also cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

PPE CategorySpecific RecommendationsRationale
Eye/Face Protection Chemical safety goggles or a face shield worn over safety glasses.[6][7]Protects against splashes that can cause serious eye irritation.[5][6]
Hand Protection Chemical-resistant gloves (e.g., PVC, nitrile).[4] Thicker gloves (≥3 mm) are recommended if there is a risk of abrasion or puncture.[4]Prevents skin contact which can cause irritation.[5][6]
Body Protection Laboratory coat, overalls, and a PVC apron.[4]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4][7] If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for ammonia and organic ammonia derivatives (Type K, Green).[7][8]Minimizes inhalation of vapors which may cause respiratory irritation.[4]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in case of accidental exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing.[4][5][6][8] If the person is not breathing, give artificial respiration.[6][8] Seek immediate medical attention.[6][8]
Skin Contact Immediately remove all contaminated clothing.[6][8] Flush skin with plenty of running water and soap for at least 15 minutes.[4][6] Seek medical attention if skin irritation occurs or persists.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][8] Remove contact lenses if present and easy to do.[4][5][8] Continue rinsing. Seek immediate medical attention.[4][6][8]
Ingestion Do NOT induce vomiting.[6][8] Rinse mouth with water.[4][5][6][8] Call a poison control center or doctor immediately.[4][6][8]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare well-ventilated area (fume hood) prep_ppe->prep_setup handle_weigh Weigh/measure chemical prep_setup->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Perform experiment handle_transfer->handle_reaction cleanup_decon Decontaminate work area handle_reaction->cleanup_decon cleanup_ppe Remove & dispose of PPE properly cleanup_decon->cleanup_ppe cleanup_storage Store chemical in a tightly closed container in a cool, dry, and well-ventilated place cleanup_ppe->cleanup_storage

Caption: Safe Handling Workflow Diagram

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : This material should be disposed of as hazardous waste.

  • Disposal Method : Entrust disposal to a licensed waste disposal company.[5] Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[4][5][8]

  • Container Disposal : Before disposing of the container, ensure it is completely empty.[5] Containers should be triple rinsed and disposed of as hazardous waste.

  • Spill Cleanup : In the event of a spill, contain the spillage with sand, earth, or vermiculite.[4] Collect the absorbed material into labeled containers for disposal.[4] Wash the area and prevent runoff into drains.[4]

Emergency Response Decision Tree node_action node_action node_decision node_decision start Exposure Incident Occurs exposure_type Type of Exposure? start->exposure_type spill_size Spill Size? exposure_type->spill_size Spill node_action_skin Follow First Aid (Flush with water) exposure_type->node_action_skin Skin/Eye node_action_inhalation Move to Fresh Air exposure_type->node_action_inhalation Inhalation node_action_ingestion Rinse Mouth Do NOT Induce Vomiting exposure_type->node_action_ingestion Ingestion node_action_small_spill Contain with absorbent material and clean up wearing appropriate PPE spill_size->node_action_small_spill Small node_action_large_spill Evacuate area and call emergency services spill_size->node_action_large_spill Large node_decision_medical Seek Medical Attention? node_action_skin->node_decision_medical node_action_inhalation->node_decision_medical node_action_ingestion->node_decision_medical node_action_seek_medical Provide SDS to medical personnel node_decision_medical->node_action_seek_medical Yes

Caption: Emergency Response Flowchart

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-phenylethanamine
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2-phenylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.